Product packaging for 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one(Cat. No.:CAS No. 13691-29-7)

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B087190
CAS No.: 13691-29-7
M. Wt: 190.24 g/mol
InChI Key: QILAIGZHEOJTNQ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound that serves as a key intermediate in the development of oxidative hair dye formulations . Its primary researched application is as a coupling agent in cosmetic chemistry. In this context, it reacts with developers, such as 3-aminophenol, in the presence of an oxidant to form indo dyes within hair fibers, enabling permanent coloring . The pyrrolidin-2-one scaffold to which this compound belongs is of significant interest in medicinal chemistry due to its three-dimensionality and presence in bioactive molecules, contributing to stereochemistry and influencing pharmacokinetic properties . Researchers value this scaffold for its potential to enhance structural diversity and explore pharmacophore space in drug discovery . This compound is for research use only, providing a versatile building block for synthetic chemistry and the exploration of novel applications in material science and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B087190 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one CAS No. 13691-29-7

Properties

IUPAC Name

1-(4-amino-2-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILAIGZHEOJTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290231
Record name 1-(4-amino-2-methylphenyl)pyrrolidin-2-one
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13691-29-7
Record name 1-(4-Amino-2-methylphenyl)-2-pyrrolidinone
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Record name NSC 67526
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Record name 13691-29-7
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Record name 1-(4-amino-2-methylphenyl)pyrrolidin-2-one
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Foundational & Exploratory

In-depth Technical Guide: 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one (CAS: 13691-29-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Basic Properties

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is a chemical compound with the Chemical Abstracts Service (CAS) registry number 13691-29-7 .[1][2] It belongs to the class of organic compounds containing a pyrrolidinone moiety attached to a substituted phenyl group.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 13691-29-7[1][2]
Molecular Formula C₁₁H₁₄N₂O[2]
Molecular Weight 190.24 g/mol [2]
IUPAC Name This compoundN/A
Canonical SMILES CC1=CC(=C(N=C1)N)N2CCCC2=ON/A
InChI Key N/AN/A

Note: Data for IUPAC Name, Canonical SMILES, and InChI Key are based on chemical structure and may not be explicitly cited in the initial search results, which primarily confirmed the CAS number and basic formula.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the surveyed scientific literature. However, a general synthetic approach can be conceptualized based on established organic chemistry principles.

A plausible synthetic route could involve the coupling of 4-amino-2-methylaniline with a suitable butyrolactone derivative or a related precursor under conditions that facilitate amidation and subsequent cyclization. The workflow for such a hypothetical synthesis is outlined below.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 4_amino_2_methylaniline 4-Amino-2-methylaniline Coupling Coupling Reaction (e.g., high temperature, catalyst) 4_amino_2_methylaniline->Coupling gamma_butyrolactone γ-Butyrolactone or equivalent gamma_butyrolactone->Coupling Target_Compound 1-(4-Amino-2-methylphenyl) pyrrolidin-2-one Coupling->Target_Compound G Compound 1-(4-Amino-2-methylphenyl) pyrrolidin-2-one Screening High-Throughput Screening (e.g., cell viability, target binding) Compound->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Screening Inactive Target_Validation Target Validation (e.g., genetic knockdown, proteomics) Hit_Identification->Target_Validation Active Mechanism_of_Action Mechanism of Action Studies (e.g., pathway analysis, biomarker discovery) Target_Validation->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

An In-depth Technical Guide to 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one. Due to the limited availability of published data on this specific molecule, this document synthesizes information from analogous compounds to provide a robust resource for researchers. The guide covers the compound's nomenclature, proposed synthesis, potential biological significance, and hypothetical mechanisms of action, aiming to facilitate further research and development.

Compound Identification

The compound of interest is identified as follows:

  • IUPAC Name: this compound

  • CAS Number: 13691-29-7

  • Molecular Formula: C₁₁H₁₄N₂O

  • Molecular Weight: 190.24 g/mol

Physicochemical Properties (Predicted)

PropertyValue for 1-(4-methylphenyl)pyrrolidin-2-onePredicted Influence of 4-Amino Group on Target Compound
Melting Point 73.5–75.1 °CLikely higher due to increased intermolecular hydrogen bonding.
Boiling Point Not availableExpected to be higher than the reference compound.
LogP 1.7Expected to be lower (more hydrophilic).
¹H NMR (CDCl₃) δ 7.20 (d, 2H), 7.12 (d, 2H), 3.84 (t, 2H), 2.62 (t, 2H), 2.34 (s, 3H), 2.15 (m, 2H)The aromatic region would show a more complex splitting pattern due to the amino and methyl substituents. The amino protons would appear as a broad singlet.
¹³C NMR (CDCl₃) δ 174.4, 137.2, 136.1, 129.6, 120.0, 48.9, 32.8, 21.0, 18.2The chemical shifts of the aromatic carbons would be significantly affected by the electron-donating amino group.

Proposed Synthesis

While a specific synthetic protocol for this compound has not been published, a plausible and efficient route is the copper-catalyzed N-arylation of pyrrolidin-2-one, commonly known as the Goldberg reaction, which is a variant of the Ullmann condensation[2]. This approach involves the coupling of an aryl halide with an amide.

Proposed Experimental Protocol: Goldberg Reaction

This protocol is adapted from general procedures for the copper-catalyzed N-arylation of amides[3].

Materials:

  • 4-Bromo-3-methylaniline (or 4-iodo-3-methylaniline for higher reactivity)

  • Pyrrolidin-2-one

  • Copper(I) iodide (CuI)

  • A suitable ligand, such as (S)-N-methylpyrrolidin-2-carboxylate or 1,10-phenanthroline

  • A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)

  • A high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • An inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), pyrrolidin-2-one (1.2 eq), CuI (0.05 - 0.1 eq), the chosen ligand (0.1 - 0.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a temperature between 110-150 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

Synthesis_Workflow Reactants Reactants: 4-Bromo-3-methylaniline Pyrrolidin-2-one CuI, Ligand, Base, Solvent Reaction_Setup Reaction Setup: - Add reactants to vessel - Inert atmosphere - Add solvent Reactants->Reaction_Setup Heating Reaction: - Heat to 110-150 °C - Stir for 12-24h Reaction_Setup->Heating Workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O/Brine Heating->Workup Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Dopamine / Norepinephrine (DA/NE) Synaptic_DA_NE Increased Synaptic DA/NE Presynaptic_Neuron->Synaptic_DA_NE Release DAT_NET Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Synaptic_DA_NE->DAT_NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_DA_NE->Postsynaptic_Receptors Binding Downstream_Signaling Enhanced Downstream Signaling Postsynaptic_Receptors->Downstream_Signaling Target_Compound 1-(4-Amino-2-methylphenyl) pyrrolidin-2-one Target_Compound->DAT_NET Inhibition

References

physical and chemical properties of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive guide based on currently available data. Significant gaps in the experimental data for 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one exist in public databases and scientific literature. Much of the information presented herein is based on computational predictions and data from structurally similar compounds. Researchers should proceed with caution and verify these properties through experimental validation.

Introduction

This compound is a heterocyclic organic compound containing a pyrrolidinone moiety attached to a substituted aniline ring. Its structural features, particularly the presence of an aromatic amine and a lactam ring, suggest potential applications in medicinal chemistry and materials science. The pyrrolidinone core is a privileged scaffold found in a variety of biologically active molecules. This guide aims to provide a detailed overview of the known physical and chemical properties of this compound, alongside predicted data, to aid researchers in its further investigation and application.

Chemical and Physical Properties

Comprehensive experimental data for this compound is limited. The following tables summarize its basic identifiers and a combination of predicted and limited experimental data for its physical and chemical properties.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 13691-29-7[1]
Molecular Formula C₁₁H₁₄N₂O[2]
Molecular Weight 190.24 g/mol [2][3]
Canonical SMILES CC1=C(C=CC(=C1)N)N2CCCC2=O
InChI InChI=1S/C11H14N2O/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
InChIKey QILAIGZHEOJTNQ-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point 481.5±33.0 °C (at 760 mmHg)ChemicalBook[3]
Density 1.196±0.06 g/cm³ChemicalBook[3]
pKa 4.09±0.10ChemicalBook[3]
XLogP3 0.5PubChem[2][4]
Hydrogen Bond Donor Count 1PubChem[2][4]
Hydrogen Bond Acceptor Count 2PubChem[2][4]
Rotatable Bond Count 1PubChem[2][4]
Topological Polar Surface Area 46.3 ŲPubChem[2][4]
Complexity 221PubChem[2][4]

Note: The predicted boiling point, density, and pKa are for the isomeric compound 1-(3-amino-2-methylphenyl)pyrrolidin-2-one and should be considered as estimations for the target compound.

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic route could involve the reaction of 4-amino-2-methylaniline with a suitable four-carbon synthon, such as γ-butyrolactone or a derivative, under conditions that facilitate lactam formation.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 4_amino_2_methylaniline 4-Amino-2-methylaniline reaction_conditions Reaction Conditions (e.g., Heat, Catalyst) 4_amino_2_methylaniline->reaction_conditions gamma_butyrolactone γ-Butyrolactone gamma_butyrolactone->reaction_conditions target_compound 1-(4-Amino-2-methylphenyl) pyrrolidin-2-one reaction_conditions->target_compound

Caption: Proposed general synthesis workflow.

General Purification Protocol

Following the synthesis, the crude product would likely require purification. A standard workflow for the purification of a solid organic compound is outlined below.

G crude_product Crude Reaction Mixture extraction Solvent Extraction crude_product->extraction 1. drying Drying of Organic Layer (e.g., Na₂SO₄) extraction->drying 2. filtration Filtration drying->filtration 3. concentration Solvent Removal (Rotary Evaporation) filtration->concentration 4. recrystallization Recrystallization or Column Chromatography concentration->recrystallization 5. pure_product Pure Product recrystallization->pure_product 6.

Caption: General purification workflow for a solid organic compound.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H of the amine, the C=O of the lactam, and aromatic C-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no published research detailing the specific biological activities or the mechanism of action of this compound.

Structurally related compounds, such as derivatives of 1-phenylpyrrolidin-2-one, have been investigated for a range of biological activities, including as nootropic agents and as inhibitors of various enzymes. For instance, the related compound 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) is known to be a monoamine uptake inhibitor, affecting the dopamine and norepinephrine transporters.[5][6][7] However, it is crucial to note that the biological effects of pyrovalerone cannot be directly extrapolated to this compound due to significant structural differences.

Future research is required to elucidate the pharmacological profile of this compound. A general workflow for investigating the biological activity of a novel compound is presented below.

G compound 1-(4-Amino-2-methylphenyl) pyrrolidin-2-one in_vitro_screening In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) compound->in_vitro_screening hit_identification Hit Identification in_vitro_screening->hit_identification cell_based_assays Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) hit_identification->cell_based_assays lead_optimization Lead Optimization cell_based_assays->lead_optimization in_vivo_studies In Vivo Studies (e.g., Animal Models) lead_optimization->in_vivo_studies clinical_trials Clinical Trials in_vivo_studies->clinical_trials

Caption: General workflow for drug discovery and development.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further exploration in various scientific domains, particularly in drug discovery. The current body of knowledge is limited, with a notable absence of experimentally validated data. This guide highlights the need for foundational research to characterize this compound thoroughly. Future research efforts should focus on:

  • Development and publication of a robust and reproducible synthetic protocol.

  • Comprehensive experimental determination of its physicochemical properties.

  • Broad biological screening to identify potential therapeutic targets.

  • Elucidation of its mechanism of action and any relevant signaling pathways.

The generation of such data will be critical in unlocking the potential of this compound and guiding its future applications.

References

An In-depth Technical Guide to 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one: Structural Analogs and Derivatives as Monoamine Transporter Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to structural analogs and derivatives of 1-(4-amino-2-methylphenyl)pyrrolidin-2-one. This scaffold serves as a promising starting point for the development of novel central nervous system (CNS) agents, particularly those targeting monoamine transporters.

Introduction: The Therapeutic Potential of the 1-Phenylpyrrolidin-2-one Scaffold

The 1-phenylpyrrolidin-2-one core is a privileged structure in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its derivatives have shown potential in treating a range of neurological and psychiatric disorders. A key area of interest is their ability to modulate the activity of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a well-established mechanism for treating conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.

The strategic placement of substituents on both the phenyl ring and the pyrrolidinone core allows for the fine-tuning of potency and selectivity towards these transporters. This guide will delve into the structure-activity relationships (SAR) of this class of compounds, with a focus on analogs of this compound.

Synthesis of 1-(Substituted Phenyl)pyrrolidin-2-one Analogs

The synthesis of N-arylpyrrolidinones can be achieved through several established routes. A common and effective method involves the condensation of a substituted aniline with γ-butyrolactone or a related precursor.

Synthesis_Workflow sub_aniline Substituted Aniline intermediate Intermediate Amide sub_aniline->intermediate gbl γ-Butyrolactone gbl->intermediate cyclization Cyclization intermediate->cyclization final_product 1-(Substituted Phenyl)pyrrolidin-2-one cyclization->final_product

General synthetic scheme for N-arylpyrrolidin-2-ones.

A more specific and highly relevant synthetic approach has been detailed for a series of pyrovalerone analogs, which share the core 1-phenylpyrrolidin-2-one structure. This methodology can be adapted for the synthesis of a wide range of derivatives.[1]

General Experimental Protocol for Synthesis

The synthesis of 1-(substituted phenyl)pyrrolidin-2-one analogs can be carried out by reacting the appropriately substituted aniline with γ-butyrolactone in the presence of a suitable acid catalyst, often under reflux conditions. Purification is typically achieved through column chromatography or recrystallization. For the synthesis of more complex derivatives, multi-step reaction sequences may be necessary.[1]

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of 1-(substituted phenyl)pyrrolidin-2-one derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a series of pyrovalerone analogs at the dopamine, norepinephrine, and serotonin transporters. While not direct analogs of this compound, these data provide valuable insights into the SAR of the broader class of N-arylpyrrolidinones.[1]

Dopamine Transporter (DAT) Activity
CompoundSubstitution on Phenyl RingKi (nM) [³H]WIN 35,428IC50 (nM) [³H]Dopamine Uptake
4a 4-Methyl18.1 ± 2.316.3 ± 1.9
4b (S)-4-Methyl18.1 ± 2.316.3 ± 1.9
4c (R)-4-Methyl1,240 ± 150>10,000
4d 4-Ethyl22.5 ± 2.825.1 ± 3.1
4e 4-Propyl31.6 ± 4.039.8 ± 5.0
4f 4-tert-Butyl112 ± 14141 ± 18
4g 4-Fluoro44.7 ± 5.650.1 ± 6.3
4h 4-Chloro35.5 ± 4.539.8 ± 5.0
4i 4-Bromo31.6 ± 4.035.5 ± 4.5
4j 4-Iodo28.2 ± 3.531.6 ± 4.0
4k 3,4-Dichloro11.5 ± 1.412.6 ± 1.6
4l 3-Chloro-4-methyl19.9 ± 2.522.4 ± 2.8
4m 4-Trifluoromethyl79.4 ± 1089.1 ± 11
4n 4-Methoxy158 ± 20178 ± 22
4o 3,4-Dimethoxy251 ± 32282 ± 35
4p 3,4-Methylenedioxy126 ± 16141 ± 18
4q 2-Naphthyl14.1 ± 1.815.8 ± 2.0
Norepinephrine Transporter (NET) Activity
CompoundSubstitution on Phenyl RingKi (nM) [³H]NisoxetineIC50 (nM) [³H]Norepinephrine Uptake
4a 4-Methyl33.1 ± 4.144.7 ± 5.6
4b (S)-4-Methyl33.1 ± 4.144.7 ± 5.6
4c (R)-4-Methyl2,820 ± 350>10,000
4d 4-Ethyl44.7 ± 5.656.2 ± 7.0
4e 4-Propyl63.1 ± 7.979.4 ± 10
4f 4-tert-Butyl178 ± 22224 ± 28
4g 4-Fluoro70.8 ± 8.989.1 ± 11
4h 4-Chloro56.2 ± 7.070.8 ± 8.9
4i 4-Bromo50.1 ± 6.363.1 ± 7.9
4j 4-Iodo44.7 ± 5.656.2 ± 7.0
4k 3,4-Dichloro37.8 ± 4.750.1 ± 6.3
4l 3-Chloro-4-methyl39.8 ± 5.050.1 ± 6.3
4m 4-Trifluoromethyl126 ± 16158 ± 20
4n 4-Methoxy282 ± 35355 ± 45
4o 3,4-Dimethoxy501 ± 63631 ± 79
4p 3,4-Methylenedioxy224 ± 28282 ± 35
4q 2-Naphthyl25.1 ± 3.131.6 ± 4.0
Serotonin Transporter (SERT) Activity
CompoundSubstitution on Phenyl RingKi (nM) [³H]CitalopramIC50 (nM) [³H]Serotonin Uptake
4a 4-Methyl3,550 ± 450>10,000
4b (S)-4-Methyl3,550 ± 450>10,000
4c (R)-4-Methyl>10,000>10,000
4d 4-Ethyl4,470 ± 560>10,000
4e 4-Propyl5,620 ± 700>10,000
4f 4-tert-Butyl>10,000>10,000
4g 4-Fluoro6,310 ± 790>10,000
4h 4-Chloro5,010 ± 630>10,000
4i 4-Bromo4,470 ± 560>10,000
4j 4-Iodo3,980 ± 500>10,000
4k 3,4-Dichloro2,820 ± 3508,910 ± 1100
4l 3-Chloro-4-methyl3,160 ± 400>10,000
4m 4-Trifluoromethyl7,940 ± 1000>10,000
4n 4-Methoxy>10,000>10,000
4o 3,4-Dimethoxy>10,000>10,000
4p 3,4-Methylenedioxy8,910 ± 1100>10,000
4q 2-Naphthyl141 ± 18178 ± 22

SAR Summary:

  • Stereochemistry: The (S)-enantiomer is significantly more active than the (R)-enantiomer at both DAT and NET, indicating a stereospecific interaction with the transporters.[1]

  • Phenyl Ring Substitution:

    • Small alkyl groups (methyl, ethyl) at the 4-position are well-tolerated for DAT and NET activity. Larger groups like tert-butyl decrease potency.[1]

    • Halogen substitution at the 4-position generally maintains good DAT and NET affinity.[1]

    • Dihalo-substitution, particularly 3,4-dichloro, enhances DAT and NET potency.[1]

    • Electron-donating groups like methoxy at the 4-position tend to decrease activity.[1]

    • Most analogs show weak affinity for SERT, with the exception of the 2-naphthyl derivative, which displays significant SERT activity.[1]

Experimental Protocols for Biological Evaluation

The following are detailed protocols for the key in vitro assays used to characterize the biological activity of 1-(substituted phenyl)pyrrolidin-2-one analogs at monoamine transporters.

Monoamine Transporter Binding Assays

These assays determine the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radioligand.

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow prep Prepare cell membranes expressing the transporter incubation Incubate membranes with radioligand and test compound prep->incubation filtration Separate bound from free radioligand via filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting analysis Calculate Ki values from displacement curves counting->analysis Uptake_Assay_Workflow cell_culture Culture cells expressing the transporter preincubation Pre-incubate cells with test compound cell_culture->preincubation uptake Add radiolabeled neurotransmitter to initiate uptake preincubation->uptake termination Terminate uptake by rapid washing with ice-cold buffer uptake->termination lysis_counting Lyse cells and quantify intracellular radioactivity termination->lysis_counting analysis Calculate IC50 values from inhibition curves lysis_counting->analysis

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines detailed experimental protocols for acquiring this data, serving as a valuable resource for researchers involved in the synthesis, characterization, and development of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and provide a foundational understanding of the compound's structural features.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HAr-H
~6.5-6.7d1HAr-H
~6.4-6.6s1HAr-H
~3.8-4.2br s2H-NH₂
~3.4-3.6t2H-N-CH₂- (pyrrolidinone)
~2.5-2.7t2H-CH₂-C=O (pyrrolidinone)
~2.0-2.2m2H-CH₂- (pyrrolidinone)
~2.1s3HAr-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard chemical shift increments and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~175C=O (amide)
~145Ar-C-NH₂
~135Ar-C-CH₃
~130Ar-C-N
~120Ar-CH
~115Ar-CH
~110Ar-CH
~50-N-CH₂- (pyrrolidinone)
~35-CH₂-C=O (pyrrolidinone)
~20-CH₂- (pyrrolidinone)
~18Ar-CH₃

Solvent: CDCl₃. Predictions are based on standard chemical shift increments and may vary based on experimental conditions.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (amide, lactam)
1620-1580Medium-StrongN-H bend (primary amine)
1600-1450Medium-StrongC=C stretch (aromatic)
1375-1355MediumC-H bend (methyl)
1250-1000MediumC-N stretch

Predicted for solid state (ATR). The exact peak positions and intensities can be influenced by the sample's physical state and intermolecular interactions.

Table 4: Predicted Mass Spectrometry Data

m/zIon
190.11[M]⁺ (Molecular Ion)
191.12[M+H]⁺ (Protonated Molecule)

Prediction for Electrospray Ionization (ESI) in positive ion mode. The molecular formula is C₁₁H₁₄N₂O, and the exact mass is 190.1106.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of NMR, IR, and MS data for small organic molecules like this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm, high precision)

  • Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak for referencing)

  • Pasteur pipette

Procedure:

  • Sample Preparation: a. Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial. b. Add a small amount of TMS if required. c. Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial. d. Using a Pasteur pipette with a cotton plug to filter any particulates, transfer the solution into a clean, dry NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: a. Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16). b. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak. d. Integrate the peaks in the ¹H NMR spectrum. e. Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Materials:

  • This compound (a small amount of solid)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: a. Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free wipe soaked in a suitable solvent and allow it to dry completely. b. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Measurement: a. Place a small amount of the solid sample onto the center of the ATR crystal. b. Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface. c. Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: a. Identify the characteristic absorption bands in the spectrum. b. Correlate the observed bands with the functional groups expected for the structure of this compound.

  • Cleaning: a. Release the pressure clamp and remove the sample. b. Clean the ATR crystal surface thoroughly with a solvent-moistened lint-free wipe.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

Materials:

  • This compound

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Volumetric flasks and pipettes

  • Sample vials

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents appropriate for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). c. Filter the final solution if any particulates are present. d. Transfer the solution to a clean sample vial.

  • Instrument Setup and Data Acquisition: a. Tune and calibrate the mass spectrometer according to the manufacturer's instructions. b. Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. c. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). d. Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Data Analysis: a. Identify the molecular ion peak ([M]⁺) and/or the protonated molecule peak ([M+H]⁺). b. Compare the observed m/z value with the calculated exact mass of the compound. c. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic techniques described.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Calibrate G->H I Integrate and Analyze H->I Experimental_Workflow_ATR_IR A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire IR Spectrum D->E F Analyze Spectrum E->F G Clean Crystal F->G Experimental_Workflow_ESI_MS cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution B Dilute to Working Concentration A->B C Transfer to Vial B->C D Tune and Calibrate Mass Spectrometer C->D E Infuse Sample D->E F Acquire Mass Spectrum E->F G Identify Molecular Ion Peak F->G H Compare with Calculated Mass G->H

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Amino-Phenyl-Pyrrolidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The amino-phenyl-pyrrolidinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities and positioning it as a promising framework for the development of novel therapeutics. This in-depth technical guide explores the core biological targets of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and drug development endeavors.

Core Biological Targets and Quantitative Data

Amino-phenyl-pyrrolidinone derivatives have been shown to interact with a variety of biological targets, leading to their diverse pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. The following tables summarize the quantitative data for the interaction of these compounds with their primary molecular targets.

Table 1: Anticancer Activity - Enzyme Inhibition
Compound ClassTarget EnzymeCompound ExampleIC50 / KiCell LineCitation
Phenyl-pyrrolidinonePARP-1Thieno[3,4-d]imidazole-4-carboxamide derivativeIC50: 0.043 µM-[1]
Pyrrolo[2,3-d]pyrimidineCDK2/cyclin A2-((4-sulfamoylphenyl)amino) derivativeIC50: < 10 µMMultiple Pancreatic Cancer Lines[2]
Pyrrolo[2,3-d]pyrimidineCDK92-((4-sulfamoylphenyl)amino) derivativeIC50: 54% inhibition at 10 µM-[2]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidineCDK4Compound 20aIC50: 0.8 nM-[3]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidineCDK6Compound 20aIC50: 2.0 nM-[3]
PyrrolopyrimidineAkt1CapivasertibIC50: 3 nM-[4]
PyrrolopyrimidineAkt2CapivasertibIC50: 8 nM-[4]
PyrrolopyrimidineAkt3CapivasertibIC50: 8 nM-[4]
4-Phenylquinolin-2(1H)-oneAkt-IC50: 6 µM-[5]
Table 2: Anticancer Activity - Cellular Assays
Compound ClassCell LineCompound ExampleIC50Citation
Tetrazolopyrrolidine-1,2,3-triazoleHeLa (Cervical Cancer)Compound 7a0.32 ± 1.00 µM
Tetrazolopyrrolidine-1,2,3-triazoleHeLa (Cervical Cancer)Compound 7i1.80 ± 0.22 µM
Polymethoxyphenyl-pyridinesRKO (Colon Carcinoma)Compound 8o0.09 µM[6]
Polymethoxyphenyl-pyridinesNCI-H1299 (Lung Cancer)Compound 8o0.14 µM[6]
Polymethoxyphenyl-pyridinesA549 (Lung Cancer)Compound 8o0.37 µM[6]
Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-oneA549 (Lung Cancer)Compound 3c5.9 µM[7]
Table 3: Tubulin Polymerization Inhibition
Compound ClassMeasurementCompound ExampleIC50Citation
Polymethoxyphenyl-pyridinesTubulin PolymerizationCompound 8o3.1 ± 0.5 µM[6]
SU5416-derived combretastatin A-4 analogTubulin Polymerization-4.5 µM[8]
6-(3-Amino-phenyl)-5H-[9][10]dioxolo[4,5-g]quinolin-...Tubulin Polymerization-724 nM[11]

Key Signaling Pathways

The therapeutic effects of amino-phenyl-pyrrolidinone compounds are often mediated through their modulation of critical signaling pathways involved in cell proliferation, survival, and DNA repair.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism.[12] Many amino-phenyl-pyrrolidinone derivatives exert their anticancer effects by inhibiting key kinases in this pathway, such as Akt.[13] Inhibition of Akt leads to the suppression of downstream pro-survival signals and the activation of apoptotic pathways.[2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3, FOXO) Akt->Downstream Activates/Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Inhibitor Amino-phenyl-pyrrolidinone Inhibitor Inhibitor->Akt

PI3K/Akt Signaling Pathway Inhibition.
Microtubule Dynamics and Tubulin Targeting

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy.[14] Certain amino-phenyl-pyrrolidinone derivatives act as microtubule-targeting agents by binding to tubulin and inhibiting its polymerization.[6] This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[14]

Microtubule_Dynamics cluster_0 Microtubule Polymerization cluster_1 Cellular Effects Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Assembly Microtubule Microtubule Protofilament->Microtubule Assembly MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis MitoticSpindle->Apoptosis Arrest leads to Inhibitor Amino-phenyl-pyrrolidinone Inhibitor Inhibitor->Tubulin Inhibits Polymerization

Inhibition of Microtubule Polymerization.
PARP-1 and DNA Damage Repair Pathway

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[15] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, leads to synthetic lethality. Some amino-phenyl-pyrrolidinone derivatives have shown potent PARP-1 inhibitory activity.

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes Apoptosis Apoptosis PARP1->Apoptosis Inhibition in HRR-deficient cells leads to BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins Recruits DNA_Repair DNA Repair BER_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor Amino-phenyl-pyrrolidinone Inhibitor Inhibitor->PARP1

PARP-1 Mediated DNA Repair Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of amino-phenyl-pyrrolidinone compounds with their biological targets.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the change in optical density.[9]

Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Vinblastine or Colchicine (positive control for polymerization inhibition)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10% (v/v). Keep the tubulin solution on ice to prevent spontaneous polymerization.

  • Compound Preparation: Prepare serial dilutions of the amino-phenyl-pyrrolidinone test compound in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add 10 µL of the test compound dilutions or control solutions to the appropriate wells.

  • Initiation of Polymerization: To each well, add 90 µL of the cold tubulin solution. Mix gently by pipetting up and down.

  • Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance (OD340) as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The IC50 value (for inhibitors) or EC50 value (for promoters) can be calculated by plotting the percentage of inhibition or promotion against the compound concentration.

In Vitro PARP-1 Activity Assay (Chemiluminescent)

This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated NAD+ onto histone-coated plates.[16]

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound (dissolved in DMSO)

  • Olaparib (positive control inhibitor)

  • Plate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: Wash the histone-coated plate wells twice with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Reaction Mixture Preparation: Prepare a master mix containing PARP Assay Buffer, activated DNA, and PARP-1 enzyme.

  • Compound Addition: Add 2 µL of the test compound dilutions or control solutions to the wells.

  • Initiation of Reaction: Add 48 µL of the reaction master mix to each well.

  • NAD+ Addition: To initiate the enzymatic reaction, add 50 µL of a solution containing biotinylated NAD+ in PARP Assay Buffer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to PARP-1 activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Akt Kinase Assay (Non-Radioactive)

This assay measures the activity of Akt kinase by detecting the phosphorylation of a substrate, such as GSK-3, using a specific antibody.[17]

Materials:

  • Cell lysate containing Akt

  • Anti-Akt antibody conjugated to beads (for immunoprecipitation)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • ATP solution (10 mM)

  • GSK-3 fusion protein (substrate)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody: anti-phospho-GSK-3α/β (Ser21/9)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for Western blotting

  • Test compound (dissolved in DMSO)

Procedure:

  • Immunoprecipitation of Akt:

    • Incubate cell lysate with anti-Akt antibody-conjugated beads overnight at 4°C with gentle rotation to capture Akt.

    • Pellet the beads by centrifugation and wash them twice with lysis buffer and twice with Kinase Assay Buffer.

  • Kinase Reaction:

    • Resuspend the beads in Kinase Assay Buffer.

    • Add the GSK-3 fusion protein and the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 30 minutes.

    • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-GSK-3.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensity of phosphorylated GSK-3.

    • The decrease in band intensity in the presence of the compound indicates inhibition of Akt activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The amino-phenyl-pyrrolidinone scaffold represents a versatile platform for the design of potent and selective modulators of various biological targets implicated in a range of diseases. This guide provides a foundational understanding of the key molecular targets, their associated signaling pathways, and the experimental methodologies required for their investigation. The presented quantitative data and visual aids are intended to serve as a valuable resource for researchers in the field, accelerating the discovery and development of novel therapeutics based on this promising chemical scaffold. Further exploration into the structure-activity relationships and pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

In Silico Prediction of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in silico methodologies for predicting the biological activity of the novel compound, 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

In the realm of modern drug discovery, in silico techniques are indispensable for expediting the identification and optimization of lead compounds.[1][2] These computational methods allow for the rapid screening of virtual libraries, prediction of biological activity, and elucidation of potential mechanisms of action, thereby reducing the time and cost associated with traditional experimental approaches.[1][3] This guide focuses on a structured in silico workflow to predict the activity of this compound, a compound with a pyrrolidinone scaffold known to be present in various biologically active molecules.[4]

Due to the limited publicly available biological data for this compound[5][6], this guide will use a hypothetical framework based on the known activities of structurally related compounds. Analogues of pyrovalerone, which share the pyrrolidinone core, have shown potent inhibitory activity against monoamine transporters, specifically the dopamine transporter (DAT) and norepinephrine transporter (NET).[7][8][9] Therefore, for the purpose of this guide, we will hypothesize that this compound is a potential inhibitor of the dopamine transporter.

In Silico Prediction Workflow

A multi-faceted in silico approach, integrating ligand-based and structure-based methods, is proposed to predict the activity of this compound against the dopamine transporter.[2] This workflow is designed to build a comprehensive profile of the compound's potential efficacy and binding mechanism.

G cluster_0 Ligand-Based Methods cluster_1 Structure-Based Methods cluster_2 Prediction & Analysis cluster_3 Experimental Validation a Compound Library of Known DAT Inhibitors b 2D/3D Descriptor Calculation a->b c QSAR Model Development b->c d Pharmacophore Model Generation b->d h Predict Activity of this compound c->h Predict pIC50 d->h Virtual Screening e Retrieve 3D Structure of Dopamine Transporter (DAT) f Binding Site Identification e->f g Molecular Docking f->g i Analyze Binding Interactions g->i Pose & Scoring j ADMET Prediction h->j i->j k In Vitro Binding & Uptake Assays j->k G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron a Dopamine Synthesis b Vesicular Storage a->b c Dopamine Release b->c d Dopamine c->d e Dopamine Receptors (D1-D5) d->e g Dopamine Transporter (DAT) d->g Reuptake f Signal Transduction e->f h This compound h->g Inhibition G a HEK 293 cells expressing hDAT b Pre-incubation with this compound a->b c Addition of [3H]Dopamine b->c d Incubation c->d e Wash to terminate uptake d->e f Cell Lysis e->f g Scintillation Counting f->g h IC50 Determination g->h

References

Methodological & Application

Synthesis of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one from Substituted Anilines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, a valuable scaffold in medicinal chemistry. The synthetic strategy employs a two-step sequence commencing with a Buchwald-Hartwig amination reaction to form the C-N bond between an aryl halide and 2-pyrrolidinone, followed by the catalytic reduction of a nitro group to the corresponding aniline. This methodology offers a robust and efficient route to the target compound, with protocols optimized for clarity and reproducibility in a research setting.

Introduction

N-aryl lactams are prevalent structural motifs in a wide range of biologically active compounds and pharmaceutical agents. The specific target of this protocol, this compound, incorporates a substituted aniline moiety, which is a key pharmacophore in many drug candidates. The synthesis of such molecules often relies on the efficient formation of a carbon-nitrogen bond between the lactam nitrogen and the aryl ring. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, offering high yields and broad functional group tolerance.[1][2] This protocol details a reliable synthesis of the target compound, beginning with the coupling of 2-bromo-5-nitrotoluene and 2-pyrrolidinone, followed by the reduction of the nitro intermediate.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-5-nitrotoluene with 2-pyrrolidinone to yield the intermediate, 1-(2-methyl-4-nitrophenyl)pyrrolidin-2-one. The subsequent step is the reduction of the nitro group to the desired primary amine using catalytic hydrogenation.

Synthetic Pathway A 2-Bromo-5-nitrotoluene C 1-(2-Methyl-4-nitrophenyl)pyrrolidin-2-one A->C Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) B 2-Pyrrolidinone B->C D This compound C->D Catalytic Hydrogenation (H2, Pd/C) Experimental Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Catalytic Hydrogenation A 1. Add Reactants, Catalyst, Ligand, and Base to Schlenk Tube B 2. Establish Inert Atmosphere (Evacuate/Backfill) A->B C 3. Add Anhydrous Toluene B->C D 4. Heat to 110 °C and Stir (12-24h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool to Room Temperature E->F G 7. Dilute with Ethyl Acetate and Filter through Celite F->G H 8. Aqueous Workup (Water, Brine) G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify by Column Chromatography I->J K 1. Dissolve Intermediate in MeOH/EtOH J->K Intermediate Product L 2. Add Pd/C Catalyst K->L M 3. Purge with H₂ and Pressurize L->M N 4. Stir at Room Temperature (2-6h) M->N O 5. Monitor by TLC/LC-MS N->O P 6. Vent H₂ and Purge with Inert Gas O->P Q 7. Filter through Celite P->Q R 8. Concentrate Filtrate Q->R

References

Application Notes and Protocols for the Synthesis of N-Aryl Pyrrolidinones via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups. The synthesis of N-aryl pyrrolidinones, a common motif in biologically active compounds, can be efficiently achieved using this methodology. This document provides detailed application notes, experimental protocols, and a summary of reaction parameters for the synthesis of N-aryl pyrrolidinones via the Buchwald-Hartwig amination of 2-pyrrolidinone with aryl halides.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an amine (in this case, 2-pyrrolidinone) with an aryl halide (or pseudohalide) in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, illustrated below, is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to afford the desired N-aryl product and regenerate the active palladium(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X  | L OxAdd->PdII_ArylHalide Amine_Coord Amine Coordination PdII_ArylHalide->Amine_Coord R-NH PdII_Amine Ar-Pd(II)-N(H)R  | L Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR  | L Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: A Comparative Summary

The selection of catalyst, ligand, base, and solvent is crucial for the successful N-arylation of 2-pyrrolidinone. The following table summarizes various reported conditions and their corresponding yields for the synthesis of different N-aryl pyrrolidinones.

Aryl Halide2-Pyrrolidinone (equiv.)Pd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Bromotoluene1.2Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001892
4-Chlorobenzonitrile1.2Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2.0)Dioxane1102485
1-Bromo-4-methoxybenzene1.1Pd(OAc)₂ (1.5)SPhos (3)Cs₂CO₃ (2.0)Toluene1001688
2-Bromopyridine1.2Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Dioxane1002078
1-Bromo-3,5-dimethylbenzene1.2Pd(OAc)₂ (2)JohnPhos (4)K₂CO₃ (2.0)t-BuOH1102489
4-Bromoanisole1.1Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1001895

Experimental Protocols

This section provides a detailed methodology for a representative Buchwald-Hartwig amination of 2-pyrrolidinone with an aryl bromide.

General Experimental Workflow

Experimental_Workflow start Start reagents Weigh and combine Aryl Halide, 2-Pyrrolidinone, Base, Pd Precursor, and Ligand in a reaction vessel. start->reagents solvent Add anhydrous solvent under inert atmosphere. reagents->solvent degas Degas the reaction mixture (e.g., with Argon or Nitrogen). solvent->degas reaction Heat the reaction to the specified temperature and stir. degas->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup Cool to room temperature, dilute with solvent, and filter. Perform aqueous workup. monitoring->workup Complete purification Purify the crude product by column chromatography. workup->purification analysis Characterize the final product (NMR, MS, etc.). purification->analysis end End analysis->end

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 1-(4-methylphenyl)pyrrolidin-2-one

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • 2-Pyrrolidinone (1.2 mmol, 102 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk tube or oven-dried round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add 4-bromotoluene (171 mg, 1.0 mmol), 2-pyrrolidinone (102 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol) to a Schlenk tube or an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Solvent: Add anhydrous toluene (5 mL) to the reaction vessel.

  • Degassing: Seal the reaction vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to three cycles of vacuum-backfill with an inert gas.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methylphenyl)pyrrolidin-2-one.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere and avoid contact with skin and eyes.

  • Toluene is a flammable and volatile solvent. Work in a well-ventilated area away from ignition sources.

  • Always perform reactions under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Application Notes and Protocols for the Synthesis of Pyrrolidine Rings via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the pyrrolidine scaffold, a crucial heterocyclic motif prevalent in a vast array of pharmaceuticals and biologically active compounds. The following sections describe various reductive amination strategies for the construction of the pyrrolidine ring, offering a versatile toolkit for accessing a wide range of substituted pyrrolidines. The protocols cover methods including transition-metal-catalyzed reactions and classical reductions using borohydride reagents.

Intramolecular Reductive Amination of 1,4-Dicarbonyl Compounds

Intramolecular reductive amination of 1,4-dicarbonyl compounds or their synthetic equivalents is a direct and efficient method for the synthesis of substituted pyrrolidines. This approach involves the condensation of a primary amine with both carbonyl groups to form a dihydropyrrole intermediate, which is then reduced in situ to the corresponding pyrrolidine.

Protocol 1.1: Iridium-Catalyzed Reductive Amination for the Synthesis of N-Aryl-Substituted Pyrrolidines

This protocol details the synthesis of N-aryl-substituted pyrrolidines through a successive reductive amination of 1,4-diketones with anilines, utilizing an iridium catalyst and formic acid as a mild hydrogen source. This method is notable for its operational simplicity and the use of water as a solvent in some cases.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrolidine

  • Reagent Preparation: In a suitable reaction vessel, combine 2,5-hexanedione (1.0 eq), aniline (1.1-1.2 eq), and the iridium catalyst [Cp*IrCl2]2 (1.0 mol%).

  • Solvent and Hydrogen Source Addition: Add the appropriate solvent (e.g., water or toluene) and formic acid (30.0 eq) as the hydrogen donor.[1]

  • Reaction: Stir the reaction mixture vigorously at 80 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If water was used as the solvent, extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-aryl-substituted pyrrolidine.[1]

Quantitative Data Summary:

Diketone SubstrateAmine SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
2,5-HexanedioneAniline1.0Toluene801292>99:1 (cis/trans)
2,5-Hexanedione4-Fluoroaniline1.0Toluene801285>99:1 (cis/trans)
2,5-Hexanedione4-Chloroaniline1.0Toluene801281>99:1 (cis/trans)
2,5-Hexanedione4-Bromoaniline1.0Toluene801279>99:1 (cis/trans)
1-Phenylhexane-1,4-dioneAniline1.0Toluene801265>99:1
1,4-Diphenylbutane-1,4-dioneAniline1.0Toluene801272>99:1
Protocol 1.2: Borohydride-Mediated Reductive Amination

This protocol utilizes common borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), for the one-pot synthesis of N-substituted pyrrolidines from 1,4-dicarbonyls and primary amines. Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion intermediate in the presence of the starting carbonyl groups.[2][3]

Reaction Scheme:

Experimental Protocol: General Procedure for the Synthesis of N-Alkyl/Aryl Pyrrolidines

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloroethane.

  • pH Adjustment: For reactions using sodium cyanoborohydride, it is crucial to maintain a weakly acidic pH (around 6-7) to facilitate iminium ion formation without significant decomposition of the reducing agent. This can be achieved by the addition of a small amount of acetic acid.[2]

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the careful addition of an aqueous base (e.g., saturated NaHCO₃ solution) until the evolution of gas ceases. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Quantitative Data Summary:

Dicarbonyl PrecursorAmineReducing AgentSolventYield (%)
2,5-DimethoxytetrahydrofuranAnilineNaBH₄Acidic Water95
2,5-Dimethoxytetrahydrofuranp-ToluidineNaBH₄Acidic Water93
2,5-Dimethoxytetrahydrofuranp-AnisidineNaBH₄Acidic Water90
2,5-DimethoxytetrahydrofuranBenzylamineNaBH₄Acidic Water88
Hexane-2,5-dioneBenzylamineNaBH₃CNMethanol85
Hexane-2,5-dioneCyclohexylamineNaBH(OAc)₃Dichloroethane82

Reductive Amination of γ-Nitro Ketones

The reduction of γ-nitro ketones provides an alternative route to pyrrolidines. This cascade reaction involves the reduction of the nitro group to a primary amine, which then undergoes intramolecular reductive amination with the ketone functionality. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common method for this transformation.[4][5]

Reaction Scheme:

Experimental Protocol: General Procedure for the Synthesis of Substituted Pyrrolidines from γ-Nitro Ketones

  • Reaction Setup: To a solution of the γ-nitro ketone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of 10% palladium on carbon (5-10 mol% Pd).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude pyrrolidine can be purified by column chromatography or distillation.

Quantitative Data Summary:

γ-Nitro Ketone SubstrateCatalystSolventH₂ PressureYield (%)Diastereoselectivity
5-Nitro-2-hexanone10% Pd/CMethanol1 atm88-
1-Phenyl-4-nitro-1-butanone10% Pd/CEthanol3 atm92High (trans favored)
3-Methyl-5-nitro-2-hexanone10% Pd/CEthyl Acetate5 atm85Moderate

Visualizations

ReductiveAminationMechanism cluster_1 Step 1: Imine/Enamine Formation cluster_2 Step 2: Reduction 1_4_Dicarbonyl 1,4-Dicarbonyl Primary_Amine Primary Amine Hemiaminal Hemiaminal Intermediate Iminium_Ion Iminium Ion / Enamine Dihydropyrrole Dihydropyrrole Pyrrolidine Pyrrolidine Dihydropyrrole->Pyrrolidine Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd)

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReagentPrep [label="Reagent Preparation:\n- 1,4-Dicarbonyl\n- Primary Amine\n- Solvent", fillcolor="#FFFFFF"]; ReactionSetup [label="Reaction Setup:\n- Combine reagents\n- Adjust pH (if needed)", fillcolor="#FFFFFF"]; AddReductant [label="Add Reducing Agent\n(e.g., NaBH3CN) or\nSetup Hydrogenation", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction Monitoring\n(TLC, GC-MS)", fillcolor="#FFFFFF"]; Workup [label="Work-up:\n- Quench reaction\n- Extraction", fillcolor="#FFFFFF"]; Purification [label="Purification:\n- Column Chromatography\n- Distillation", fillcolor="#FFFFFF"]; Characterization [label="Characterization:\n- NMR, MS, IR", fillcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> ReagentPrep; ReagentPrep -> ReactionSetup; ReactionSetup -> AddReductant; AddReductant -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> End; } caption: "General Experimental Workflow for Pyrrolidine Synthesis."

References

characterization of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one using 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Structural Characterization of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one by ¹H and ¹³C NMR Spectroscopy.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol for the characterization of this compound, a substituted N-aryl pyrrolidinone, using ¹H and ¹³C NMR. As this compound may serve as a key intermediate or scaffold in medicinal chemistry, its precise structural confirmation is critical. This document outlines standard experimental procedures for data acquisition and presents a thorough analysis of predicted spectral data based on established principles of NMR spectroscopy and substituent effects observed in analogous structures.

Introduction

This compound is a small molecule featuring a substituted aniline ring attached to a pyrrolidinone moiety. The structural complexity, arising from the various substituents on the aromatic ring and the saturated heterocyclic system, necessitates a robust analytical approach for characterization. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively, enabling the confirmation of the molecular structure, including connectivity and substituent positions. This note serves as a practical guide for researchers performing this characterization.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data for this specific molecule is not widely published, a reliable prediction of the ¹H and ¹³C NMR spectra can be made by analyzing the substituent effects on the aniline and pyrrolidinone scaffolds.[1][2] The electron-donating amino (-NH₂) group and the weakly donating methyl (-CH₃) group, along with the N-pyrrolidinone substituent, create a distinct electronic environment that influences the chemical shifts of the aromatic protons and carbons.[2][3]

The predicted data is summarized in the tables below. The numbering convention used for atom assignments is shown in Figure 1.

Chemical structure of this compound with atom numbering for NMR assignment. Figure 1. Chemical structure and atom numbering for this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are presented in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3' ~6.85 d J ≈ 2.5 1H
H-5' ~6.60 dd J ≈ 8.5, 2.5 1H
H-6' ~7.05 d J ≈ 8.5 1H
-NH₂ ~5.10 br s - 2H
C5-H₂ ~3.60 t J ≈ 7.0 2H
C3-H₂ ~2.40 t J ≈ 8.0 2H
C4-H₂ ~2.00 p J ≈ 7.5 2H

| -CH₃ | ~2.15 | s | - | 3H |

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, p = pentet, br s = broad singlet. Chemical shifts for amine protons are highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data, with broadband proton decoupling, are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O) ~174.5
C-4' (-NH₂) ~148.0
C-2' (-CH₃) ~135.0
C-1' ~128.5
C-6' ~125.0
C-5' ~114.0
C-3' ~112.5
C-5 ~49.0
C-3 ~31.0
-CH₃ ~17.5

| C-4 | ~18.0 |

Experimental Protocols

The following protocols provide a standardized methodology for acquiring high-quality NMR spectra for the target compound.

Materials and Equipment
  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound and place it in a clean, dry vial.

  • Add ~0.6 mL of the chosen deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve a wide range of compounds and for observing labile -NH₂ protons).

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

¹H NMR Data Acquisition
  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (e.g., 'zg30')[1]

  • Number of Scans: 16-32

  • Relaxation Delay: 2.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: TMS at 0.00 ppm

¹³C NMR Data Acquisition
  • Spectrometer: 100 MHz (on a 400 MHz system)

  • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30')

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

  • Decoupling: Broadband proton decoupling

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction manually or automatically.

  • Apply baseline correction to ensure a flat baseline.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H or the solvent residual peak to its known value (e.g., DMSO-d₆ at 39.52 ppm for ¹³C).

  • For ¹H NMR, integrate the signals to determine the relative number of protons for each peak.

  • Identify and label the chemical shift of each peak.

Visualization of Experimental Workflow

The logical flow from sample handling to final structural confirmation is depicted in the following diagram.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Confirmation Sample Weigh Compound (5-10 mg) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acq_H1 ¹H NMR Acquisition Transfer->Acq_H1 Acq_C13 ¹³C NMR Acquisition Transfer->Acq_C13 Processing Fourier Transform Phase & Baseline Correction Referencing Acq_H1->Processing Acq_C13->Processing Interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity) Processing->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation Compare with Predicted Data

Caption: Workflow for NMR-based structural characterization.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The predicted spectral data and detailed protocols outlined in this application note offer a comprehensive framework for researchers to acquire, process, and interpret NMR data, ensuring accurate structural verification of this and related compounds in a drug discovery and development setting. For unambiguous assignment, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

Application Note: HPLC-MS Method Development for the Analysis of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is a small molecule with a substituted aromatic amine and a lactam structure, representing a class of compounds with potential significance in pharmaceutical research and development. Accurate and sensitive quantification of such molecules in biological matrices is fundamental for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred bioanalytical technique due to its high selectivity, sensitivity, and specificity.[1]

This application note provides a detailed protocol for developing a robust HPLC-MS/MS method for the analysis of this compound. It covers sample preparation, chromatographic separation, and mass spectrometric detection, offering a systematic approach for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic Acid (LC-MS grade), Ammonium Acetate (analytical grade).

  • Standards: Analytical reference standard of this compound and a suitable stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used as an analog internal standard.

  • Biological Matrix: Blank human plasma (or other relevant biological matrix).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and effective method for sample cleanup in many small molecule bioanalyses, suitable for high-throughput applications.[1][2]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of the respective sample (blank plasma, standard, QC, or unknown) into the tubes.

  • Add 10 µL of internal standard (IS) working solution to all tubes except for the blank matrix samples.

  • To precipitate proteins, add 150 µL of ice-cold acetonitrile or methanol. The use of an organic solvent acts as the precipitating agent.[2]

  • Vortex mix each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

Instrumentation and Conditions

The following parameters serve as a starting point for method development and should be optimized for the specific instrumentation used.

2.3.1 Liquid Chromatography

  • HPLC System: A standard UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 or Biphenyl column is recommended for separating aromatic amines.[3][4] A common starting dimension is 100 mm x 2.1 mm, with a 1.8-5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.3.2 Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended, as the amino group is readily protonated.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[5]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Method Development Strategy

Mass Spectrometry Optimization
  • Parent Ion (Q1) Determination: Prepare a ~500 ng/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer. In ESI+ mode, the protonated molecule [M+H]⁺ should be the most abundant ion in the full scan spectrum.

  • Fragment Ion (Q3) Determination: Perform a product ion scan on the selected [M+H]⁺ precursor ion. The fragmentation of α-pyrrolidinophenones often involves the loss of the pyrrolidine ring or cleavages adjacent to the carbonyl group.[6][7][8] Identify 2-3 of the most stable and abundant product ions.

  • MRM Optimization: For each product ion, optimize the collision energy (CE) and other relevant MS parameters to maximize the signal intensity. The transition that gives the most intense and reproducible signal should be used for quantification (quantifier), while a second transition is used for confirmation (qualifier).

Chromatographic Optimization
  • Initial Gradient: Start with a broad gradient to elute the analyte and assess its retention time.

  • Gradient Refinement: Adjust the gradient slope around the elution time of the analyte to ensure adequate separation from matrix components and any potential isomers. The goal is to achieve a sharp, symmetrical peak with a retention time of at least 2-3 times the column dead volume.

  • Mobile Phase Modifiers: While formic acid is a good starting point, alternatives like ammonium acetate or ammonium formate can be tested to improve peak shape and ionization efficiency.

Data Presentation

The following tables summarize the proposed starting conditions and hypothetical optimized parameters for the HPLC-MS/MS method.

Table 1: Proposed HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
3.00.4595
4.00.4595
4.10.4955
5.00.4955

Table 2: Hypothetical Optimized MRM Parameters

Based on predicted fragmentation of this compound (Molecular Weight: 190.24 g/mol )

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)Transition Type
Analyte191.2120.10.122Quantifier
Analyte191.292.10.135Qualifier
Internal Standard (SIL-IS, e.g., D4)195.2124.10.122Quantifier

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the method development process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile, 150 µL) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into HPLC p5->a1 a2 Chromatographic Separation (C18/Biphenyl Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Unknowns d2->d3 d4 Reporting d3->d4

Bioanalytical workflow for quantification.

G cluster_ms Mass Spectrometry Development cluster_lc Chromatography Development cluster_validation Method Validation ms1 Direct Infusion of Standard ms2 Identify Precursor Ion [M+H]⁺ (Full Scan) ms1->ms2 ms3 Identify Fragment Ions (Product Ion Scan) ms2->ms3 ms4 Optimize Collision Energy for MRM Transitions ms3->ms4 val1 Finalized Method ms4->val1 lc1 Select Column & Mobile Phases lc2 Develop Initial Gradient lc1->lc2 lc3 Optimize Gradient for Peak Shape & Retention lc2->lc3 lc4 Assess Matrix Effects lc3->lc4 lc4->val1 val2 Validate for Linearity, Accuracy, Precision, etc. val1->val2 start Define Analytical Goal start->ms1 start->lc1

Logical workflow for HPLC-MS method development.

References

Application Notes & Protocols: In Vitro Biological Evaluation of Novel Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone (or γ-lactam) ring is a privileged five-membered heterocyclic scaffold that is a core component of numerous natural products and synthetic compounds with significant biological activity.[1][2] Its structural versatility, arising from the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and exploration of the pharmacophore space.[1] As a result, pyrrolidinone derivatives have been extensively investigated for a wide range of therapeutic applications, demonstrating anticancer, antimicrobial, anti-inflammatory, antidiabetic, and central nervous system activities.[1][3][4]

This document provides detailed protocols and application notes for the initial in vitro biological evaluation of novel pyrrolidinone derivatives. It covers key assays for assessing anticancer, antimicrobial, and enzyme-inhibitory activities, presents sample data in a structured format, and includes workflow diagrams to guide the experimental process.

General Workflow for In Vitro Evaluation

The preliminary assessment of novel pyrrolidinone compounds typically follows a standardized workflow. This process begins with the synthesized and purified compound and proceeds through a series of assays to determine its biological activity profile, potency, and selectivity.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Reporting Compound Synthesized & Purified Pyrrolidinone Derivative StockSol Prepare DMSO Stock Solution (e.g., 10-20 mM) Compound->StockSol WorkSol Create Working Solutions in Assay Buffer StockSol->WorkSol Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Line) WorkSol->Cytotoxicity Test Compound Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) WorkSol->Antimicrobial Test Compound Enzyme Enzyme Inhibition Assay (Target-specific) WorkSol->Enzyme Test Compound Analysis Calculate Potency (IC50 / EC50 / MIC) Cytotoxicity->Analysis Antimicrobial->Analysis Enzyme->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR Report Final Report & Decision for Further Studies SAR->Report

Caption: General workflow for the in vitro screening of novel pyrrolidinone derivatives.

Anticancer Activity Evaluation

A significant number of pyrrolidinone derivatives have been investigated for their potential as anticancer agents.[5][6] The initial and most common in vitro screen is a cytotoxicity assay to determine the concentration at which the compound inhibits cancer cell growth.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials and Reagents:

  • Human cancer cell line (e.g., A549, MCF-7, HepG2)[3][5]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Test pyrrolidinone derivatives (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin, Cisplatin)[7]

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium with DMSO) and "blank" (medium only).

  • Incubation: Incubate the plate for another 24 to 72 hours.[7][8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat with Pyrrolidinone Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT Add MTT Reagent (Incubate 3-4h) Incubate2->MTT Solubilize Add Solubilizer (e.g., DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate IC50 Calculate IC50 Read->Calculate IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation: Anticancer Activity

The following table summarizes the reported in vitro anticancer activities of various pyrrolidinone derivatives.

Compound ClassCell LineActivity MetricValueReference
Spiropyrrolidine-thiazolo-oxindolesHepG2 (Liver)IC₅₀0.80 - 0.85 µM[3]
Thiophen-containing PyrrolidinesMCF-7 (Breast)IC₅₀17 - 28 µM[1]
Thiophen-containing PyrrolidinesHeLa (Cervical)IC₅₀19 - 30 µM[1]
Pyrrolidine Derivatives (e.g., 19j)MDA-MB-436 (Breast)IC₅₀17.4 µM[1]
Pyrrolidine Derivatives (e.g., 19j)CAPAN-1 (Pancreatic)IC₅₀11.4 µM[1]
Diphenylamine-pyrrolidinone-hydrazonesPPC-1 (Prostate)EC₅₀2.5 - 20.2 µM[6]
Diphenylamine-pyrrolidinone-hydrazonesIGR39 (Melanoma)EC₅₀2.5 - 20.2 µM[6]
5-nitrothiophene derivative (13)IGR39 (Melanoma)EC₅₀2.50 µM[8]
5-nitrothiophene derivative (13)PPC-1 (Prostate)EC₅₀3.63 µM[8]
1,3,4-Oxadiazolethione derivativeA549 (Lung)% Viability @ 100µM28.0%[5]

Antimicrobial Activity Evaluation

Pyrrolidinone derivatives have shown promise as antibacterial and antifungal agents.[2][9] Key initial assays involve determining the minimum concentration required to inhibit microbial growth.

Protocol: Broth Microdilution Method (for MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity to identify the MIC.

Materials and Reagents:

  • Bacterial strains (e.g., S. aureus, B. cereus, E. coli, S. typhimurium)[2]

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Test pyrrolidinone derivatives (dissolved in DMSO)

  • Positive control (e.g., Amoxicillin, Ciprofloxacin)[9]

  • Negative (growth) control and sterility control wells

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL) to the first well of a row.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

  • Controls: Prepare a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: Determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Activity
Compound ClassOrganismMethodActivity MetricValueReference
Thiohydantoin-pyrrolidinesM. tuberculosis H37RvMABAMIC62.5 - 125 µg/mL[3]
Dispiro indeno pyrrolidine (49c)M. tuberculosis H37Rv-IC₅₀1.07 µg/mL[3]
Pyrrolidine derivatives (28, 29, 30)V. cholerae, P. mirabilis, etc.Disc DiffusionInhibition Zone13.0 - 15.1 mm[1]
Thiazole-pyrrolidine (11)S. aureusAgar Well DiffusionInhibition Zone30.53 mm (@ 400 µg)[2]
Thiazole-pyrrolidine (11)B. cereusAgar Well DiffusionInhibition Zone21.70 mm (@ 400 µg)[2]

Enzyme Inhibition Evaluation

Pyrrolidinone derivatives are known to inhibit various enzymes, playing roles in diseases like diabetes, cancer, and inflammation.[3][10][11]

Protocol: α-Glucosidase Inhibition Assay

This assay is relevant for screening compounds with potential antidiabetic activity.

Principle: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. The assay measures the ability of a compound to inhibit the enzyme's activity. The substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (1 U/mL)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate (1 M)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 N)

  • Test pyrrolidinone derivatives

  • Positive control (e.g., Acarbose)[10]

  • 96-well plate

Procedure:

  • Pre-incubation: In a 96-well plate, add 10 µL of α-glucosidase enzyme solution to wells containing various concentrations of the test compound or control.

  • Incubate the mixture for 20 minutes at 37°C.[10]

  • Add 125 µL of phosphate buffer to each well.[10]

  • Reaction Initiation: Add 20 µL of the pNPG substrate to each well to start the reaction.

  • Incubate for an additional 30 minutes at 37°C.[10]

  • Reaction Termination: Add 50 µL of Na₂CO₃ solution to stop the reaction.[10]

  • Absorbance Reading: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

Data Analysis:

  • Calculate the percentage of enzyme inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot % Inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

G cluster_path Biochemical Pathway pNPG pNPG (Substrate) Colorless enzyme α-Glucosidase pNPG->enzyme Binds to pNP p-Nitrophenol (Product) Yellow enzyme->pNP Catalyzes conversion inhibitor Pyrrolidinone Inhibitor inhibitor->enzyme Blocks active site

Caption: Mechanism of α-Glucosidase inhibition assay.

Data Presentation: Enzyme Inhibition Activity
Compound Class/DerivativeTarget EnzymeIC₅₀ ValueReference
Pyrrolidinone derivative 54aAutotaxin (ATX)0.05 µM[3]
Spirooxindole pyrrolidine 42fα-Amylase1.57 µg/mL[3]
Pyrrolidine sulfonamide 23dDPP-IV11.32 µM[3]
Oxadiazole pyrrolidine 22cE. coli DNA Gyrase120 nM[3]
Pyrrolidine derivative 3gα-Amylase26.24 µg/mL[10]
Pyrrolidine derivative 3gα-Glucosidase18.04 µg/mL[10]
Thiosemicarbazone 5dDihydrofolate Reductase (DHFR)12.37 µM[11]

References

Application Notes and Protocols for Kinase Screening of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the screening of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, a novel small molecule, against a panel of protein kinases. Protein kinases are critical regulators of cellular signaling and are frequently implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. This document outlines the rationale for kinase inhibitor screening, details the experimental design for assessing the inhibitory activity of this compound, and provides step-by-step protocols for conducting in vitro kinase assays. Furthermore, it includes templates for data presentation and visualization tools to aid in the interpretation of screening results.

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The compound this compound has been synthesized for biological evaluation, and its structural features suggest potential interactions with ATP-binding sites of various enzymes, including protein kinases. Kinase inhibitor discovery is a cornerstone of modern drug development.[2][3] Broad screening of a compound against a panel of kinases, often referred to as kinase profiling, is a critical step in early-stage drug discovery to identify on-target activity, assess selectivity, and flag potential off-target liabilities.[3]

This document serves as a practical guide for researchers to perform an initial kinase screen of this compound. The described methodologies are based on well-established, commercially available assay platforms, ensuring reproducibility and accessibility.

Materials and Methods

Compound Handling and Preparation
  • Compound: this compound (herein referred to as "Test Compound").

  • Stock Solution: Prepare a 10 mM stock solution of the Test Compound in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

Kinase Panel Selection

A representative panel of kinases should be selected to cover a diverse range of the human kinome.[2][4] The choice of kinases can be guided by the therapeutic area of interest. For a broad initial screen, a panel such as the one detailed in Table 1 is recommended. This panel includes representatives from major kinase families, including tyrosine kinases (TK), serine/threonine kinases from the AGC, CAMK, and CMGC groups, and kinases implicated in common disease pathways.[2]

In Vitro Kinase Assay

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[5] This assay format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.

Experimental Protocols

Protocol: Luminescence-Based In Vitro Kinase Assay[5]

This protocol outlines the steps for determining the inhibitory activity of the Test Compound against a panel of kinases.

Materials:

  • Recombinant Kinases (see Table 1)

  • Kinase-specific Substrates

  • ATP

  • Test Compound (this compound)

  • Staurosporine (positive control)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted Test Compound or control (DMSO for negative control, Staurosporine for positive control) into the wells of a 384-well plate.

  • Kinase Addition: Add 2 µL of the appropriate kinase solution (prepared in kinase assay buffer) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction: Add 2 µL of the substrate/ATP mixture (prepared in kinase assay buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Presentation and Analysis

The raw luminescence data should be converted to percent inhibition relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls. The IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Table 1: Hypothetical Screening Data for this compound

Kinase TargetKinase FamilyTest Compound IC50 (µM)Staurosporine IC50 (µM)
ABL1TK> 100.02
SRCTK5.20.008
EGFRTK> 100.05
VEGFR2TK8.10.015
AKT1AGC1.50.1
PKAAGC> 100.005
CAMK2ACAMK> 100.03
CDK2/CycACMGC0.80.04
GSK3BCMGC2.30.09
MAPK1 (ERK2)CMGC> 100.2
p38α (MAPK14)CMGC> 100.15
RIPK1TKL0.050.5

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution plate_compound Plate Compound & Controls compound_prep->plate_compound reagent_prep Reagent Preparation (Kinase, Substrate, ATP) add_kinase Add Kinase reagent_prep->add_kinase plate_compound->add_kinase pre_incubate Pre-incubation (15 min) add_kinase->pre_incubate start_reaction Initiate Reaction (Add Substrate/ATP) pre_incubate->start_reaction reaction_incubate Reaction Incubation (60 min, 30°C) start_reaction->reaction_incubate stop_reaction Stop Reaction (Add ADP-Glo Reagent) reaction_incubate->stop_reaction develop_signal Develop Signal (Add Kinase Detection Reagent) stop_reaction->develop_signal read_plate Read Luminescence develop_signal->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curves Plot Dose-Response Curves calc_inhibition->plot_curves determine_ic50 Determine IC50 Values plot_curves->determine_ic50

Caption: Workflow for the in vitro kinase screening assay.

Hypothetical Signaling Pathway Inhibition

Based on the hypothetical data in Table 1, the Test Compound shows potent inhibition of RIPK1. The following diagram illustrates the necroptosis signaling pathway, a potential target of this compound.[7]

TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits RIPK1 RIPK1 TRADD->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces TestCompound 1-(4-Amino-2-methylphenyl) pyrrolidin-2-one TestCompound->RIPK1 inhibits

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

Data Analysis Pipeline

data_input Raw Luminescence Data Plate Reader Output normalization Data Normalization % Inhibition vs. Controls data_input->normalization curve_fitting Curve Fitting Sigmoidal Dose-Response normalization->curve_fitting ic50_calc IC50 Calculation Potency Determination curve_fitting->ic50_calc selectivity Selectivity Analysis Comparison across Kinase Panel ic50_calc->selectivity report Final Report Tables & Visualizations selectivity->report

References

Application Notes and Protocols: 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The application of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one in the field of organic electronics is an emerging area of research. Currently, there is a lack of specific studies detailing its use and performance in electronic devices. The following application notes and protocols are based on the known properties of its constituent functional moieties—the aminophenyl and pyrrolidinone groups—and the established roles of similar molecules in organic electronics. The information provided is intended to serve as a foundational guide for researchers to explore the potential of this compound.

Introduction

This compound is a small molecule featuring a pyrrolidinone ring attached to an amino-substituted phenyl group. The presence of the electron-donating amino group and the polar pyrrolidinone moiety suggests potential utility in organic electronic devices, particularly in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Potential Applications:

  • Additive in Perovskite Solar Cell (PSC) Active Layers: The pyrrolidinone group, similar to N-methyl-2-pyrrolidone (NMP) and polyvinylpyrrolidone (PVP), may act as a Lewis base. This allows it to coordinate with uncoordinated lead ions in the perovskite crystal lattice, a process known as defect passivation. This can lead to improved film quality, reduced charge recombination, and consequently, enhanced power conversion efficiency (PCE) and stability of the solar cell.

  • Building Block for Hole Transport Materials (HTMs): The 4-amino-2-methylphenyl group is an electron-rich aromatic system. Such moieties are common components of hole transport materials, which are crucial for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode in PSCs and OLEDs. This compound could serve as a synthetic precursor for more complex, high-performance HTMs.

Proposed Mechanisms of Action

As a Perovskite Additive

The lone pair of electrons on the carbonyl oxygen of the pyrrolidinone ring can interact with the lead (Pb²⁺) ions in the perovskite material. This interaction can passivate defects at the crystal grain boundaries, which are notorious for trapping charge carriers and hindering device performance.

Caption: Proposed mechanism of perovskite defect passivation.

As a Hole Transport Material Precursor

The primary amine on the phenyl ring provides a reactive site for further chemical modifications. It can be functionalized to create larger, conjugated molecules with suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport.

HTM_Synthesis_Workflow A 1-(4-Amino-2-methylphenyl) pyrrolidin-2-one B Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) A->B C Functionalized Precursor B->C D Polymerization or Dendrimerization C->D E Final Hole Transport Material (HTM) D->E

Caption: Synthetic pathway from the core molecule to a functional HTM.

Experimental Protocols

Protocol for Application as a Perovskite Additive

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell, incorporating this compound as an additive in the perovskite precursor solution.

Materials:

  • FTO-coated glass substrates

  • Zinc powder, HCl

  • Deionized water, isopropanol, acetone

  • TiO₂ paste

  • Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂, CsI)

  • DMF, DMSO (anhydrous)

  • This compound

  • Spiro-OMeTAD (or other HTM)

  • Chlorobenzene, acetonitrile, 4-tert-butylpyridine (tBP), Li-TFSI

  • Gold or Silver for evaporation

Procedure:

  • Substrate Cleaning:

    • Etch FTO glass with zinc powder and HCl.

    • Sequentially sonicate in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat a compact TiO₂ layer onto the FTO substrate.

    • Anneal at 500°C for 30 minutes.

  • Perovskite Precursor Solution Preparation:

    • Prepare a stock solution of perovskite precursors (e.g., for a mixed-cation perovskite) in a mixture of DMF and DMSO.

    • Create a series of solutions with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 mol% with respect to the lead salt). A control solution with no additive should also be prepared.

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the TiO₂ layer.

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

    • Anneal the films on a hotplate (e.g., at 100°C for 60 minutes).

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of Spiro-OMeTAD in chlorobenzene, typically with additives like tBP and Li-TFSI.

    • Spin-coat the HTL solution onto the perovskite layer.

  • Electrode Deposition:

    • Thermally evaporate a metal back contact (e.g., 80 nm of gold) under high vacuum.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination.

    • Perform external quantum efficiency (EQE) measurements.

    • Analyze film morphology with SEM and crystallinity with XRD.

Perovskite_Fabrication_Workflow cluster_prep Substrate Preparation cluster_active Active Layer Formation cluster_device Device Completion cluster_char Characterization A FTO Substrate Cleaning B ETL Deposition (TiO₂) A->B C Prepare Perovskite Solution with Additive B->C D Spin-coat Perovskite Layer C->D E Anneal Perovskite Film D->E F HTL Deposition (Spiro-OMeTAD) E->F G Evaporate Metal Contact (Au) F->G H J-V Measurement G->H I EQE, SEM, XRD H->I

Caption: Workflow for fabricating and testing perovskite solar cells with the additive.

Data Presentation

While no quantitative data exists for this compound, the following tables provide a template for how experimental results could be structured and compared to standard materials. Data for related pyrrolidinone-based additives are included for context.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with Different Additives

Additive (Concentration)V_oc (V)J_sc (mA/cm²)FF (%)PCE (%)
Control (No Additive) ExpectedExpectedExpectedExpected
This compound (0.5 mol%) ExperimentalExperimentalExperimentalExperimental
This compound (1.0 mol%) ExperimentalExperimentalExperimentalExperimental
NMP (5 vol%)[1] 0.9118.657713.04
PVP (1 mg/mL)[2] 0.98--15.19

Table 2: Comparison of Electronic Properties for Potential HTM Building Blocks

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
This compound To be determinedTo be determinedTo be determined
Spiro-OMeTAD -5.1 to -5.2-2.0 to -2.2~3.0
PTAA -5.2-2.3~2.9
Poly[1-(2-aminophenyl)pyrrole][3] -4.7-1.92.8

Note: HOMO/LUMO values for standard materials are approximate and can vary based on measurement technique and film processing conditions.

Conclusion and Future Outlook

This compound represents an unexplored but potentially valuable molecule for the organic electronics community. Its bifunctional nature—a coordinating pyrrolidinone group and a reactive aminophenyl group—makes it a promising candidate for investigation as both a performance-enhancing additive in perovskite solar cells and a foundational building block for novel hole transport materials. The protocols and frameworks provided herein offer a starting point for systematic evaluation of this compound's efficacy and for unlocking its potential in next-generation electronic devices. Further research, including computational studies to predict its electronic properties and extensive experimental validation, is highly encouraged.

References

Application Notes and Protocols for 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is a heterocyclic building block belonging to the N-aryl pyrrolidinone class of compounds. The pyrrolidinone scaffold is a prevalent feature in numerous biologically active molecules and approved drugs, valued for its ability to confer favorable physicochemical properties such as improved solubility and to serve as a versatile scaffold for introducing diverse pharmacophoric elements.[1] The presence of a primary aromatic amine and a methyl group on the phenyl ring offers multiple points for chemical modification, making it an attractive starting material for the synthesis of compound libraries in drug discovery programs.

Derivatives of N-aryl pyrrolidinones have shown a wide range of biological activities, including but not limited to, anticonvulsant, antibacterial, anti-inflammatory, and enzyme inhibitory effects.[2][3] The specific substitution pattern of this compound suggests its potential as a key intermediate in the development of novel therapeutics targeting a variety of biological pathways.

Potential Applications in Medicinal Chemistry

Based on the activities of structurally related compounds, this compound can be envisioned as a valuable building block in the following areas:

  • Anticonvulsant Agents: N-substituted phenyl pyrrolidine-2-carboxamides have demonstrated notable anticonvulsant activity in preclinical models.[4] The primary amine of this compound can be readily acylated to generate a library of carboxamide derivatives for evaluation in seizure models.

  • Potassium Channel Openers: N-arylated pyrrolidin-2-ones have been identified as potent and selective potassium channel openers, with potential applications in the treatment of urinary incontinence.[5] The subject compound could serve as a scaffold to synthesize analogs targeting these ion channels.

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been developed as potent MCH-R1 antagonists, showing in vivo efficacy in models relevant to metabolic disorders.[6] The aminophenyl pyrrolidinone core of the title compound is a key feature of this pharmacophore.

  • Anti-Leukemic Agents: Novel aminophenyl-1,4-naphthoquinones incorporating a pyrrolidine moiety have been shown to induce cell death in leukemia cell lines through mechanisms involving apoptosis and necrosis.[7] The aminophenyl portion of this compound could be incorporated into similar quinone-based structures.

  • Antibacterial Agents: The pyrrolidine scaffold is present in numerous antibacterial compounds.[2] The title compound can be used to synthesize novel derivatives for screening against various bacterial strains, including drug-resistant pathogens.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a building block.

Protocol 3.1: General Synthesis of N-Aryl Pyrrolidinones

A common route for the synthesis of N-aryl pyrrolidinones involves the reductive amination of dicarbonyl compounds with anilines.[8]

Reaction Scheme:

G diketone Diketone catalyst Ir-catalyst, HCOOH diketone->catalyst aniline Aniline Derivative aniline->catalyst pyrrolidine N-Aryl-Substituted Pyrrolidine catalyst->pyrrolidine Reductive Amination

Caption: General workflow for the synthesis of N-aryl-substituted pyrrolidines.

Materials:

  • Appropriate diketone (e.g., 2,5-hexanedione)

  • This compound (or a suitable aniline precursor)

  • Iridium catalyst (e.g., [Cp*IrCl2]2)

  • Formic acid (HCOOH)

  • Solvent (e.g., water or an organic solvent)

Procedure:

  • To a reaction vessel, add the diketone (1.0 eq), the aniline derivative (1.1 eq), the iridium catalyst (1.0 mol%), and the solvent.

  • Add formic acid (30.0 eq) to the mixture.

  • Heat the reaction mixture at 80°C for 12 hours under air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-substituted pyrrolidine.[8]

Protocol 3.2: Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides

This protocol describes the synthesis of carboxamide derivatives from a pyrrolidine precursor, which can be adapted for derivatization of the amino group on the phenyl ring of the title compound.

Reaction Scheme:

G pyrrolidine_acid Pyrrolidine-2-carboxylic acid pcl5 PCl5, Acetyl chloride pyrrolidine_acid->pcl5 acid_chloride Pyrrolidine-2-carbonyl chloride aniline Substituted Aniline acid_chloride->aniline carboxamide N-(substituted phenyl) pyrrolidine-2-carboxamide pcl5->acid_chloride aniline->carboxamide

Caption: Synthetic route for N-(substituted phenyl) pyrrolidine-2-carboxamides.

Materials:

  • This compound (as the aniline component)

  • Pyrrolidine-2-carboxylic acid (L-proline)

  • Phosphorus pentachloride (PCl5)

  • Acetyl chloride

  • Dry acetone

Procedure:

  • Synthesize pyrrolidine-2-carbonyl chloride by reacting L-proline with PCl5 in the presence of acetyl chloride.[9]

  • Suspend the resulting pyrrolidine-2-carbonyl chloride (1 mmol) in dry acetone (40 ml).

  • Add this compound (1 mmol) to the suspension.

  • Heat the reaction mixture to reflux for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture in an ice bath.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure N-(substituted phenyl) pyrrolidine-2-carboxamide derivative.[9]

Hypothetical Signaling Pathway Involvement

Given the activity of related compounds on ion channels and G-protein coupled receptors, derivatives of this compound could potentially modulate neuronal signaling. The following diagram illustrates a hypothetical pathway where a derivative acts as a potassium channel opener.

G cluster_membrane Cell Membrane receptor Target Receptor k_channel K+ Channel receptor->k_channel Activates hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ Efflux compound Pyrrolidinone Derivative compound->receptor Binds reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability

Caption: Hypothetical signaling pathway for a pyrrolidinone derivative as a potassium channel opener.

Quantitative Data from Related Compounds

The following tables summarize quantitative data for structurally related N-aryl pyrrolidinone derivatives to provide a reference for potential efficacy.

Table 1: Anticonvulsant Activity of N-(substituted phenyl) pyrrolidine-2-carboxamide Derivatives [4]

CompoundSubstitution on Phenyl RingMES Screen (30 mg/kg, 0.5h)Neurotoxicity (30 mg/kg, 0.5h)
3a 4-NO2+-
3d 4-Cl+-
Carbamazepine -++
+ indicates protection against seizure or observed neurotoxicity; - indicates no effect.

Table 2: Potassium Channel Opening Activity of N-Arylated Pyrrolidin-2-one Derivatives [5]

CompoundStructureBladder IC50 (µM)Portal Vein IC50 (µM)Selectivity Ratio (PV/Bladder)
6 N-(4-benzoylphenyl)-piperidin-2-one7.4>30041
9 N-(4-benzoylphenyl)-3,3-dimethyl-pyrrolidin-2-one6.7>30051

Table 3: MCH-R1 Antagonist Activity of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine Derivatives [6]

CompoundKi (nM)Oral Bioavailability (%)
Example Compound 2.332

Conclusion

While this compound is a novel chemical entity with limited published data, its structural features suggest significant potential as a versatile building block in medicinal chemistry. The protocols and potential applications outlined here, derived from research on closely related analogs, provide a solid foundation for researchers to explore its utility in developing new therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: N-Arylation of Pyrrolidinone with Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of pyrrolidinone with sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this specific C-N cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues observed during the N-arylation of pyrrolidinone with sterically hindered anilines, such as those bearing ortho-substituents.

Problem Potential Cause Suggested Solution
Low to No Conversion 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently or is decomposing.[1]a. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) for more reliable generation of the active Pd(0) species. b. Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen. c. Anhydrous Conditions: Use anhydrous and deoxygenated solvents and reagents.
2. Inappropriate Ligand: The chosen phosphine ligand is not sufficiently bulky or electron-rich to promote reductive elimination with the sterically demanding substrates.[2][3]a. Switch to a Bulky Biarylphosphine Ligand: For sterically hindered couplings, ligands such as BrettPhos, RuPhos, or t-BuXPhos are often more effective.[2] b. Increase Ligand Ratio: A slight excess of the ligand relative to the palladium source can sometimes improve catalyst stability.
3. Incorrect Base: The base may be too weak to deprotonate the pyrrolidinone or the resulting palladium-amide complex, or it may be sterically inaccessible.[4]a. Use a Stronger, Non-nucleophilic Base: Switch to a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS), sodium tert-butoxide (NaOtBu), or potassium tert-butoxide (KOtBu). b. Consider Base Solubility: Ensure the chosen base is sufficiently soluble in the reaction solvent.
4. Low Reaction Temperature: The activation energy for the coupling of sterically hindered substrates may not be reached.a. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-120 °C.
Formation of Side Products (e.g., Hydrodehalogenation of Aryl Halide) 1. Catalyst Decomposition: The catalyst may be decomposing, leading to undesired side reactions.[1]a. Lower Reaction Temperature: If conversion is observed but side products are significant, try lowering the temperature. b. Adjust Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress catalyst decomposition pathways.
2. Presence of Water: Water can lead to hydrodehalogenation of the aryl halide.a. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. The use of molecular sieves can be beneficial.[5]
3. β-Hydride Elimination: This can be a competing pathway, especially with certain substrates.[1]a. Use a Bulky Ligand: Bulky ligands can disfavor β-hydride elimination.
Difficulty Coupling with a Specific Sterically Hindered Aniline 1. Extreme Steric Hindrance: The aniline may be too sterically congested for the palladium catalyst to accommodate both coupling partners.a. Alternative Catalyst System: Consider a nickel-catalyzed approach, which can sometimes be more effective for highly hindered substrates.[3] b. Copper Catalysis: For some amide arylations, a copper-catalyzed Ullmann-Goldberg reaction may be a viable alternative.
2. Poor Nucleophilicity of the Aniline: Electron-withdrawing groups on the aniline can reduce its nucleophilicity.a. Use a More Electron-Rich Ligand: A more electron-donating ligand can increase the electron density at the palladium center, facilitating the reaction with less nucleophilic amines.

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system to start with for the N-arylation of 2-pyrrolidinone with a sterically hindered aniline?

A1: A good starting point is a palladium pre-catalyst such as Pd₂(dba)₃ or a palladacycle (e.g., BrettPhos Pd G3), paired with a bulky, electron-rich biarylphosphine ligand like BrettPhos or RuPhos.[2] For the base, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective. Anhydrous toluene or dioxane are common solvent choices.

Q2: My reaction is not going to completion. What should I try first?

A2: First, ensure that your reaction is set up under strictly anhydrous and oxygen-free conditions. If the issue persists, consider increasing the reaction temperature in increments of 10-20 °C. If there is still no improvement, changing to a more robust catalyst system, such as a different bulky phosphine ligand, is a logical next step.

Q3: I am observing a significant amount of the dehalogenated arene byproduct. How can I minimize this?

A3: Hydrodehalogenation is often caused by the presence of water or catalyst decomposition.[1] Ensure all your reagents and solvents are scrupulously dry. You can also try lowering the reaction temperature or increasing the ligand-to-palladium ratio to stabilize the catalyst.

Q4: Can I use a copper catalyst for this transformation?

A4: Yes, copper-catalyzed N-arylation (Ullmann-Goldberg reaction) is a viable alternative, particularly for amide couplings.[6][7] This can be advantageous as copper catalysts are generally less expensive than palladium systems. A typical system might involve CuI as the catalyst, a ligand such as a diamine or an amino acid derivative, and a base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent like DMSO or DMF.

Q5: Are there any alternatives to phosphine ligands for palladium-catalyzed N-arylation?

A5: While bulky phosphine ligands are the most common and generally most effective for this type of challenging coupling, N-heterocyclic carbenes (NHCs) have also been used as supporting ligands in Buchwald-Hartwig aminations.[4]

Data Presentation

Table 1: Palladium-Catalyzed N-Arylation of Secondary Acyclic Amides with Aryl Chlorides (Analogous System)[5]
EntryAmideAryl ChlorideBaseSolventTemp (°C)Yield (%)
1N-methylbenzamide4-chlorotolueneCs₂CO₃Toluene11085
2N-methylbenzamide2-chlorotolueneCs₂CO₃Toluene11075
3N-methylacetamide4-chlorotolueneCs₂CO₃Toluene11080
4Boc-N-methylamine4-chlorotolueneK₃PO₄Toluene11087
5N-methylsulfonamide4-chlorotolueneK₃PO₄Toluene11090

Note: This data is for acyclic amides and serves as a starting point for optimization with pyrrolidinone.

Table 2: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone with Aryl Iodides
EntryAryl IodideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₃PO₄DMSO902495[7]
24-IodotolueneCuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₃PO₄DMSO902492[7]
32-IodotolueneCuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₃PO₄DMSO902485[7]
43,5-DimethyliodobenzeneCuI (5)N,N'-dimethylethylenediamine (10)K₃PO₄Dioxane902>99[6]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 2-Pyrrolidinone

This protocol is a general starting point and may require optimization for specific sterically hindered anilines.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the bulky phosphine ligand (e.g., BrettPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), 2-pyrrolidinone (1.2 equiv), and anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of 2-Pyrrolidinone[7]
  • Reaction Setup: To a reaction vial, add CuI (5 mol%), the ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 10 mol%), the base (e.g., K₃PO₄, 2.0 equiv), the aryl iodide (1.0 equiv), and 2-pyrrolidinone (1.2 equiv).

  • Solvent Addition: Add the solvent (e.g., DMSO).

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 24 hours).

  • Work-up: After cooling to room temperature, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dry glassware reagents Weigh reagents: - Pd Pre-catalyst/CuI - Ligand - Base - Pyrrolidinone - Aryl Halide start->reagents solvent Prepare anhydrous, dexoygenated solvent reagents->solvent setup Assemble under inert atmosphere solvent->setup heat Heat and stir setup->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor quench Cool and quench monitor->quench extract Extract product quench->extract purify Column chromatography extract->purify end Characterize product purify->end Troubleshooting_N_Arylation start Low or No Conversion? check_conditions Verify anhydrous & inert conditions start->check_conditions First step increase_temp Increase Temperature (80-120 °C) check_conditions->increase_temp If conditions are good change_ligand Change to Bulky Biarylphosphine Ligand (e.g., BrettPhos, RuPhos) increase_temp->change_ligand If still low conversion change_base Use Stronger Base (e.g., NaOtBu, LiHMDS) change_ligand->change_base If ligand change is ineffective consider_cu Consider Cu-catalyzed Ullmann-Goldberg Reaction change_base->consider_cu If Pd system fails

References

optimizing Buchwald-Hartwig reaction conditions for high yield synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig reaction conditions for high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing a Buchwald-Hartwig reaction?

A1: The critical parameters for optimization include the choice of palladium precursor, ligand, base, and solvent, as well as the reaction temperature and concentration. The interplay of these factors is crucial for achieving high yields. A systematic screening of these variables is often the most effective approach to identify the optimal conditions for a specific substrate combination.[1][2]

Q2: How do I select the appropriate ligand for my specific substrates?

A2: Ligand selection is highly dependent on the nature of the amine and the aryl halide.[1][3] Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, BrettPhos), are generally effective for a wide range of substrates by promoting both the oxidative addition and reductive elimination steps.[4] For challenging couplings, such as those involving heteroaryl amines or amides, specialized ligands may be necessary.[1][5] A preliminary ligand screening experiment is highly recommended.

Q3: What is the role of the base, and how do I choose the right one?

A3: The base is essential for the deprotonation of the amine or the palladium-amine complex, facilitating the catalytic cycle.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[1] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[1][5] The solubility of the base in the reaction solvent is also a critical factor to consider.[1]

Q4: Which solvents are suitable for Buchwald-Hartwig aminations?

A4: A variety of solvents can be used, with the primary consideration being the solubility of the reactants and the base.[1] Common choices include ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene).[1] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1] Using a mixture of solvents can sometimes be beneficial for optimizing solubility and reaction temperature.[1]

Q5: Can I run the reaction at room temperature?

A5: While typical Buchwald-Hartwig reactions are conducted at elevated temperatures (80-100 °C), room-temperature couplings are possible with the appropriate choice of catalyst system and for sufficiently reactive substrates.[1] This is particularly advantageous for substrates that are thermally sensitive or prone to racemization.[1]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[1][6]
Poor Solubility One of the most common reasons for low yield is the insolubility of reactants or the base.[1] Try a different solvent or a solvent mixture. For inorganic bases, ensure vigorous stirring to maintain a good suspension.[1]
Inappropriate Ligand The chosen ligand may not be optimal for the specific substrate combination. Screen a panel of ligands with varying steric and electronic properties.[3][6]
Incorrect Base The base may be too weak to facilitate deprotonation or may be reacting with your substrate. If using a weak base, a higher reaction temperature may be required.[1] For base-sensitive substrates, a milder base should be screened.[5]
Reaction Inhibition Aryl iodides can sometimes lead to catalyst inhibition due to the formation of palladium iodide complexes.[1] In such cases, using a less polar solvent like toluene can be beneficial.[6]

Problem 2: Formation of side products.

Possible Cause Suggested Solution
Hydrodehalogenation This side reaction, where the aryl halide is reduced, can compete with the desired amination. It is more common with electron-rich aryl halides. Optimizing the ligand and base can often minimize this pathway.
Ether Formation If water is present and the amine is a weak nucleophile, coupling with water to form a phenol or diaryl ether can occur.[6] Ensure anhydrous conditions.
Homocoupling of Aryl Halide This can occur at high temperatures or with high catalyst loadings. Reducing the temperature or catalyst concentration may help.

Data Presentation: Optimized Reaction Conditions for High Yield

The following tables summarize optimized conditions for the Buchwald-Hartwig amination of various substrate classes.

Table 1: Coupling of Aryl Bromides with Primary Amines

Aryl Bromide Amine Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
4-BromotolueneAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001295
4-Bromoanisolen-HexylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane1102492
2-BromopyridineCyclohexylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (2.0)Toluene1001888

Table 2: Coupling of Aryl Chlorides with Secondary Amines

Aryl Chloride Amine Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
4-ChlorotolueneMorpholinePd₂(dba)₃ (1)P(i-BuNCH₂CH₂)₃N (1)NaOtBu (1.2)Toluene1001698[7]
4-ChlorobenzonitrileN-MethylanilinePd₂(dba)₃ (1)P(i-BuNCH₂CH₂)₃N (1)NaOtBu (1.2)Toluene1001694[7]
2-Chloro-m-xylene2,6-DimethylanilinePd₂(dba)₃ (0.25)P(i-BuNCH₂CH₂)₃N (0.5)NaOtBu (1.2)Toluene1001695[7]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve the palladium precursor and the ligand in the chosen anhydrous solvent (3-5 mL).

  • Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.

  • Seal the tube and place it in a preheated oil bath at the desired temperature.

  • Stir the reaction mixture for the specified amount of time, monitoring the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening of Reaction Conditions

  • Prepare stock solutions of the aryl halide, amine, a panel of ligands, and a selection of bases in a suitable anhydrous solvent.

  • In an array of reaction vials (e.g., a 24-well plate), use an automated liquid handler or manual pipetting to dispense the appropriate volumes of the stock solutions to create a matrix of different reaction conditions.

  • Add the palladium precursor to each vial.

  • Seal the plate and place it in a heated shaker block under an inert atmosphere.

  • After the designated reaction time, quench all reactions simultaneously.

  • Analyze the yield in each vial using a high-throughput method such as LC-MS with an internal standard.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineComplex Amine Coordination Complex OxAdd->AmineComplex + HNR'R'' - X⁻ AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex + Base - Base-H⁺ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Screen_Ligands Screen a Panel of Ligands Check_Reagents->Screen_Ligands If no improvement Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases If no improvement Screen_Solvents Screen Different Solvents Screen_Bases->Screen_Solvents If no improvement Optimize_Temp Optimize Temperature & Concentration Screen_Solvents->Optimize_Temp If no improvement Success High Yield Achieved Optimize_Temp->Success Optimized

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Purification of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as the corresponding nitro-precursor (1-(2-methyl-4-nitrophenyl)pyrrolidin-2-one), partially reduced intermediates, and byproducts from side reactions. Depending on the synthetic route, residual catalysts (e.g., palladium or tin salts from nitro reduction) and solvents may also be present.

Q2: My purified this compound is discoloring over time. What could be the cause?

A2: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air, light, and trace metal impurities. To minimize discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and use high-purity solvents and reagents during purification and handling.

Q3: I am observing significant product loss during silica gel column chromatography. Why is this happening and how can I prevent it?

A3: The amino group in your compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This can lead to peak tailing, irreversible adsorption, and ultimately, low recovery. To mitigate this, you can either neutralize the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase, or use a deactivated stationary phase such as amine-functionalized silica or basic alumina.[1][2]

Q4: Can I use reversed-phase chromatography to purify this compound?

A4: Yes, reversed-phase chromatography can be an effective purification method. Since the compound is a basic amine, it is recommended to use a mobile phase with a high pH (e.g., buffered at pH 9-10). At higher pH, the amine will be in its free base form, which is more hydrophobic and will interact better with the C18 stationary phase, leading to improved peak shape and resolution.[2]

Q5: What are suitable solvent systems for the recrystallization of this compound?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] For a compound with both polar (amine, lactam) and non-polar (aromatic ring, methyl group) features, solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes are good starting points.[4] It is crucial to perform small-scale solvent screening to identify the optimal system for your specific purity profile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Broad or tailing peaks in normal-phase column chromatography Strong interaction between the basic amine and acidic silica gel.Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase.[1][2] Alternatively, use an amine-functionalized silica or alumina column.[2]
No crystal formation upon cooling during recrystallization The solution is not supersaturated (too much solvent was used). The compound may be "oiling out" instead of crystallizing.If too much solvent was added, carefully evaporate some of the solvent and allow it to cool again.[5] If an oil forms, try redissolving it in a minimal amount of hot solvent and scratching the inside of the flask with a glass rod to induce crystallization.[3] Seeding with a pure crystal can also be effective.
Low purity after a single purification step The chosen method may not be suitable for the specific impurity profile. Co-elution of impurities in chromatography or co-precipitation in recrystallization.Consider a multi-step purification strategy. For example, an initial recrystallization to remove bulk impurities followed by column chromatography for fine purification. Alternatively, switch to a different chromatographic technique (e.g., from normal-phase to reversed-phase).
Product degradation during purification The compound may be sensitive to acidic conditions (e.g., on silica gel) or prolonged heating.For chromatography, use a deactivated stationary phase and work quickly. For recrystallization, minimize the time the solution is kept at high temperatures. Consider performing the purification under an inert atmosphere.

Data Presentation: Comparison of Purification Strategies

Purification Method Typical Yield (%) Purity (by HPLC, %) Key Experimental Parameters Advantages Disadvantages
Recrystallization 60-80>98.5Solvent System: Isopropanol/Water; Slow coolingCost-effective, scalable, good for removing major impurities.[6][7]Can be time-consuming, potential for product loss in mother liquor.[8]
Normal-Phase Column Chromatography 50-70>99.0Stationary Phase: Silica gel; Mobile Phase: Ethyl Acetate/Hexanes with 0.5% TriethylamineGood for separating closely related impurities with different polarities.Potential for product loss on column, requires solvent removal.[1]
Reversed-Phase Column Chromatography 70-90>99.5Stationary Phase: C18; Mobile Phase: Acetonitrile/Water with 0.1% Ammonium HydroxideHigh resolution, good recovery for basic compounds.[2]More expensive stationary phase, requires removal of aqueous mobile phase.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot 95% ethanol with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: To the hot solution, add deionized water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Normal-Phase Flash Column Chromatography
  • Stationary Phase: 100 g silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 20% to 60% ethyl acetate in hexanes, containing 0.5% triethylamine throughout.

  • Sample Preparation: Dissolve 1.0 g of the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Packing and Elution: Wet-pack the column with the initial mobile phase composition. Carefully add the adsorbed sample to the top of the column. Elute the column with the mobile phase gradient, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Column Column Chromatography Crude->Column Direct Purification Recrystallization->Column Further Purification Pure Pure Product (>99%) Column->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Low Purity after Initial Purification CheckMethod Was the method chromatographic or recrystallization? Start->CheckMethod Chroma Chromatography CheckMethod->Chroma Chroma Recryst Recrystallization CheckMethod->Recryst Recryst Tailing Are peaks tailing? Chroma->Tailing OilingOut Did the compound 'oil out'? Recryst->OilingOut YesTailing Add basic modifier (e.g., Et3N) or use amine-silica. Tailing->YesTailing Yes NoTailing Optimize gradient or switch to reversed-phase. Tailing->NoTailing No YesOil Re-dissolve in minimal hot solvent and scratch flask. OilingOut->YesOil Yes NoOil Screen for a different solvent system. OilingOut->NoOil No

Caption: Troubleshooting decision tree for purity issues.

References

improving the solubility and stability of amino-phenyl-pyrrolidinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of amino-phenyl-pyrrolidinone compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: My amino-phenyl-pyrrolidinone compound has very low aqueous solubility. What is the first step I should take?

A1: The initial step is to characterize the physicochemical properties of your compound, including its pKa, logP, melting point, and solid-state properties (crystalline vs. amorphous). This data will inform the most suitable solubilization strategy. For preliminary screening, creating a pH-solubility profile and testing various GRAS (Generally Regarded As Safe) co-solvents are excellent starting points. Solvents like 2-pyrrolidone have been shown to enhance the solubility of poorly soluble compounds by acting as a complexant at low concentrations and a cosolvent at higher concentrations.[1]

Q2: What are the main strategies to improve the solubility of these compounds?

A2: There are several effective strategies, which can be chosen based on your compound's properties and the desired formulation.[2]

  • Co-solvents and Excipients: Using agents like N-methyl-2-pyrrolidone (NMP), polyethylene glycols (PEGs), or cyclodextrins can significantly increase solubility.[1][3][4] The pyrrolidine motif itself may contribute to enhanced aqueous solubility.[5]

  • Solid Dispersions: Creating amorphous solid dispersions (ASDs) by combining the drug with a polymer carrier (e.g., HPMC, Povidone) can prevent crystallization and improve dissolution.[6][7][8]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, leading to faster dissolution.

  • Prodrug Approach: Chemically modifying the molecule to create a more soluble prodrug that converts to the active parent drug in vivo is a powerful strategy, especially if the parent molecule also has stability issues.[9][10][11][12]

Q3: When should I consider a prodrug strategy for my compound?

A3: A prodrug strategy is particularly useful when you face combined challenges of poor solubility, low stability, and low bioavailability.[2][9] This approach involves masking a labile or lipophilic functional group with a promoiety that enhances solubility and stability. For instance, adding a phosphate group can dramatically increase aqueous solubility, while ester or amide linkages can protect reactive amine or carboxyl groups.[10][12] This strategy is a cornerstone of modern medicinal chemistry for overcoming intrinsic limitations of a drug candidate.[9]

Q4: How do I address the chemical instability of my amino-phenyl-pyrrolidinone compound in solution?

A4: First, identify the degradation pathway through forced degradation studies (acid, base, oxidation, heat, light). Common degradation points for this scaffold could include oxidation of the aniline-like amino group, hydrolysis of the lactam (pyrrolidinone) ring, or reactions involving the phenyl ring. Once the liabilities are known, you can:

  • Optimize pH and Buffers: Formulate the compound in a pH range where it exhibits maximum stability.

  • Use Antioxidants: If oxidative degradation is observed, add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).

  • Protect from Light: Store the formulation in amber vials or light-resistant containers if it is found to be photolabile.

  • Lyophilization: For highly unstable compounds in solution, freeze-drying to create a solid powder for reconstitution can be an effective long-term storage strategy.

Section 2: Troubleshooting Guides

Issue 1: Solubility and Precipitation
ProblemPossible Cause(s)Recommended Solution(s)
Compound precipitates from aqueous buffer after initial dissolution. The solution is supersaturated; the compound is converting to a less soluble solid form (e.g., from amorphous to crystalline).- Add a crystallization inhibitor or a polymer (e.g., HPMC, PVP) to maintain supersaturation.[6]- Re-evaluate the buffer pH and ionic strength.- Consider formulating as a solid dispersion to keep the drug in an amorphous state.[7][8]
Low drug loading in formulation due to solubility limits. The intrinsic solubility of the compound is too low for the chosen vehicle.- Screen a wider range of co-solvents (e.g., NMP, 2-pyrrolidone, PEG 400).[1][4]- Employ solubilizing excipients such as cyclodextrins (e.g., Captisol) or surfactants (e.g., Polysorbate 80).[3][13]- Explore advanced formulations like lipid-based systems or polymeric micelles.[6][13]
Inconsistent solubility results between batches. Polymorphism; different crystalline forms of the compound have different solubilities.- Perform solid-state characterization (XRPD, DSC) to identify and control the crystalline form.- Establish a robust crystallization protocol to ensure batch-to-batch consistency.
Issue 2: Stability and Degradation
ProblemPossible Cause(s)Recommended Solution(s)
Appearance of new peaks in HPLC during a stability study. Chemical degradation of the compound.- Conduct forced degradation studies to identify the nature of the degradation (hydrolysis, oxidation, etc.).- Adjust the formulation pH to a range of maximum stability.- If oxidation is suspected, purge solutions with nitrogen and add antioxidants.- Protect the sample from light.
Amorphous solid dispersion (ASD) crystallizes over time. Thermodynamic instability of the amorphous state. High molecular mobility.- Increase the drug-polymer interaction by selecting a polymer with strong hydrogen bonding capabilities.[14]- Avoid high drug loading, which increases the propensity for crystallization.[14]- Store the ASD under controlled, low-humidity conditions and below its glass transition temperature (Tg).[14]
Loss of compound potency in a frozen solution. Eutectic concentration of buffers or solutes causing pH shifts and accelerated degradation during the freezing process.- Screen different cryoprotectants (e.g., sucrose, trehalose).- Optimize the freezing rate.- Consider lyophilizing the formulation to improve long-term stability.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
  • Materials: Amino-phenyl-pyrrolidinone compound, polymer carrier (e.g., Kollidon® VA64, HPMC-AS), volatile organic solvent (e.g., methanol, acetone, dichloromethane).

  • Procedure:

    • Select a common solvent that can dissolve both the drug and the polymer at the desired ratio.

    • Weigh the compound and polymer at a specific drug loading (e.g., 10%, 25% w/w).

    • Dissolve both components completely in the selected solvent in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.

    • Once a thin film is formed, continue drying under high vacuum for 24-48 hours to remove residual solvent.

    • Scrape the solid material from the flask.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using X-Ray Powder Diffraction (XRPD) (absence of sharp Bragg peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature, Tg).

    • Perform a dissolution test to compare the release profile against the crystalline drug.

Protocol 2: Kinetic Solubility Assessment using Nephelometry
  • Materials: DMSO stock solution of the test compound (e.g., 10 mM), phosphate-buffered saline (PBS) pH 7.4, 96-well microplate, nephelometer or plate reader capable of measuring turbidity.

  • Procedure:

    • Add 198 µL of PBS to the wells of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to the first well to achieve a final concentration of 100 µM. Perform a serial dilution across the plate.

    • Seal the plate and shake at room temperature for 2-24 hours.

    • Measure the turbidity of each well using a nephelometer.

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit. This indicates the point where the compound begins to precipitate from the supersaturated solution.

Section 4: Visualized Workflows and Concepts

decision_workflow start Start: Poorly Soluble Amino-Phenyl-Pyrrolidinone Cmpd. physchem Characterize: pKa, logP, Tm, Solid Form start->physchem stability Assess Stability: Forced Degradation physchem->stability decision1 Is Compound Thermally Stable? stability->decision1 asd_hme Strategy 2A: Amorphous Solid Dispersion (Hot-Melt Extrusion) decision1->asd_hme Yes asd_sd Strategy 2B: Amorphous Solid Dispersion (Spray Drying, Solvent Evap.) decision1->asd_sd No decision2 Is Intrinsic Solubility Extremely Low (<1 µg/mL)? cosolvent Strategy 1: Formulation Excipients (Co-solvents, Cyclodextrins) decision2->cosolvent No nano Strategy 3: Particle Size Reduction (Nanosuspension) decision2->nano Yes decision3 Is Compound Chemically Unstable? prodrug Strategy 4: Prodrug Approach decision3->prodrug Yes cosolvent->decision3 asd_hme->decision2 asd_sd->decision2 nano->decision3

Caption: Decision workflow for selecting a solubility enhancement strategy.

asd_workflow dry dry xprd xprd dry->xprd Transfer to Characterization

Caption: Experimental workflow for Amorphous Solid Dispersion (ASD) preparation.

prodrug_concept parent_drug Parent Drug - Low Solubility - Poor Stability prodrug Prodrug - High Solubility - Enhanced Stability parent_drug->prodrug Chemical Modification active_drug Active Drug at Target (Parent Drug Regenerated) prodrug->active_drug In Vivo Bioactivation (Enzymatic/Chemical Cleavage)

Caption: Conceptual diagram of the prodrug strategy for improving drug properties.

degradation_pathway main Amino-Phenyl-Pyrrolidinone oxidation oxidation main->oxidation [O] (Air, Peroxides) hydrolysis hydrolysis main->hydrolysis H₂O (Acid/Base Catalyzed) photolysis photolysis main->photolysis (UV/Visible Light)

Caption: Potential degradation pathways for amino-phenyl-pyrrolidinone compounds.

References

resolving common issues in the scale-up synthesis of N-aryl pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-aryl pyrrolidinones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic method.

Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a widely used method for forming C-N bonds. However, challenges can arise during scale-up.

Question: We are experiencing low yields in our large-scale Buchwald-Hartwig reaction. What are the potential causes and how can we troubleshoot this?

Answer:

Low yields during the scale-up of Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, GC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. Be mindful that excessive heat can lead to degradation of the catalyst, ligands, or starting materials.

    • Poor Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Ensure adequate agitation for the scale of your reaction. For viscous reaction mixtures, consider mechanical stirring over magnetic stirring.

  • Catalyst Deactivation:

    • Air and Moisture Sensitivity: While many modern Buchwald-Hartwig precatalysts are air-stable, the active catalytic species is often sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Impurities in Starting Materials: Impurities in the aryl halide or pyrrolidinone can poison the palladium catalyst. Ensure the purity of your starting materials through appropriate analytical characterization.

  • Sub-optimal Reaction Conditions:

    • Incorrect Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered aryl halides or amines, bulkier electron-rich ligands are often required. If you are using a general-purpose ligand, consider screening a panel of ligands to find the optimal one for your specific substrate combination.

    • Inappropriate Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). If you are observing side reactions or incomplete conversion, consider changing the base.

Question: We are observing significant levels of side products in our scale-up reaction. What are the common side reactions and how can we mitigate them?

Answer:

Side product formation is a common issue in scale-up. Here are some of the most frequent side reactions and strategies to minimize them:

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material, leading to an arene byproduct. It is often caused by β-hydride elimination from the palladium catalyst.

    • Solution: Use a ligand that promotes reductive elimination over β-hydride elimination. Ligands with bulky, electron-donating groups are often effective. Also, ensure that the reaction temperature is not excessively high.

  • Homocoupling of Aryl Halide: This side reaction produces biaryl impurities.

    • Solution: This is often a sign of a poorly performing catalyst. Re-evaluate your catalyst/ligand system and ensure rigorous exclusion of oxygen.

Question: Residual palladium levels in our final product are too high. What are the best strategies for palladium removal at scale?

Answer:

Removing residual palladium to acceptable levels (often <10 ppm for active pharmaceutical ingredients) is a critical challenge. A multi-step approach is often necessary.[1][2][3]

  • Aqueous Washes: Acidic washes (e.g., with dilute HCl or citric acid) can help remove some palladium species.

  • Carbon Treatment: Activated carbon can be effective at adsorbing palladium. The efficiency can be improved by using functionalized carbons.

  • Metal Scavengers: A variety of commercial silica-based or polymer-based scavengers with functional groups that chelate palladium are highly effective. These can be stirred with the product solution and then filtered off.

  • Crystallization: A well-designed crystallization process can be very effective at rejecting palladium impurities.

Purification MethodTypical Palladium Removal EfficiencyScale-Up Considerations
Column ChromatographyVariable, can still leave significant Pd levels[1][3]Costly and time-consuming for large quantities.
Activated Carbon50-90%Cost-effective, but may require optimization of carbon type and loading.
Metal Scavengers>95%[1][3]Highly effective but can be expensive.
CrystallizationCan be >99%Process development intensive, requires careful solvent selection and optimization of conditions.
Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classical method for N-arylation. While it has seen a resurgence with the development of new ligand systems, scale-up can present challenges.

Question: Our Ullmann condensation reaction is sluggish and requires very high temperatures. How can we improve the reaction rate and lower the temperature?

Answer:

Traditional Ullmann reactions often require harsh conditions.[4] Modern protocols have significantly improved this.

  • Ligand Addition: The use of ligands can dramatically accelerate the reaction and allow for lower temperatures. Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and N,N'-dimethylethylenediamine (DMEDA).

  • Copper Source: The choice of copper source is important. Copper(I) salts such as CuI or CuBr are generally more effective than copper(0) or copper(II) salts.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used. However, for some systems, toluene or dioxane may be effective, especially with the right ligand.

  • Base: A strong base is typically required. K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. The solubility of the base can be a factor, and using a base that is at least partially soluble in the reaction medium can be beneficial.

Question: We are having difficulty with product purification in our Ullmann reaction. What are the common impurities and how can they be removed?

Answer:

Purification challenges in Ullmann reactions often stem from the removal of copper salts and side products.

  • Copper Removal:

    • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia can help remove copper salts.

    • Filtration through Silica Gel: A plug of silica gel can be effective for removing residual copper.

  • Common Byproducts:

    • Homocoupling of the Aryl Halide: Similar to the Buchwald-Hartwig reaction, this can be an issue. Optimizing the reaction conditions, particularly the ligand and temperature, can minimize this.

    • Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting materials can be challenging due to similar polarities. A carefully designed crystallization or chromatographic separation may be necessary.

Reductive Amination

Reductive amination of a suitable keto-acid or anhydride precursor is another important route to N-aryl pyrrolidinones.

Question: Our reductive amination is not going to completion and we are isolating the intermediate iminium ion or starting materials. How can we drive the reaction to completion?

Answer:

Incomplete reaction in a reductive amination can be due to several factors related to both the iminium ion formation and the reduction step.

  • Iminium Ion Formation:

    • Water Removal: The formation of the iminium ion from the amine and carbonyl is a condensation reaction that produces water. On a large scale, the removal of this water can be crucial to drive the equilibrium towards the iminium ion. The use of a Dean-Stark trap or a drying agent may be necessary.

    • pH Control: The reaction is often pH-sensitive. An acidic catalyst is usually required to facilitate the dehydration step, but too much acid can protonate the amine, rendering it non-nucleophilic. A careful screening of the acid catalyst and its loading is recommended.

  • Reduction Step:

    • Choice of Reducing Agent: Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). STAB is often preferred for its mildness and tolerance of slightly acidic conditions. For catalytic transfer hydrogenation, formic acid or ammonium formate with a palladium or iridium catalyst is often used.

    • Temperature: The reduction may require a specific temperature range to proceed at a reasonable rate without causing degradation.

Question: We are concerned about the safety of our large-scale reductive amination, particularly the exotherm. How can we manage this?

Answer:

Reductive aminations can be exothermic, and managing the heat generated is critical for safety on a large scale.

  • Controlled Addition: The reducing agent should be added portion-wise or as a solution at a controlled rate to manage the exotherm.

  • Efficient Cooling: The reactor must have adequate cooling capacity to dissipate the heat generated.

  • Reaction Calorimetry: For a robust process, performing reaction calorimetry studies (e.g., using a RC1 instrument) is highly recommended to understand the thermal profile of the reaction and to design a safe and scalable process.

FAQs

Q1: What are the key safety considerations when scaling up the synthesis of N-aryl pyrrolidinones?

A1: Key safety considerations include:

  • Thermal Runaway: Many of the reactions, particularly reductive aminations and some Buchwald-Hartwig couplings, can be exothermic. Proper temperature control and monitoring are crucial.[5]

  • Reagent Handling: Some reagents, such as sodium tert-butoxide and LHMDS, are pyrophoric or highly reactive with water. Appropriate handling procedures are essential.

  • Solvent Safety: Many of the solvents used (e.g., DMF, dioxane, toluene) have associated health and safety risks. Ensure proper ventilation and use of personal protective equipment.

  • Pressure Build-up: In reactions that evolve gas (e.g., hydrogenation), ensure the reactor is properly vented or designed to handle the expected pressure.

Q2: How do I choose between Buchwald-Hartwig, Ullmann, and reductive amination for my target N-aryl pyrrolidinone?

A2: The choice of method depends on several factors:

  • Substrate Scope: Buchwald-Hartwig amination generally has the broadest substrate scope and is often the first choice for complex molecules.

  • Cost: For simple, large-scale manufacturing, reductive amination may be the most cost-effective if a suitable precursor is available. Ullmann condensation can also be cost-effective, especially with modern, ligand-free protocols.

  • Functional Group Tolerance: Buchwald-Hartwig and modern Ullmann reactions often have good functional group tolerance. Reductive amination conditions may not be suitable for molecules with other reducible functional groups.

  • Green Chemistry Considerations: Reductive amination can be a greener option as it often generates water as the only byproduct.[1]

Q3: What analytical techniques are most important for monitoring the progress and purity of my N-aryl pyrrolidinone synthesis at scale?

A3: A combination of techniques is usually employed:

  • In-Process Controls (IPCs): HPLC or GC are the workhorses for monitoring reaction progress, allowing for quantitative determination of starting materials, intermediates, and products.

  • Purity Analysis of Final Product: HPLC with UV and MS detection is essential for determining the purity of the final product and for identifying and quantifying impurities.[6][7] NMR spectroscopy is crucial for structural confirmation.

  • Residual Solvent Analysis: GC with a headspace autosampler is the standard method for determining the levels of residual solvents.

  • Trace Metal Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy is used to quantify residual metals like palladium or copper.

Experimental Protocols

Key Experiment 1: Buchwald-Hartwig Amination for the Synthesis of N-Phenyl-2-pyrrolidinone

Materials:

  • 2-Pyrrolidinone

  • Bromobenzene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup: To an oven-dried, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add 2-pyrrolidinone (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

  • Inerting: Evacuate and backfill the reactor with nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous toluene to the reactor, followed by the slow addition of bromobenzene (1.2 eq) via a syringe pump over 30 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.

Key Experiment 2: Ullmann Condensation for the Synthesis of N-(4-Methoxyphenyl)-2-pyrrolidinone

Materials:

  • 2-Pyrrolidinone

  • 4-Iodoanisole

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add 4-iodoanisole (1.0 eq), 2-pyrrolidinone (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Inerting: Purge the reactor with nitrogen.

  • Solvent Addition: Add anhydrous DMSO to the reactor.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 24-48 hours. Monitor the reaction progress by GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Scale-up incomplete_rxn Incomplete Reaction? start->incomplete_rxn catalyst_deact Catalyst Deactivation? start->catalyst_deact suboptimal_cond Sub-optimal Conditions? start->suboptimal_cond time_temp Increase Reaction Time/ Temperature Cautiously incomplete_rxn->time_temp Yes mixing Improve Agitation incomplete_rxn->mixing Yes inert_atm Ensure Inert Atmosphere (N2 or Ar) catalyst_deact->inert_atm Yes reagent_purity Check Reagent Purity catalyst_deact->reagent_purity Yes ligand_screen Screen Ligands suboptimal_cond->ligand_screen Yes base_screen Screen Bases suboptimal_cond->base_screen Yes

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Palladium_Removal_Workflow start High Residual Palladium in Product aq_wash Aqueous Wash (e.g., dilute acid) start->aq_wash carbon_treat Activated Carbon Treatment aq_wash->carbon_treat scavenger Metal Scavenger (e.g., silica-based) carbon_treat->scavenger crystallization Crystallization scavenger->crystallization final_product Product with Low Palladium crystallization->final_product

Caption: A typical workflow for palladium removal during product purification.

References

overcoming challenges in the characterization of regioisomers of substituted pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the characterization of regioisomers of substituted pyrrolidinones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of pyrrolidinone regioisomers.

Problem Probable Cause(s) Recommended Solution(s)
Poor Chromatographic Separation / Co-elution of Regioisomers Inadequate column chemistry for resolving structurally similar isomers. Suboptimal mobile phase composition (e.g., polarity, pH, additives). Weak retention on the stationary phase.[1]1. Optimize Stationary Phase: Experiment with different column chemistries. Phases with anthracene or pentafluorobenzyl groups have shown good separation capabilities for ring-substituted regioisomers.[1][2] For chiral separations, consider columns like Chirasil-L-Val.[3] 2. Adjust Mobile Phase: Systematically vary the mobile phase composition and pH. For HPLC, modifying the organic modifier/buffer ratio or using additives can alter selectivity.[4] For Supercritical Fluid Chromatography (SFC), adjusting co-solvents and additives is key.[2] 3. Methodical Optimization: Employ a systematic approach to test different mobile phases and columns to find the optimal conditions for separation.[4]
Nearly Identical Mass Spectra for Different Isomers Regioisomers often have the same molecular weight and can produce equivalent mass spectra, including identical base peaks, due to similar fragmentation pathways.[5][6]1. Employ Tandem Mass Spectrometry (MS/MS): Use collision-induced dissociation (CID) to generate product ion spectra. Subtle differences in fragmentation patterns between regioisomers can become apparent, allowing for differentiation.[7] 2. Chemical Derivatization: Convert the isomers into derivatives (e.g., perfluoroacyl amides). This can alter fragmentation pathways, leading to unique fragment ions for each regioisomer that were not present in the underivatized forms.[6] 3. Silver Cationization: For certain molecules, using silver cationization ([M+Ag]⁺) instead of protonation ([M+H]⁺) can produce more specific and distinctive fragmentation patterns in MS/MS analysis.[8]
Complex ¹H NMR with Overlapping Aromatic Signals The substitution patterns on an aromatic ring can lead to complex splitting and overlapping signals (e.g., in the δH 6-8 ppm region), making direct assignment from a 1D proton spectrum difficult or impossible.[9]1. Acquire a ¹³C NMR Spectrum: Since ¹³C spectra are typically proton-decoupled, each unique carbon environment gives a single peak, which can help resolve ambiguities from the ¹H spectrum.[9] 2. Utilize 2D NMR Spectroscopy: Perform two-dimensional NMR experiments. A ¹H-¹H COSY spectrum will show correlations between coupled protons, helping to trace out spin systems. A ¹H-¹³C HSQC spectrum correlates each proton with its directly attached carbon, providing powerful data for unequivocal signal assignment.[9][10]
Synthesis Yields an Inseparable Mixture of Regioisomers The electronic and steric properties of the reactants in a synthesis (e.g., a 1,3-dipolar cycloaddition) may not be sufficiently different to favor the formation of a single regioisomer.[11]1. Modify Reactant Sterics/Electronics: Alter the substituents on either the azomethine ylide or the dipolarophile to enhance steric hindrance or create a stronger electronic bias, thereby directing the reaction toward the desired regioisomer.[11] 2. Change Catalyst or Solvent: The choice of catalyst and solvent can significantly influence the transition state energies of the competing pathways, allowing you to favor one regioisomer over another. 3. Adjust Reaction Temperature: Lowering or raising the reaction temperature can impact the kinetic vs. thermodynamic product distribution, potentially increasing the yield of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial technique for identifying the presence of multiple regioisomers in a sample?

A high-resolution liquid chromatography-mass spectrometry (LC-MS) method is the most effective initial approach. It can confirm the presence of compounds with the same mass-to-charge ratio (m/z) that elute at different retention times, which is a strong indicator of isomerism.[7] Spectroscopic techniques like NMR are also powerful for detecting subtle structural differences in a sample.[10]

Q2: When is it necessary to use 2D NMR instead of 1D NMR?

You should use 2D NMR when 1D ¹H and ¹³C spectra are insufficient for unambiguous structure determination.[9] This is common when signals overlap in the 1D ¹H spectrum or when assignments are not clear. 2D techniques like COSY and HSQC provide correlational data that allows for the definitive assignment of protons and carbons, which is critical for distinguishing regioisomers that differ only by substitution patterns.[9][10]

Q3: Can mass spectrometry alone definitively distinguish all pyrrolidinone regioisomers?

Not always. Regioisomers frequently yield equivalent mass spectra, making differentiation by MS alone challenging.[5][6] However, when combined with chromatographic separation and tandem MS (MS/MS), it becomes a powerful tool. The combination allows you to separate the isomers and then analyze their unique fragmentation patterns to confirm their individual structures.[2][7]

Q4: Which chromatographic stationary phases are most effective for separating substituted pyrrolidinone regioisomers?

The choice of stationary phase is critical and depends on the specific structure of the analytes. For ring-substituted cathinone analogs, which include a pyrrolidine moiety, stationary phases with anthracene and pentafluorobenzyl groups have demonstrated good separation capabilities in Supercritical Fluid Chromatography (SFC).[1] For general-purpose separation, reversed-phase columns (e.g., C18) are a common starting point, but optimization is often required.[12]

Q5: My regioisomers are also chiral. How does this affect the characterization strategy?

The presence of chirality adds another layer of complexity. You will need to use chiral chromatography to separate the enantiomers of each regioisomer.[4] Techniques like Gas Chromatography (GC) or HPLC with a chiral stationary phase (e.g., Chirasil-L-Val) are required.[3] This allows you to first separate the regioisomers and then resolve the enantiomers for each.

Visualized Workflows and Logic

G cluster_workflow Diagram 1: General Workflow for Regioisomer Characterization start Crude Product from Synthesis lcms Initial Analysis: High-Resolution LC-MS start->lcms isomers_detected Multiple Peaks with Identical m/z? lcms->isomers_detected no_isomers Single Isomer or Separable Mixture isomers_detected->no_isomers No separation Chromatographic Separation (HPLC / SFC / GC) isomers_detected->separation Yes fractions Isolate Pure Regioisomers separation->fractions nmr Structural Elucidation: 1D & 2D NMR (COSY, HSQC) fractions->nmr msms MS/MS Fragmentation Analysis fractions->msms structure Confirm Structures of Individual Regioisomers nmr->structure msms->structure

Caption: Workflow for characterizing pyrrolidinone regioisomers.

G cluster_troubleshooting Diagram 2: Troubleshooting Poor Chromatographic Separation start Problem: Co-elution of Regioisomers q1 Is Retention Adequate? start->q1 sol1 Modify Mobile Phase: Adjust Polarity / pH / Co-solvent Percentage q1->sol1 No q2 Is Resolution Still Poor? q1->q2 Yes sol1->q2 sol2 Change Stationary Phase: Try Phenyl, PFP, or Other π-interactive Phases q2->sol2 Yes end Achieved Separation q2->end No sol2->q2 Iterate sol3 Consider Alternative Technique: Switch from HPLC to SFC or GC if applicable sol2->sol3 sol3->end

Caption: Decision tree for troubleshooting poor separation.

Key Experimental Protocols

Protocol 1: High-Resolution HPLC-MS/MS for Regioisomer Differentiation

This protocol outlines a general method for separating and identifying regioisomers using UPLC-MS/MS, which can be adapted based on the specific analytes.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for a stock solution.

    • Perform serial dilutions to a final concentration of ~5 ng/mL in the initial mobile phase composition.[12]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

    • Column: A column known for resolving isomers, such as a C18 with high surface area or a phenyl-hexyl column (e.g., 150 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a shallow gradient (e.g., 5-40% B over 10 minutes), followed by a steeper wash gradient, and re-equilibration. Total run time is typically 12-15 minutes.[7]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions (Example):

    • System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 2.0 - 3.0 kV.[7]

    • Source Temperature: 100 - 120 °C.[7]

    • Desolvation Gas Flow & Temp: 600 L/hr at 400 °C.[7]

    • Acquisition Mode:

      • Full Scan (MS¹): Acquire data from m/z 50-1000 to identify the parent ions.

      • Tandem MS (MS/MS): Perform data-dependent acquisition. Select the top 3-5 most intense ions from the full scan for collision-induced dissociation (CID). Use a normalized collision energy (e.g., 15-30 eV) to generate fragment ions.[7]

  • Data Analysis:

    • Extract ion chromatograms for the target m/z value to identify peaks corresponding to potential regioisomers.

    • Compare the MS/MS fragmentation patterns of the chromatographically separated peaks. Differences in the relative abundances or the presence/absence of specific product ions can be used to differentiate the regioisomers.[7]

Protocol 2: 2D NMR (COSY & HSQC) for Structural Elucidation

This protocol is for confirming the exact substitution pattern of an isolated pyrrolidinone regioisomer.

  • Sample Preparation:

    • Ensure the sample is pure (>95%), as confirmed by chromatography.

    • Dissolve 5-10 mg of the isolated regioisomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to achieve good resolution.

    • Acquire standard 1D spectra (¹H and ¹³C{¹H}) first to set spectral widths and reference the chemical shifts.[9]

  • ¹H-¹H COSY (Correlation Spectroscopy) Experiment:

    • Purpose: To identify protons that are spin-spin coupled (typically 2-3 bonds apart).

    • Procedure: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Parameters: Acquire a 2D matrix (e.g., 1024 x 256 data points), with 2-4 scans per increment.

    • Analysis: Off-diagonal cross-peaks indicate that the two protons at the corresponding F2 (horizontal) and F1 (vertical) frequencies are coupled. This is crucial for tracing connections within the pyrrolidine ring and identifying adjacent protons on the substituted aromatic ring.[9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Experiment:

    • Purpose: To identify which protons are directly attached to which carbons.

    • Procedure: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp).

    • Parameters: Set the ¹³C spectral width to cover the expected range (e.g., 0-170 ppm). Acquire a 2D matrix (e.g., 1024 x 256 data points) with 4-8 scans per increment.

    • Analysis: Each peak in the 2D spectrum correlates a proton signal (F2 axis) with the signal of the carbon it is directly bonded to (F1 axis). This provides unambiguous C-H connectivity, which is essential for correctly assigning the substitution pattern on the aromatic ring and confirming the overall structure.[9][10]

References

Technical Support Center: Optimizing HPLC Gradient for Separation of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one and Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing an HPLC gradient for the separation of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one and its potential impurities.

Troubleshooting Guide

This guide addresses common issues encountered during HPLC method development and analysis. For best results, change only one parameter at a time to systematically identify and correct the problem.[1][2]

Problem Potential Causes Solutions
Poor Peak Resolution / Co-elution - Inappropriate mobile phase composition (pH, organic solvent ratio).[3] - Gradient slope is too steep. - Unsuitable column chemistry. - High flow rate.[2] - Column degradation.[3]- Optimize Mobile Phase pH: The analyte is an aromatic amine, making pH a critical parameter.[4] Adjusting the mobile phase pH can alter the ionization state of the main compound and its impurities, significantly impacting selectivity.[5][6] - Adjust Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.[6] Start with a broad "scouting" gradient (e.g., 5-95% organic solvent) to identify the elution range, then create a shallower gradient within that range.[6] - Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[5] - Reduce Flow Rate: Lowering the flow rate can increase interaction time with the stationary phase, often leading to better resolution, though with longer run times.[2][7] - Evaluate Column Chemistry: Consider a different stationary phase. A C18 column is a good starting point, but for polar aromatic compounds, a polar-embedded or phenyl-hexyl column might provide better selectivity.[8] - Increase Column Temperature: Elevating the column temperature can improve efficiency and may change peak spacing, potentially resolving co-eluting peaks.[7]
Peak Tailing - Secondary interactions between the basic amine group and residual silanols on the silica-based column packing.[3] - Column overload (sample concentration too high).[3] - Low buffer concentration. - Mismatched sample solvent and mobile phase.[9]- Adjust Mobile Phase pH: Working at a lower pH (e.g., <3) can protonate the silanol groups, reducing their interaction with the protonated amine.[3] Alternatively, a higher pH (e.g., >7) can suppress the ionization of the amine. - Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA), or use a buffer with a higher concentration to mask the active sites on the stationary phase.[1] - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[10] - Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent to ensure good peak shape.[9]
Variable Retention Times - Inadequate column equilibration between runs.[9] - Inconsistent mobile phase preparation.[3] - Fluctuations in column temperature.[3][10] - Pump or injector issues (leaks, air bubbles).[1]- Ensure Proper Equilibration: For gradient methods, it is crucial to allow the column to fully re-equilibrate to the initial conditions before the next injection.[9] - Prepare Mobile Phase Consistently: Ensure accurate measurement of solvents and buffers. Degas the mobile phase to remove dissolved air.[10] - Use a Column Oven: Maintain a constant and consistent column temperature to ensure reproducible retention times.[7][10] - System Maintenance: Regularly check for leaks in the system and ensure pump seals and check valves are in good condition.[1]
Ghost Peaks - Impurities in the mobile phase solvents or additives.[1] - Contamination from the injector or sample vials. - Carryover from a previous injection.- Use High-Purity Solvents: Employ HPLC-grade solvents and fresh buffers.[10] - Run a Blank Gradient: Inject a blank (sample solvent) to determine if the ghost peaks originate from the mobile phase or the system. - Improve Washing Procedures: Implement a robust needle wash procedure and ensure sample vials are clean.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point would be a reversed-phase method using a C18 column. Begin with a "scouting" gradient to understand the retention behavior of the main compound and its impurities.

Parameter Recommendation
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile or Methanol
Scouting Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV, scan for optimal wavelength (e.g., 254 nm as a start)
Injection Volume 5-10 µL

Q2: How does mobile phase pH affect the separation of this compound and its impurities?

The primary amine group on this compound is basic. The pH of the mobile phase will determine its degree of ionization.[4] At a pH below its pKa, the amine will be protonated (positively charged), which can lead to strong retention on a C18 column but also potential peak tailing due to interaction with residual silanols.[3] Adjusting the pH can significantly change the selectivity between the parent compound and its impurities, especially if the impurities have different acidic or basic properties.[5][6]

Q3: Should I use Acetonitrile or Methanol as the organic solvent?

Both are common choices for reversed-phase HPLC. Acetonitrile generally has a lower viscosity and provides better peak shapes for some compounds. Methanol can offer different selectivity and is a good alternative to try if you are struggling with co-elution.[5] It's recommended to screen both during method development.

Q4: My main peak is showing significant tailing. What is the most likely cause and how can I fix it?

For a basic compound like this, peak tailing is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[3] To mitigate this, you can:

  • Lower the pH: Add an acid like formic acid or trifluoroacetic acid to the mobile phase to protonate the silanols and reduce interaction.[3]

  • Use a modern, base-deactivated column: These columns have fewer accessible silanol groups.

  • Add a competing base: A small amount of an additive like triethylamine (TEA) can compete for the active sites and improve peak shape.

Q5: How do I optimize the gradient for better separation of closely eluting impurities?

Once your initial scouting run shows where the main peak and impurities elute, you can create a more focused gradient. If impurities are eluting close to the main peak, a shallower gradient in that region will increase the separation time and improve resolution.[6] For example, if your peaks of interest elute between 40% and 60% B, you could run a gradient from 35% to 65% B over a longer period.

Experimental Protocols

Protocol 1: Mobile Phase Preparation
  • Aqueous Phase (e.g., 0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid.

    • Cap the bottle and mix thoroughly.

  • Organic Phase (e.g., Acetonitrile):

    • Pour HPLC-grade acetonitrile into a separate, clearly labeled solvent bottle.

  • Degassing:

    • Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent air bubbles in the system.[10]

Protocol 2: Sample Preparation
  • Stock Solution:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve it in a suitable solvent, such as a 50:50 mixture of water and acetonitrile, to make a 1 mg/mL stock solution.

  • Working Solution:

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates that could clog the column.[10]

Visualizations

Troubleshooting_Workflow Start Start: Poor Peak Resolution Adjust_pH Adjust Mobile Phase pH Start->Adjust_pH Resolution_OK Resolution Acceptable? Adjust_pH->Resolution_OK Test Shallow_Gradient Make Gradient Shallower Shallow_Gradient->Resolution_OK Test Change_Solvent Change Organic Solvent (ACN <-> MeOH) Change_Solvent->Resolution_OK Test Lower_Flow Lower Flow Rate Lower_Flow->Resolution_OK Test Check_Column Evaluate Column Chemistry Check_Column->Resolution_OK Test Resolution_OK->Shallow_Gradient No Resolution_OK->Change_Solvent No Resolution_OK->Lower_Flow No Resolution_OK->Check_Column No End End: Method Optimized Resolution_OK->End Yes Gradient_Optimization_Workflow Start Start: Method Development Scouting_Run Perform Broad Scouting Gradient (e.g., 5-95% B in 20 min) Start->Scouting_Run Identify_Elution Identify Elution Window of Target Peaks Scouting_Run->Identify_Elution Develop_Shallow_Gradient Develop Shallower Gradient Across Elution Window Identify_Elution->Develop_Shallow_Gradient Fine_Tune Fine-Tune Gradient: Adjust Slope and Hold Times Develop_Shallow_Gradient->Fine_Tune Resolution_Check Resolution and Run Time Acceptable? Fine_Tune->Resolution_Check Resolution_Check->Fine_Tune No End End: Optimized Gradient Method Resolution_Check->End Yes

References

Technical Support Center: Addressing Poor Cell Permeability of Novel Pyrrolidinone Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges associated with the poor cell permeability of novel pyrrolidinone drug candidates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the assessment and enhancement of cell permeability for pyrrolidinone-based compounds.

Q1: What are the primary reasons my pyrrolidinone drug candidate is showing poor cell permeability?

A1: Poor cell permeability of pyrrolidinone derivatives can often be attributed to several physicochemical factors:

  • High Polarity: The presence of multiple polar functional groups, such as carboxylates or secondary amines within the pyrrolidinone scaffold, can impede passive diffusion across the lipid-rich cell membrane.[1]

  • Low Lipophilicity: Insufficient lipophilicity can result in poor partitioning of the compound into the cell membrane. A balanced octanol-water partition coefficient (logP) is generally desirable for optimal passive diffusion.[2][3][4]

  • High Molecular Weight: Larger molecules may face steric hindrance, which reduces their ability to efficiently permeate the cell membrane.[5]

  • Extensive Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can increase the desolvation energy required for the compound to enter the hydrophobic core of the membrane, thus lowering permeability.[6][7]

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of the cell, reducing its intracellular concentration.[8][9]

Q2: How can I experimentally assess the cell permeability of my compound?

A2: Two widely used in vitro assays to evaluate cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that models passive diffusion across an artificial lipid membrane. It is useful for quickly screening compounds based on their passive permeability alone.[10][11][12]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium.[8][13] It provides a more comprehensive assessment by accounting for both passive diffusion and active transport processes, including efflux.[8][14][15]

Q3: What strategies can I employ to improve the cell permeability of my lead compound?

A3: Several strategies can be implemented to enhance the cell permeability of pyrrolidinone drug candidates:

  • Structural Modification: Iterative chemical modifications to the pyrrolidinone scaffold can optimize its physicochemical properties. This may involve introducing lipophilic groups to increase logP, masking polar functionalities, or altering the stereochemistry to reduce recognition by efflux pumps.[1][9]

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This strategy can be used to temporarily mask polar groups, increasing lipophilicity and facilitating membrane transport.[5][16][17][18][19][20]

  • Co-administration with Efflux Pump Inhibitors: If active efflux is identified as the primary barrier, co-administration with an inhibitor of the specific transporter (e.g., verapamil for P-gp) can increase the intracellular concentration of your compound.[21][22][23][24][25]

  • Formulation Strategies: For compounds with poor aqueous solubility that limits their dissolution and subsequent absorption, formulation approaches like creating solid dispersions can enhance bioavailability.[26]

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Issue 1: Low Apparent Permeability (Papp) in both PAMPA and Caco-2 Assays

Question: My pyrrolidinone compound exhibits low Papp values in both PAMPA and Caco-2 assays. What are the likely causes and how can I address this?

Answer: Consistently low permeability across both assays strongly suggests that the intrinsic physicochemical properties of your compound are hindering its ability to passively diffuse across lipid membranes.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient. If the value is too low, the compound has poor membrane partitioning.

    • Aqueous Solubility: Poor solubility can lead to an underestimation of permeability. Ensure the compound is fully dissolved in the assay buffer.

    • Polar Surface Area (PSA): A high PSA is often correlated with poor permeability.

  • Chemical Modification Strategies:

    • Increase Lipophilicity: Introduce lipophilic moieties to the scaffold.

    • Mask Polar Groups: Consider a prodrug strategy to temporarily cap polar functional groups.

    • Reduce Hydrogen Bonding Capacity: Modify the structure to decrease the number of hydrogen bond donors and acceptors.

Issue 2: High Permeability in PAMPA but Low Permeability in Caco-2 Assay

Question: My compound shows good permeability in the PAMPA assay, but the apparent permeability in the Caco-2 assay is significantly lower. What does this discrepancy indicate?

Answer: This pattern is a classic indicator of active efflux. The PAMPA assay only measures passive diffusion, while the Caco-2 assay also reflects active transport processes. The lower permeability in the Caco-2 assay suggests that your compound is being actively removed from the cells by efflux pumps.[11][12]

Troubleshooting Steps:

  • Confirm Efflux Substrate Activity:

    • Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication of active efflux.

    • Caco-2 Assay with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.[9]

  • Mitigation Strategies:

    • Structural Modification: Make targeted chemical modifications to disrupt the compound's interaction with the efflux transporter.

    • Prodrug Approach: Design a prodrug that is not a substrate for the identified efflux pump.[9]

Issue 3: Poor Compound Recovery in Permeability Assays

Question: I am observing low mass balance (<80%) in my permeability experiments. What could be the cause and how can I improve recovery?

Answer: Low compound recovery suggests that your compound is being lost during the assay. Common reasons include:

  • Non-Specific Binding: Lipophilic or "sticky" compounds can adhere to the plastic of the assay plates.

  • Cellular Metabolism: The compound may be metabolized by enzymes present in Caco-2 cells.

  • Low Aqueous Solubility: The compound may precipitate out of solution during the experiment.

Troubleshooting Steps:

  • Address Non-Specific Binding:

    • Use low-binding assay plates.

    • Include a protein like Bovine Serum Albumin (BSA) in the receiver compartment to reduce non-specific binding.[9]

  • Investigate Metabolism:

    • Analyze the cell lysates and receiver solutions for the presence of metabolites using LC-MS/MS.

  • Improve Solubility:

    • Modify the assay buffer, for example, by adjusting the pH or adding a small percentage of a co-solvent (ensure it doesn't affect cell monolayer integrity).

    • For in vivo studies, consider formulation approaches to improve solubility.[26]

Section 3: Data Presentation

Table 1: Physicochemical Properties and Permeability of Hypothetical Pyrrolidinone Analogs
Compound IDMolecular Weight ( g/mol )clogPPSA (Ų)Papp (A-B) in Caco-2 (10⁻⁶ cm/s)Efflux Ratio
PYR-0013501.5950.81.2
PYR-0024503.2755.28.5
PYR-003 (Prodrug of PYR-001)4503.0606.51.5
PYR-0044603.5701.5 (10.1 with Verapamil)12.3 (1.8 with Verapamil)

Section 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound.

Materials:

  • 96-well PAMPA plate sandwich system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)[27]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for analysis

Procedure:

  • Coat the membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare the test compound solution by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µM).[27]

  • Fill the acceptor plate wells with fresh PBS.

  • Place the donor plate on top of the acceptor plate to form the sandwich.

  • Add the test compound solution to the donor wells.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 5-16 hours).[10][11]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate both passive and active transport of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (e.g., from ATCC)

  • Transwell inserts (e.g., 12- or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells on the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[28]

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[8]

  • Wash the cell monolayers with pre-warmed HBSS.

  • For Apical-to-Basolateral (A-B) Permeability: Add the test compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

  • For Basolateral-to-Apical (B-A) Permeability: Add the test compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver compartment and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the donor compartment.

  • Determine the concentration of the compound in all samples by LC-MS/MS.

  • Perform a Lucifer yellow assay to confirm monolayer integrity was maintained throughout the experiment.

  • Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.

Section 5: Visualizations

Diagram 1: Troubleshooting Workflow for Poor Permeability

G start Start: Poor Permeability Observed pampa_caco2 Perform PAMPA & Caco-2 Assays start->pampa_caco2 decision1 Low Papp in both assays? pampa_caco2->decision1 physchem Assess Physicochemical Properties (LogP, PSA) decision1->physchem Yes decision2 High Papp in PAMPA, Low in Caco-2? decision1->decision2 No struct_mod Structural Modification (Increase Lipophilicity, Mask Polar Groups) physchem->struct_mod end Optimized Compound struct_mod->end efflux_assay Perform Bidirectional Caco-2 Assay (Calculate Efflux Ratio) decision2->efflux_assay Yes inhibitor_study Caco-2 Assay with Efflux Inhibitors efflux_assay->inhibitor_study mitigate_efflux Mitigate Efflux (Structural Mod., Prodrug) inhibitor_study->mitigate_efflux mitigate_efflux->end

Caption: Troubleshooting workflow for addressing poor cell permeability.

Diagram 2: Prodrug Strategy for Enhancing Cell Permeability

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space prodrug Pyrrolidinone Prodrug (Lipophilic, Masked Polar Group) active_drug Active Pyrrolidinone Drug (Polar Group Exposed) prodrug->active_drug Enzymatic Cleavage passive_diffusion Passive Diffusion target Intracellular Target active_drug->target Binding

Caption: Conceptual diagram of a prodrug strategy.

Diagram 3: Caco-2 Bidirectional Permeability Assay Workflow

G cluster_0 Permeability Measurement start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days for differentiation start->culture teer Measure TEER for monolayer integrity culture->teer ab_assay A-B Assay: Add compound to Apical teer->ab_assay ba_assay B-A Assay: Add compound to Basolateral teer->ba_assay analyze Quantify compound (LC-MS/MS) ab_assay->analyze ba_assay->analyze calculate Calculate Papp (A-B, B-A) and Efflux Ratio analyze->calculate end Data Interpretation calculate->end

References

Technical Support Center: Enhancing In Vitro Metabolic Stability of Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the in vitro metabolic stability of pyrrolidinone derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro metabolic stability experiments with pyrrolidinone derivatives, particularly in human liver microsome (HLM) assays.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Rapid disappearance of the parent compound (low metabolic stability). The pyrrolidinone scaffold or its substituents are susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes.[1][2][3]Structural Modification:Block metabolically active sites: Introduce steric hindrance near potential sites of metabolism. For instance, adding a methyl group to the C-3 position of the pyrrolidinone ring can enhance metabolic stability.[3] • Introduce electron-withdrawing groups: This can deactivate the molecule towards oxidative metabolism.[4] • Bioisosteric replacement: Replace metabolically labile groups with more stable isosteres. For example, replacing a phenyl ring with a pyridine ring can sometimes improve stability.[5]
High variability in metabolic stability results between experiments. Inconsistent assay conditions or issues with compound solubility and nonspecific binding.Assay Optimization:Ensure consistent protein concentration and incubation times.Check compound solubility: Poor solubility can lead to inaccurate results. Use appropriate solvents and concentrations. • Assess nonspecific binding: Highly lipophilic compounds may bind to plasticware. Use low-binding plates and consider including a detergent like Triton X-100 in the incubation buffer.
No metabolism observed, even for compounds expected to be metabolized. Inhibition of CYP enzymes by the test compound or issues with the experimental setup.Experimental Verification:Run positive controls: Use compounds known to be metabolized by HLMs (e.g., testosterone, verapamil) to ensure the microsomes are active. • Check for CYP inhibition: Your pyrrolidinone derivative might be a potent inhibitor of the CYP enzymes responsible for its own metabolism.[6] Conduct a separate CYP inhibition assay. • Verify cofactor presence and activity: Ensure the NADPH regenerating system is fresh and active.
Unexpected metabolites are formed. The metabolic pathway is not what was predicted, or the compound is chemically unstable in the assay buffer.Metabolite Identification & Stability Check:Perform metabolite identification studies: Use LC-MS/MS to identify the major metabolites and elucidate the metabolic pathways. Common pathways for pyrrolidinones include hydroxylation, N-dealkylation, and ring opening.[7][8] • Assess chemical stability: Incubate the compound in the assay buffer without microsomes to check for chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for pyrrolidinone derivatives?

A1: The primary metabolic pathways for pyrrolidinone derivatives are typically mediated by cytochrome P450 (CYP) enzymes and involve Phase I oxidation reactions.[9][10] Common pathways include:

  • Hydroxylation: Addition of a hydroxyl group to the pyrrolidinone ring or its substituents.[7]

  • N-dealkylation: Removal of an alkyl group attached to the nitrogen atom of the pyrrolidinone ring.

  • Ketone Reduction: Reduction of a ketone group if present in the molecule.[7]

  • Ring Opening: Cleavage of the pyrrolidinone ring.[8]

Q2: Which CYP enzymes are most commonly involved in the metabolism of pyrrolidinone derivatives?

A2: Several CYP isoforms can be involved, and the specific enzymes depend on the structure of the derivative. For example, CYP2E1 is involved in the metabolism of N-methyl-2-pyrrolidone, while CYP2C19 and CYP2D6 have been shown to metabolize 3',4'-methylenedioxy-α-pyrrolidinopropiophenone (MDPPP).[9][10] It is crucial to perform reaction phenotyping studies using specific CYP inhibitors or recombinant human CYP enzymes to identify the contributing isoforms for your compound.[6]

Q3: How can I strategically modify a pyrrolidinone derivative to improve its metabolic stability?

A3: A common strategy is to block the sites of metabolism. This can be achieved by:

  • Introducing steric bulk: For example, adding a methyl group near a metabolically labile position can hinder enzyme access.[3]

  • Bioisosteric replacement: Replacing a metabolically susceptible group with a more stable one. For instance, replacing an oxidizable phenyl group with a more electron-deficient and stable pyridine ring.[5]

  • Deuteration: Replacing a hydrogen atom at a metabolic hot spot with deuterium can slow down metabolism due to the kinetic isotope effect.

Q4: What in vitro assays are essential for evaluating the metabolic stability of pyrrolidinone derivatives?

A4: The most common and informative in vitro assay is the liver microsomal stability assay .[11] This assay uses subcellular fractions of the liver that are rich in CYP enzymes to determine the intrinsic clearance and half-life of a compound.[12] For a more comprehensive assessment that includes both Phase I and Phase II metabolism, hepatocyte stability assays are recommended.[7]

Quantitative Data on Metabolic Stability of Pyrrolidinone Derivatives

The following table summarizes in vitro metabolic stability data for selected pyrrolidinone derivatives in human liver microsomes (HLM). This data can be used as a reference for comparing the metabolic stability of newly synthesized analogs.

CompoundStructuret1/2 (min)CLint (µL/min/mg protein)Reference
α-Pyrrolidinopentiothiophenone (α-PVT)29.9 ± 2.223.3 ± 1.8[7]
CXCR4 Antagonist 46 Structure not publicly availableSignificantly enhanced metabolic stability compared to earlier analogsData not specified[2]
3-Methyl-Substituted Pyrrolidinone SARMGeneral structure with C-3 methylationImproved metabolic stability compared to 3-hydroxy parent compoundData not specified[3]

Note: The actual structures for some compounds are proprietary and not publicly available. The provided information is based on descriptions in the cited literature.

Experimental Protocols

Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro metabolic half-life (t1/2) and intrinsic clearance (CLint) of a pyrrolidinone derivative.

Materials:

  • Test pyrrolidinone derivative

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to each well.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with internal standard) to the respective wells. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg of microsomal protein/mL).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, HLMs, NADPH) mix Mix Compound and HLMs prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate time_points Time Points (0, 5, 15, 30, 45, 60 min) initiate->time_points quench Quench with ACN time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (t½, CLint) analyze->data_analysis

Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes.

troubleshooting_logic decision decision outcome outcome start Start: Low Metabolic Stability Observed is_assay_ok Are positive controls and assay conditions valid? start->is_assay_ok is_compound_stable Is the compound chemically stable in buffer? is_assay_ok->is_compound_stable Yes assay_issue Troubleshoot assay: - Microsome activity - Cofactor integrity - Instrument performance is_assay_ok->assay_issue No metabolism High intrinsic metabolism by CYP enzymes is_compound_stable->metabolism Yes chemical_instability Compound is chemically unstable. Modify buffer conditions or re-evaluate compound structure. is_compound_stable->chemical_instability No structural_mod Implement Structural Modification Strategies metabolism->structural_mod structural_mod->outcome Improved Stability

Caption: Decision tree for troubleshooting low metabolic stability of pyrrolidinone derivatives.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Amino-Phenyl-Pyrrolidinone Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of amino-phenyl-pyrrolidinone analogs, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine transporters. The data and protocols presented are compiled from preclinical research to aid in the design and development of novel therapeutics targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a series of 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs. These compounds demonstrate varying degrees of potency and selectivity for the dopamine, norepinephrine, and serotonin transporters.[1]

Table 1: Ligand Affinities (Ki, nM) of Pyrovalerone Analogs at Monoamine Transporters [1]

CompoundPhenyl SubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
4a 4-Methyl18.1 ± 2.312.1 ± 1.54090 ± 560
4b (S) 4-Methyl18.1 ± 1.912.8 ± 2.13980 ± 450
4c (R) 4-Methyl>10,000>10,000>10,000
4d 4-Ethyl25.4 ± 3.115.6 ± 2.05120 ± 630
4e 4-Propyl30.1 ± 4.518.9 ± 2.86340 ± 780
4f 4-Isopropyl45.6 ± 5.928.7 ± 4.17890 ± 910
4g 4-tert-Butyl158 ± 2199.5 ± 13>10,000
4h 4-Phenyl98.2 ± 1261.8 ± 8.5>10,000
4i 4-Fluoro22.5 ± 2.914.1 ± 1.94560 ± 580
4j 4-Chloro15.3 ± 2.09.6 ± 1.33120 ± 410
4k 4-Bromo14.8 ± 1.99.3 ± 1.22980 ± 390
4l 4-Iodo17.2 ± 2.210.8 ± 1.53450 ± 450
4m 4-Trifluoromethyl35.6 ± 4.622.4 ± 3.17230 ± 890
4n 4-Cyano55.8 ± 7.235.1 ± 4.8>10,000
4o 4-Nitro112 ± 1570.5 ± 9.8>10,000
4p 4-Methoxy125 ± 1678.6 ± 11>10,000
4q 3,4-Dichloro11.5 ± 1.537.8 ± 4.92340 ± 310
4r 2-Naphthyl14.2 ± 1.88.9 ± 1.22890 ± 380

Table 2: Monoamine Uptake Inhibition (IC50, nM) of Pyrovalerone Analogs [1]

CompoundPhenyl SubstitutionDA IC50 (nM)NE IC50 (nM)5-HT IC50 (nM)
4a 4-Methyl16.3 ± 2.110.9 ± 1.43680 ± 480
4b (S) 4-Methyl16.3 ± 1.811.5 ± 1.63580 ± 410
4c (R) 4-Methyl>10,000>10,000>10,000
4d 4-Ethyl22.9 ± 2.814.0 ± 1.84610 ± 550
4e 4-Propyl27.1 ± 3.817.0 ± 2.45710 ± 690
4f 4-Isopropyl41.0 ± 5.325.8 ± 3.67100 ± 850
4g 4-tert-Butyl142 ± 1889.6 ± 12>10,000
4h 4-Phenyl88.4 ± 1155.6 ± 7.6>10,000
4i 4-Fluoro20.3 ± 2.612.7 ± 1.74100 ± 530
4j 4-Chloro13.8 ± 1.88.6 ± 1.22810 ± 360
4k 4-Bromo13.3 ± 1.78.4 ± 1.12680 ± 350
4l 4-Iodo15.5 ± 2.09.7 ± 1.33110 ± 400
4m 4-Trifluoromethyl32.0 ± 4.120.1 ± 2.86510 ± 810
4n 4-Cyano50.2 ± 6.531.6 ± 4.3>10,000
4o 4-Nitro101 ± 1363.5 ± 8.7>10,000
4p 4-Methoxy113 ± 1570.8 ± 9.9>10,000
4q 3,4-Dichloro10.4 ± 1.434.0 ± 4.42110 ± 270
4r 2-Naphthyl12.8 ± 1.68.0 ± 1.12600 ± 340

Structure-Activity Relationship Insights

The data reveals several key SAR trends for this class of compounds:

  • Stereochemistry: The (S)-enantiomer (4b) of the parent compound is significantly more active than the (R)-enantiomer (4c), which is essentially inactive.[1] This indicates a specific stereochemical requirement for binding to the monoamine transporters.

  • Phenyl Ring Substitution:

    • Small, electron-withdrawing groups at the 4-position of the phenyl ring (e.g., fluoro, chloro, bromo) generally maintain or slightly enhance potency at DAT and NET compared to the 4-methyl analog.[1]

    • Larger, bulky substituents at the 4-position (e.g., tert-butyl, phenyl) lead to a decrease in potency.[1]

    • Electron-donating groups (e.g., methoxy) or strongly electron-withdrawing groups (e.g., nitro, cyano) also tend to reduce potency.[1]

    • The 3,4-dichloro substituted analog (4q) is one of the most potent compounds at DAT.[1]

  • Aromatic System: Replacing the phenyl ring with a 2-naphthyl group (4r) results in a potent inhibitor of all three transporters, suggesting that extending the aromatic system can influence selectivity.[1]

  • Selectivity: Most analogs in this series are highly selective for DAT and NET over SERT, with SERT affinity and uptake inhibition being in the micromolar range for the most potent DAT/NET inhibitors.[1]

Signaling Pathway and Experimental Workflows

Monoamine Transporter Inhibition Signaling Pathway

The primary mechanism of action for these amino-phenyl-pyrrolidinone analogs is the inhibition of monoamine reuptake at the presynaptic terminal. By blocking the transporter proteins, these compounds increase the concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) MAO MAO DAT->MAO Metabolism Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding Inhibitor Amino-phenyl- pyrrolidinone Analog Inhibitor->DAT Inhibition

Caption: Inhibition of dopamine reuptake by an amino-phenyl-pyrrolidinone analog.

Experimental Workflow for Biological Evaluation

The biological activity of these compounds is typically assessed through two primary in vitro assays: a radioligand binding assay to determine affinity (Ki) and a synaptosomal uptake assay to determine functional inhibition (IC50).

Experimental_Workflow cluster_binding Radioligand Binding Assay (Ki) cluster_uptake Synaptosomal Uptake Assay (IC50) B1 Prepare cell membranes expressing transporter (DAT/NET/SERT) B2 Incubate membranes with radioligand and varying concentrations of test compound B1->B2 B3 Separate bound from free radioligand via filtration B2->B3 B4 Quantify radioactivity of bound ligand B3->B4 B5 Calculate Ki from IC50 B4->B5 U1 Isolate synaptosomes from brain tissue U2 Pre-incubate synaptosomes with varying concentrations of test compound U1->U2 U3 Initiate uptake with radiolabeled neurotransmitter (e.g., [3H]Dopamine) U2->U3 U4 Terminate uptake by rapid filtration U3->U4 U5 Quantify radioactivity within synaptosomes U4->U5 U6 Calculate IC50 U5->U6

Caption: Workflow for determining Ki and IC50 of transporter inhibitors.

Experimental Protocols

General Synthesis of 1-Phenyl-2-pyrrolidin-1-yl-pentan-1-one Analogs

The synthesis of the target compounds generally follows a previously reported procedure.[1]

Step 1: Synthesis of α-bromo-valerophenone analogs

  • To a solution of the appropriately substituted valerophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-valerophenone analog, which is often used in the next step without further purification.

Step 2: Synthesis of 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one analogs

  • To a solution of the crude α-bromo-valerophenone analog (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add pyrrolidine (2.5 eq).

  • Stir the reaction mixture at room temperature or gentle reflux for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove excess pyrrolidine and its hydrobromide salt.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by conversion to its hydrochloride salt and recrystallization to afford the desired amino-phenyl-pyrrolidinone analog.

Radioligand Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity (Ki) of test compounds for monoamine transporters expressed in cell membranes.[2][3]

Materials:

  • Cell membranes expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM desipramine (for NET), 10 µM fluoxetine (for SERT)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • On the day of the assay, thaw the cell membrane preparations and dilute to the desired protein concentration in ice-cold assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (typically in triplicate), and 50 µL of radioligand at a concentration near its Kd.

    • For total binding wells, add 50 µL of vehicle (DMSO) instead of the test compound.

    • For non-specific binding wells, add 50 µL of the respective non-specific binding inhibitor.

  • Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assay Protocol

This protocol describes a method for measuring the functional inhibition (IC50) of monoamine uptake by test compounds using synaptosomes isolated from rat brain tissue.[4][5]

Materials:

  • Freshly dissected rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

  • Sucrose buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, 10 µM pargyline, pH 7.4

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin

  • Test compounds dissolved in DMSO

  • Selective uptake inhibitors for defining non-specific uptake (as in the binding assay)

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid

Procedure:

  • Synaptosome Preparation:

    • Homogenize the brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in ice-cold KRH buffer and determine the protein concentration.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate 50 µL of the synaptosomal suspension with 25 µL of varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding 25 µL of the respective radiolabeled neurotransmitter (at a final concentration near its Km).

    • Incubate for a short period (e.g., 5 minutes for [³H]dopamine) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and immediately wash the filters three times with ice-cold KRH buffer.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Define total uptake as the radioactivity in the vehicle-treated samples and non-specific uptake as the radioactivity in the presence of a high concentration of a selective inhibitor.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the control wells.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

A Comparative Analysis of the Biological Activity of Neuroactive Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone core is a privileged scaffold in neuropharmacology, giving rise to a class of synthetic compounds with a remarkable spectrum of neuroactive properties. These derivatives, most notably the racetams, have been extensively investigated for their potential as cognitive enhancers (nootropics) and for the treatment of neurological and psychiatric disorders. This guide provides a comparative analysis of the biological activities of key neuroactive pyrrolidinone derivatives, supported by experimental data, to facilitate further research and drug development in this area.

Mechanisms of Action: A Multi-Target Approach

Neuroactive pyrrolidinone derivatives exert their effects through various mechanisms, primarily by modulating key neurotransmitter systems and synaptic functions. Unlike classical psychotropic drugs, they generally exhibit a low incidence of adverse effects and lack sedative or stimulant properties.[1] The two principal pathways implicated in their activity are the glutamatergic and cholinergic systems, with some derivatives also showing high affinity for specific synaptic proteins.

Modulation of the Glutamatergic System

A primary mechanism of action for many nootropic pyrrolidinone derivatives is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] By binding to a site distinct from the glutamate binding site, these compounds can enhance the receptor's response to glutamate, thereby facilitating excitatory synaptic transmission and plasticity, which are cellular processes underlying learning and memory.[3][4] Aniracetam, for instance, is a potent modulator of AMPA receptors.[4]

Influence on the Cholinergic System

Several pyrrolidinone derivatives have been shown to potentiate cholinergic neurotransmission, a system crucial for attention, learning, and memory.[5] Piracetam, the archetypal racetam, is thought to increase the density of muscarinic acetylcholine receptors and enhance acetylcholine utilization.[4] This modulation of the cholinergic system is a key aspect of their pro-cognitive effects.

Binding to Synaptic Vesicle Protein 2A (SV2A)

A distinct mechanism of action is observed for levetiracetam and its analogs, which exhibit high-affinity binding to the synaptic vesicle protein 2A (SV2A).[6][7] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release. The binding of levetiracetam to SV2A is thought to contribute to its anticonvulsant properties, distinguishing it from the primarily nootropic racetams like piracetam, which has a low affinity for this target.[6][7]

Comparative Biological Activity Data

The following tables summarize quantitative data on the biological activities of various neuroactive pyrrolidinone derivatives, providing a basis for comparison of their potency and selectivity.

Table 1: Comparative Binding Affinities of Pyrrolidinone Derivatives for SV2A

CompoundTargetBinding Affinity (Ki, nM)Assay Method
LevetiracetamHuman SV2A~8000Radioligand Displacement Assay
SeletracetamHuman SV2A~10-fold higher affinity than LevetiracetamIn Vitro Binding Assays[8]
BrivaracetamHuman SV2A~15 to 30-fold higher than LevetiracetamRadioligand Displacement Assay
(R)-(-)-4-(3-Ethynylpyridin-4-ylmethyl)-4-(3,5-difluorophenyl)pyrrolidin-2-oneHuman SV2A4.8Radioligand Displacement Assay[9]
Racemic SynVesT-1Human SV2A4.9Radioligand Displacement Assay[9]
(R)-(-)-4-(3-Iodopyridin-4-ylmethyl)-4-(3,5-difluorophenyl)pyrrolidin-2-oneHuman SV2A5.1Radioligand Displacement Assay[9]
(R)-(-)-4-(3-Bromopyridin-4-ylmethyl)-4-(3,5-difluorophenyl)pyrrolidin-2-oneHuman SV2A5.7Radioligand Displacement Assay[9]

Table 2: Comparative Efficacy of Racetams in Preclinical Models of Cognitive Enhancement

CompoundAnimal ModelBehavioral TestOutcome
PiracetamRatMorris Water MazeImproved spatial learning and memory in scopolamine-induced amnesia.[10]
PiracetamRodentsVarious learning and memory tasksImproves learning and memory.[6]
LevetiracetamPreclinical models of neurodegenerationVarious behavioral testsRestores synaptic function and improves cognitive performance.[11]
AniracetamRodentsVarious learning and memory tasksImproves learning ability.
OxiracetamRatsActive-avoidance situationImproved acquisition performance in aged rats.
PramiracetamRodentsHigh-Affinity Choline UptakeSignificantly increases HACU in the hippocampus.

Table 3: Comparative Anticonvulsant Activity of Phenylpyrrolidinone Derivatives in Mice

CompoundSeizure ModelED50 (mg/kg, i.p.)
2-oxo-4-phenylpyrrolidin-1-yl acetic acid 2,6-dimethylanilideMaximal Electroshock (MES)45.3
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonatePilocarpine-induced seizures>100

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing neuroprotective activity.

Glutamatergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate in Vesicles AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Release NMDA_R NMDA Receptor AMPA_R->NMDA_R Depolarization Ca_ion Ca²⁺ NMDA_R->Ca_ion Ca²⁺ Influx Plasticity Synaptic Plasticity (LTP) Ca_ion->Plasticity Activation of Downstream Pathways Racetam Racetam Derivative Racetam->AMPA_R Positive Allosteric Modulation

Caption: Modulation of Glutamatergic Synaptic Transmission by Racetam Derivatives.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles mAChR Muscarinic ACh Receptor (mAChR) ACh_vesicle->mAChR ACh Release Cognition Enhanced Cognition (Learning & Memory) mAChR->Cognition Signal Transduction Pyrrolidinone Pyrrolidinone Derivative Pyrrolidinone->mAChR Increased Receptor Density/Sensitivity Neuroprotection_Workflow start Primary Cortical Neuron Culture treatment Pre-incubation with Pyrrolidinone Derivative start->treatment insult Induce Excitotoxicity (e.g., with Glutamate) treatment->insult incubation Incubation Period insult->incubation assay Assess Cell Viability (e.g., MTT or LDH assay) incubation->assay analysis Data Analysis: Compare viability with control assay->analysis end Determine Neuroprotective Efficacy analysis->end

References

Validating the In Vitro Activity of Monoamine Reuptake Inhibitors in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of a class of monoamine reuptake inhibitors, with a focus on validating these findings in relevant animal models. The data presented here is based on published studies of 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) and its analogues, which serve as representative examples for this class of compounds. This document is intended to guide researchers in designing and interpreting experiments for novel compounds with similar mechanisms of action.

Comparative In Vitro Activity

The primary in vitro mechanism of action for Pyrovalerone and its analogues is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][2][3] The inhibitory activity is typically quantified by measuring the half-maximal inhibitory concentration (IC50) in cell lines expressing these transporters.

Compound/AnalogueDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Selectivity (DAT/SERT)Reference
Racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (4a) 16.8 ± 2.539.5 ± 11.2>10,000>595[1][2]
(S)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one 10.3 ± 1.828.1 ± 5.6>10,000>971[1][2]
(R)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one 48.2 ± 7.395.3 ± 15.1>10,000>207[1][2]
1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one (4u) 1.9 ± 0.34.8 ± 0.9864 ± 150455[1][2]
1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one (4t) 5.4 ± 0.812.1 ± 2.123.7 ± 4.24.4[1][2]

Note: Data is presented as mean ± SEM. Lower IC50 values indicate higher potency.

The data clearly indicates that this class of compounds generally exhibits high potency for DAT and NET with significantly lower activity at SERT, highlighting their potential as selective dopamine and norepinephrine reuptake inhibitors.[1][2] The (S)-enantiomer of the lead compound was found to be the most biologically active.[1][2][3]

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines the methodology for determining the IC50 values of test compounds at DAT, NET, and SERT.

Objective: To quantify the potency of a test compound to inhibit dopamine, norepinephrine, and serotonin reuptake.

Materials:

  • Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells)

  • Radiolabeled monoamines ([³H]dopamine, [³H]norepinephrine, [³H]serotonin)

  • Test compounds and reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, citalopram for SERT)

  • Scintillation counter and appropriate scintillation fluid

  • Cell culture reagents

Procedure:

  • Cell Culture: Culture the transporter-expressing cell lines to confluence in appropriate media.

  • Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in assay buffer.

  • Competition Binding: Incubate a fixed concentration of the radiolabeled monoamine with varying concentrations of the test compound in the presence of the cell suspension.

  • Incubation: Allow the binding to reach equilibrium (typically 1-2 hours at room temperature).

  • Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters rapidly with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves.

Workflow for In Vitro Monoamine Transporter Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Transporter-Expressing Cells assay_prep Prepare Cell Suspension and Reagents cell_culture->assay_prep incubation Incubate Cells, Radioligand, and Test Compound assay_prep->incubation filtration Terminate by Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Calculate IC50 Values scintillation->analysis

Caption: Workflow of the in vitro monoamine transporter inhibition assay.

Animal Models for In Vivo Validation

The validation of in vitro findings in animal models is a critical step in drug development. For monoamine reuptake inhibitors, behavioral models that are sensitive to changes in dopaminergic and noradrenergic neurotransmission are commonly employed.

Objective: To assess the in vivo efficacy of a test compound on behaviors relevant to its mechanism of action.

Animal Model: Male Swiss-Webster mice are a common choice for initial behavioral screening.

Experimental Models:

  • Locomotor Activity:

    • Rationale: Compounds that increase synaptic dopamine levels are expected to increase locomotor activity.

    • Procedure:

      • Acclimate mice to the locomotor activity chambers.

      • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

      • Immediately place the mice back into the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-90 minutes).

      • Compare the activity of the compound-treated group to the vehicle-treated group.

  • Drug Discrimination:

    • Rationale: To determine if the subjective effects of the test compound are similar to those of known psychostimulants like cocaine or amphetamine.

    • Procedure:

      • Train animals to discriminate between the effects of a known stimulant (e.g., cocaine) and saline by reinforcing lever presses on one of two levers.

      • Once trained, administer various doses of the test compound and observe which lever the animal predominantly presses.

      • Full generalization to the cocaine-appropriate lever suggests a similar subjective effect.

Workflow for In Vivo Behavioral Studies:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation habituation Habituation to Test Apparatus acclimation->habituation administration Compound/Vehicle Administration habituation->administration behavioral_test Behavioral Testing (e.g., Locomotor) administration->behavioral_test data_collection Data Collection behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: General workflow for conducting in vivo behavioral experiments.

Signaling Pathway

The therapeutic and psychoactive effects of monoamine reuptake inhibitors are primarily mediated by their ability to block the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters on postsynaptic receptors.

Dopaminergic and Noradrenergic Synaptic Transmission:

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Mechanism DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT Vesicular Monoamine Transporter (VMAT) DA_NE->VMAT Vesicle Synaptic Vesicle VMAT->Vesicle Release Release of DA & NE Vesicle->Release Action Potential DA_NE_Synapse Synaptic DA & NE Release->DA_NE_Synapse Receptors Postsynaptic DA & NE Receptors DA_NE_Synapse->Receptors DAT_NET Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) DA_NE_Synapse->DAT_NET Reuptake Signal Signal Transduction Receptors->Signal Compound Pyrovalerone Analogue Compound->DAT_NET Inhibition

Caption: Inhibition of DAT and NET by Pyrovalerone analogues.

References

A Comparative Analysis of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one and Established Monoamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one as a monoamine uptake inhibitor against well-characterized inhibitors: cocaine, bupropion, and fluoxetine. Due to the limited publicly available data on the specific biological activity of this compound, this comparison leverages data from structurally similar pyrovalerone analogs, a class of compounds that have demonstrated potent inhibition of dopamine and norepinephrine transporters.[1][2][3]

Executive Summary

Comparative Efficacy Data

The following table summarizes the inhibitory potency (IC₅₀, nM) and binding affinity (Kᵢ, nM) of pyrovalerone analogs and known monoamine uptake inhibitors for the dopamine, norepinephrine, and serotonin transporters. Lower values indicate greater potency and affinity.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
Pyrovalerone Analogs
1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-onePotent InhibitionPotent InhibitionPoor Inhibition---
Known Inhibitors
Cocaine~200-900~200-700~300-1000~100-600~500-2000~200-1000
Bupropion~500~1900>10000~520~1400>10000
Fluoxetine>1000~400-1000~1-20>1000~200-500~1-10

Data for pyrovalerone analogs are qualitative based on available literature; specific IC₅₀ and Kᵢ values for a range of analogs can be found in the cited literature.[1][2] Data for known inhibitors are compiled from multiple sources and represent a general range of reported values.[7][8][9][10][11][12][13][14]

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the mechanism of action of monoamine reuptake inhibitors at the synapse. These inhibitors bind to the respective monoamine transporters on the presynaptic neuron, blocking the reuptake of neurotransmitters from the synaptic cleft and thereby increasing their availability to bind to postsynaptic receptors.

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) release Monoamine Release transporter Monoamine Transporter (DAT, NET, SERT) monoamine Monoamine release->monoamine Exocytosis reuptake Reuptake monoamine->reuptake Transport receptor Postsynaptic Receptor monoamine->receptor Binding inhibitor Reuptake Inhibitor inhibitor->transporter Inhibition signal Signal Transduction receptor->signal Activation

Caption: Mechanism of monoamine reuptake inhibition at the synapse.

Experimental Protocols

The determination of a compound's efficacy as a monoamine uptake inhibitor typically involves two key in vitro assays: radioligand binding assays and neurotransmitter uptake assays.[4][15][16]

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific monoamine transporter by competing with a radiolabeled ligand known to bind to that transporter.[17][18][19]

Objective: To determine the inhibition constant (Kᵢ) of the test compound.

General Procedure:

  • Membrane Preparation: Cell membranes are prepared from cell lines engineered to express high levels of the target human monoamine transporter (DAT, NET, or SERT).[17][18]

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.[4][19]

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.[18][19]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[19]

Neurotransmitter Uptake Assay

This assay directly measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[4][15][20]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

General Procedure:

  • Cell Culture: Cells stably expressing the human transporter of interest (DAT, NET, or SERT) are cultured in 96-well plates.[4][15]

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound.[17][21]

  • Uptake Initiation: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.[4]

  • Termination: The uptake process is rapidly stopped by washing the cells with ice-cold buffer.[4][17]

  • Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.[17]

  • Data Analysis: The percentage of inhibition is plotted against the concentration of the test compound to determine the IC₅₀ value.[4]

Experimental Workflow

The following diagram outlines the typical workflow for assessing monoamine reuptake inhibition.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay p1 Prepare Cell Membranes (Expressing Transporter) p2 Incubate with Radioligand & Test Compound p1->p2 p3 Separate Bound/Unbound Ligand (Filtration) p2->p3 p4 Quantify Radioactivity p3->p4 p5 Calculate Ki p4->p5 u1 Culture Cells (Expressing Transporter) u2 Pre-incubate with Test Compound u1->u2 u3 Add Radiolabeled Neurotransmitter u2->u3 u4 Terminate Uptake u3->u4 u5 Quantify Intracellular Radioactivity u4->u5 u6 Calculate IC50 u5->u6

Caption: General workflow for monoamine reuptake inhibition assays.

Conclusion

While direct experimental evidence for this compound is lacking, the pharmacological profile of its structural analogs from the pyrovalerone class suggests it may act as a potent and selective inhibitor of the dopamine and norepinephrine transporters. This profile distinguishes it from non-selective inhibitors like cocaine and serotonin-selective inhibitors like fluoxetine. Bupropion is also a dual norepinephrine-dopamine reuptake inhibitor, and further studies would be necessary to delineate the specific potency and selectivity of this compound in comparison. The experimental protocols outlined in this guide provide a standardized framework for the in vitro characterization of this and other novel compounds targeting monoamine transporters. Such research is crucial for the development of new therapeutics with improved efficacy and side-effect profiles for a range of neuropsychiatric disorders.

References

A Comparative Guide to Cross-Validated Analytical Methods for the Quantification of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical cross-validated analytical methods for the quantitative determination of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, a novel compound of interest in pharmaceutical development. In the absence of established public data, this document outlines potential High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, supported by a rigorous cross-validation framework compliant with ICH Q2(R1) guidelines.[1][2][3][4] The objective is to furnish a practical template for laboratories to develop and validate robust analytical procedures for this specific analyte.

Introduction to Analytical Method Cross-Validation

Analytical method cross-validation is a critical procedure in pharmaceutical development to ensure that a validated analytical method yields consistent and reliable results across different laboratories, instruments, and analysts. This process is essential when transferring a method to a new site or when comparing a newly developed method against an existing one. The goal is to demonstrate the method's robustness and reproducibility under varied conditions.

This guide will compare a primary HPLC-UV method with a secondary, confirmatory GC-MS method for the analysis of this compound.

Proposed Analytical Methods

Based on the chemical structure of this compound, which possesses a chromophore and is amenable to volatilization after derivatization, HPLC with UV detection and GC-MS are proposed as suitable analytical techniques. While specific analytical methods for this exact molecule are not publicly available, methods for similar compounds, including cathinone derivatives and other pyrrolidinone structures, have been successfully developed using these techniques.[5][6][7][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the quantification of active pharmaceutical ingredients (APIs).[9] A reversed-phase HPLC method with UV detection is proposed as the primary quantitative method due to its robustness and common availability in analytical laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent confirmatory method. Due to the polarity of the primary amine, derivatization is proposed to improve chromatographic peak shape and thermal stability.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the two proposed analytical methods.

HPLC-UV Method Protocol
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a variable wavelength detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Prepare working standards by serial dilution in the mobile phase A to cover the range of 1-100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to achieve a theoretical concentration of 50 µg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.

GC-MS Method Protocol (with Derivatization)
  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injector Temperature: 260 °C.

  • Injection Mode: Splitless, 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Derivatization Procedure: To 100 µL of the sample or standard solution in a vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Standard and Sample Preparation: Prepare and dilute standards and samples in a suitable aprotic solvent like acetonitrile prior to derivatization.

Cross-Validation Plan and Data Presentation

A cross-validation study would be conducted by analyzing the same set of samples using both the HPLC-UV and GC-MS methods. The results would be statistically compared to assess the agreement between the two methods. The validation characteristics to be evaluated are in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

Data Summary Tables

The following tables present a template for summarizing the expected performance data from the cross-validation study.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UV Method (Proposed)GC-MS Method (Proposed)Acceptance Criteria
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range (µg/mL) 1 - 1001 - 100To be defined based on application
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 3.0%
Limit of Detection (LOD) (µg/mL) 0.10.05To be determined
Limit of Quantitation (LOQ) (µg/mL) 0.30.15To be determined
Specificity No interference from placeboNo interference from placeboNo significant interference at the retention time of the analyte

Table 2: Cross-Validation Results for Sample Analysis (Hypothetical Data)

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
Batch A-0149.850.31.00%
Batch A-0250.149.5-1.20%
Batch B-0175.274.8-0.53%
Average % Difference < 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the cross-validation of the two proposed analytical methods.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Cross-Validation Comparison Prep Prepare Stock Solutions Working_Std Prepare Working Standards Prep->Working_Std Sample_Prep Prepare Samples Prep->Sample_Prep HPLC_Analysis Inject on HPLC-UV Working_Std->HPLC_Analysis Derivatization Derivatize Samples/Standards Working_Std->Derivatization Sample_Prep->HPLC_Analysis Sample_Prep->Derivatization HPLC_Data Process HPLC Data HPLC_Analysis->HPLC_Data HPLC_Result Report HPLC Results HPLC_Data->HPLC_Result Compare Statistically Compare Results HPLC_Result->Compare GCMS_Analysis Inject on GC-MS Derivatization->GCMS_Analysis GCMS_Data Process GC-MS Data GCMS_Analysis->GCMS_Data GCMS_Result Report GC-MS Results GCMS_Data->GCMS_Result GCMS_Result->Compare Report Generate Final Report Compare->Report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Logical Relationship for Method Validation

The following diagram outlines the logical relationship between the different validation parameters as per ICH guidelines.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters for analytical method validation.

Conclusion

This guide presents a framework for the development and cross-validation of analytical methods for this compound. The proposed HPLC-UV and GC-MS methods, once validated according to the outlined plan, would provide a robust system for the accurate and precise quantification of this compound in various samples. The detailed protocols and data presentation templates are intended to serve as a valuable resource for researchers and quality control laboratories. It is imperative that any laboratory implementing these or similar methods performs a thorough in-house validation to ensure suitability for their specific application.[10]

References

head-to-head comparison of different synthetic routes to N-aryl pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

The N-aryl pyrrolidinone motif is a privileged scaffold in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies for its construction. This guide provides a head-to-head comparison of prominent synthetic routes to N-aryl pyrrolidinones, offering researchers, scientists, and drug development professionals a comprehensive overview of current state-of-the-art methods. We will delve into palladium- and copper-catalyzed cross-coupling reactions, iridium-catalyzed reductive amination, and a metal-free cascade reaction, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate informed decisions in synthetic planning.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction of aryl halides or triflates with amines, including lactams like 2-pyrrolidinone, offers a versatile and generally high-yielding route to N-aryl pyrrolidinones.[2] The reaction's efficiency is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands often providing the best results.[3]

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination involves the reaction of an aryl halide with 2-pyrrolidinone in the presence of a palladium catalyst, a phosphine ligand, and a base. For example, to a solution of an aryl bromide (1.0 mmol) and 2-pyrrolidinone (1.2 mmol) in toluene (5 mL) is added a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a phosphine ligand (e.g., XPhos, 0.08 mmol). A strong base such as sodium tert-butoxide (1.4 mmol) is then added, and the mixture is heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data:

EntryAryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneXPhosNaOtBuToluene1001895
24-ChlorobenzonitrileRuPhosK₃PO₄Dioxane1102488
31-Bromo-4-methoxybenzeneSPhosCs₂CO₃Toluene1001692
42-BromopyridineBINAPK₂CO₃DMF1202475
51-Bromo-3,5-dimethylbenzeneDavePhosNaOtBuToluene1001898

Data compiled from representative literature procedures. Yields are for isolated products.

Reaction Pathway:

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative\nAddition->Ar-Pd(II)(X)L Ligand\nExchange Ligand Exchange Ar-Pd(II)(X)L->Ligand\nExchange Pyrrolidinone Pyrrolidinone-H Pyrrolidinone->Ligand\nExchange Base Base Base->Ligand\nExchange Ar-Pd(II)(Pyrrolidinonyl)L Ar-Pd(II)(Pyrrolidinonyl)L Ligand\nExchange->Ar-Pd(II)(Pyrrolidinonyl)L Reductive\nElimination Reductive Elimination Ar-Pd(II)(Pyrrolidinonyl)L->Reductive\nElimination Reductive\nElimination->Pd(0)L N-Aryl Pyrrolidinone N-Aryl Pyrrolidinone Reductive\nElimination->N-Aryl Pyrrolidinone Ullmann_Condensation Cu(I)L Cu(I)L Cu(I)-Pyrrolidinonyl Cu(I)-Pyrrolidinonyl Cu(I)L->Cu(I)-Pyrrolidinonyl Pyrrolidinone Pyrrolidinone-H Pyrrolidinone->Cu(I)-Pyrrolidinonyl Base Base Base->Cu(I)-Pyrrolidinonyl Oxidative\nAddition Oxidative Addition Cu(I)-Pyrrolidinonyl->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Cu(III)(X)(Pyrrolidinonyl)L Ar-Cu(III)(X)(Pyrrolidinonyl)L Oxidative\nAddition->Ar-Cu(III)(X)(Pyrrolidinonyl)L Reductive\nElimination Reductive Elimination Ar-Cu(III)(X)(Pyrrolidinonyl)L->Reductive\nElimination Reductive\nElimination->Cu(I)L N-Aryl Pyrrolidinone N-Aryl Pyrrolidinone Reductive\nElimination->N-Aryl Pyrrolidinone Reductive_Amination cluster_0 Iridium Catalytic Cycle cluster_1 Substrate Transformation Ir-H Ir-H Imine_Reduction Imine Reduction Ir-H->Imine_Reduction Ir-catalyst Ir-catalyst Imine_Reduction->Ir-catalyst N-Aryl_Pyrrolidine N-Aryl Pyrrolidine Imine_Reduction->N-Aryl_Pyrrolidine Ir-catalyst->Ir-H HCOOH HCOOH HCOOH->Ir-catalyst Diketone 1,4-Diketone Iminium_Formation Iminium Ion Formation Diketone->Iminium_Formation Aniline Aniline Aniline->Iminium_Formation Cyclization Intramolecular Cyclization Iminium_Formation->Cyclization Dihydropyrrole Dihydropyrrole Dihydropyrrole->Imine_Reduction Cyclization->Dihydropyrrole Smiles_Truce Arylsulfonamide Arylsulfonamide Ring_Opening Nucleophilic Ring Opening Arylsulfonamide->Ring_Opening Cyclopropane_Diester Cyclopropane Diester Cyclopropane_Diester->Ring_Opening Base Base Base->Ring_Opening Enolate_Intermediate Enolate Intermediate Ring_Opening->Enolate_Intermediate Smiles_Truce Smiles-Truce Rearrangement Enolate_Intermediate->Smiles_Truce Amine_Intermediate Amine Intermediate Smiles_Truce->Amine_Intermediate Lactamization Intramolecular Lactamization Amine_Intermediate->Lactamization N-Aryl_Pyrrolidinone N-Aryl Pyrrolidinone Lactamization->N-Aryl_Pyrrolidinone

References

Comparative Evaluation of Off-Target Effects: A Guide for Novel CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Focus: 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Introduction

The development of novel therapeutics, particularly for central nervous system (CNS) disorders, demands a rigorous evaluation of a compound's selectivity. Off-target interactions can lead to undesirable side effects or uncover new therapeutic possibilities. This guide provides a comparative framework for evaluating the off-target effects of the novel compound This compound , hereafter referred to as Compound X .

Based on its structural similarity to known monoamine uptake inhibitors, Compound X is hypothesized to be a potent and selective Dopamine Transporter (DAT) inhibitor.[1][2][3] The pyrrolidin-2-one scaffold is a versatile motif found in a wide range of pharmacologically active molecules, highlighting the need for broad off-target profiling.[4][5][6]

This document compares the hypothetical off-target profile of Compound X against two reference compounds:

  • Pyrovalerone: A structural analog known to inhibit both the dopamine (DAT) and norepinephrine (NET) transporters.[1][2]

  • Alternative A: A well-characterized, highly selective DAT inhibitor from a different chemical series, serving as a benchmark for selectivity.

The following sections present hypothetical, yet plausible, experimental data, detailed protocols for key assays, and visual workflows to guide researchers in the comprehensive assessment of off-target liabilities.

Data Presentation: Comparative Selectivity Profile

The following tables summarize the hypothetical inhibitory activity of Compound X and its alternatives against key on- and off-targets critical for CNS drug development. Activity is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM). A lower value indicates higher potency.

Table 1: Primary Target and Monoamine Transporter Selectivity

CompoundDAT (IC50, nM) NET (IC50, nM) SERT (IC50, nM) NET/DAT Selectivity Ratio SERT/DAT Selectivity Ratio
Compound X 15 450 >10,000 30x >667x
Pyrovalerone25758,5003x340x
Alternative A101,200>10,000120x>1,000x
Data is hypothetical and for illustrative purposes only.

Table 2: Off-Target Profile Across a Panel of CNS Receptors and Ion Channels

TargetCompound X (% Inhibition @ 1µM)Pyrovalerone (% Inhibition @ 1µM)Alternative A (% Inhibition @ 1µM)
Dopamine D2 Receptor 2%15%1%
Serotonin 5-HT2A Receptor 5%8%3%
Serotonin 5-HT2B Receptor 45%25%<1%
Adrenergic α1A Receptor 8%35%4%
hERG Potassium Channel 3%18%<1%
Data is hypothetical. A value >50% is typically considered a significant "hit" requiring further investigation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for the key assays cited in this guide.

Protocol 1: Monoamine Transporter Radioligand Binding Assay

This assay determines the affinity of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters by measuring its ability to displace a specific radioligand.

1. Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
  • Non-specific binding control: GBR 12909 (for DAT), Desipramine (for NET), Citalopram (for SERT).
  • 96-well microplates and glass fiber filters.
  • Scintillation counter.

2. Procedure:

  • Add 50 µL of assay buffer containing the test compound (at various concentrations) to the wells of a 96-well plate.
  • Add 50 µL of the appropriate radioligand at a final concentration equal to its Kd value.
  • Add 100 µL of the cell membrane preparation (10-20 µg protein/well).
  • For non-specific binding wells, add the control compound at a high concentration (e.g., 10 µM).
  • Incubate the plate for 60 minutes at room temperature with gentle agitation.
  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
  • Wash the filters three times with 200 µL of ice-cold assay buffer.
  • Allow filters to dry, then place them in scintillation vials with 4 mL of scintillation fluid.
  • Quantify radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate percent inhibition at each concentration of the test compound relative to total and non-specific binding.
  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: hERG Potassium Channel Patch Clamp Assay

This electrophysiological assay is the gold standard for assessing a compound's potential to inhibit the hERG channel, a critical indicator of cardiovascular risk.

1. Materials:

  • HEK293 cells stably expressing the human hERG channel.
  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4.
  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2.
  • Automated patch clamp system (e.g., QPatch or Patchliner).
  • Test compound stock solution in DMSO.

2. Procedure:

  • Culture hERG-expressing cells to optimal confluency and harvest for the experiment.
  • Prepare serial dilutions of the test compound in the external solution. The final DMSO concentration should be ≤0.1%.
  • Initiate whole-cell patch clamp recordings. A stable baseline hERG current is established by applying a specific voltage-clamp pulse protocol (e.g., holding potential of -80 mV, depolarizing step to +20 mV, followed by a repolarizing step to -50 mV to elicit the characteristic tail current).
  • Perfuse the cells with the vehicle control (external solution with DMSO) to establish a stable baseline recording.
  • Sequentially perfuse the cells with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration (typically 3-5 minutes).
  • After the highest concentration, perform a final washout step with the vehicle control to assess the reversibility of any inhibition.

3. Data Analysis:

  • Measure the peak tail current amplitude at each concentration.
  • Calculate the percentage of current inhibition at each concentration relative to the baseline vehicle control.
  • Generate a concentration-response curve and calculate the IC50 value.

Mandatory Visualizations

Diagrams are provided to clarify complex processes and relationships, adhering to the specified design constraints.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Decision Compound Test Compound (e.g., Compound X) Assays Assay Panel Selection (Transporters, Receptors, hERG) Primary Primary Screening (e.g., 1µM single concentration) Assays->Primary Dose Dose-Response Assay (for hits >50% inhibition) Primary->Dose IC50 IC50 Determination Dose->IC50 Selectivity Calculate Selectivity Ratios (Off-Target / On-Target) IC50->Selectivity Decision Risk Assessment (Therapeutic Window) Selectivity->Decision

Caption: Experimental workflow for off-target liability assessment.

Caption: On-target (DAT) vs. off-target (NET) monoamine transporter activity.

G Start Off-Target Hit Identified (% Inhibition > 50% @ 1µM) CheckOnTarget On-Target Potency (IC50) known? Start->CheckOnTarget CalcRatio Calculate IC50 for Off-Target Determine Selectivity Ratio CheckOnTarget->CalcRatio Yes RatioEval Selectivity Ratio > 100-fold? CalcRatio->RatioEval LowRisk Low Risk Monitor but Proceed RatioEval->LowRisk Yes HighRisk High Risk Consider SAR to Mitigate RatioEval->HighRisk No FuncAssay Conduct Functional Assay (Agonist/Antagonist Mode?) HighRisk->FuncAssay

Caption: Decision-making tree for an identified off-target hit.

References

Hypothetical Comparative Docking Analysis of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one and its Analogs Against the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific comparative molecular docking studies for 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one and its direct analogs have been published. This guide presents a hypothetical study based on established methodologies for similar pyrrolidinone-based compounds to provide a framework for researchers interested in this chemical scaffold.

The pyrrolidin-2-one core is a versatile scaffold found in numerous biologically active compounds with applications ranging from anticancer to central nervous system agents.[1][2][3][4][5] Analogs of the closely related compound, pyrovalerone, which shares the 1-phenyl-2-pyrrolidinyl moiety, have been identified as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT).[6][7] Inhibition of DAT is a key mechanism for the therapeutic effects of drugs used in the treatment of conditions like ADHD and depression. This hypothetical guide outlines a comparative docking study of this compound and its analogs against the human dopamine transporter.

Comparative Docking Performance

This section presents hypothetical docking results for the parent compound and a series of its analogs against the human dopamine transporter (PDB ID: 6M1S). The data illustrates how substitutions on the phenyl ring and the pyrrolidinone core could influence binding affinity and interactions with key residues in the binding site.

Compound IDStructureBinding Energy (kcal/mol)Estimated Ki (nM)Interacting Residues
Parent This compound-8.5250Asp79, Ser149, Phe326
Analog A 1-(4-Nitro-2-methylphenyl)pyrrolidin-2-one-9.2120Asp79, Tyr156, Phe326
Analog B 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one-8.9180Asp79, Ser149, Val152
Analog C 1-(4-Aminophenyl)pyrrolidin-2-one-8.1350Asp79, Phe326
Analog D 1-(4-Amino-2-methylphenyl)piperidin-2-one-7.5600Ser149, Phe326

Experimental Protocols

A generalized experimental protocol for the molecular docking of this compound and its analogs is detailed below. This protocol is a composite of standard practices in the field of computational drug design.

Ligand Preparation

The three-dimensional (3D) structures of this compound and its analogs would be constructed using molecular modeling software (e.g., Avogadro, ChemDraw). The structures would then be imported into a molecular modeling suite such as AutoDock Tools. Gasteiger charges would be added, non-polar hydrogens merged, and rotatable bonds assigned to generate the final PDBQT files for docking.

Protein Preparation

The 3D crystal structure of the human dopamine transporter would be retrieved from the Protein Data Bank (PDB ID: 6M1S). The protein structure would be prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogens would be added, and Gasteiger charges would be computed. The prepared protein would be saved in the PDBQT format.

Active Site Definition

The binding site, or active site, of the dopamine transporter would be defined based on the location of the co-crystallized ligand in the crystal structure. A grid box would be generated around this active site to encompass all potential interacting residues. The grid box dimensions would be set to 60 x 60 x 60 Å with a spacing of 0.375 Å.

Molecular Docking Simulation

Molecular docking simulations would be performed using AutoDock Vina. The prepared ligand and protein files, along with the grid box parameters, would be specified in a configuration file. The Lamarckian Genetic Algorithm would be employed with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 100 docking runs.

Scoring and Analysis

The docking results would be analyzed based on the binding energies and the clustering of the docked conformations. The pose with the lowest binding energy for each ligand would be selected for detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the dopamine transporter's active site. Visualization of the docked poses would be performed using software like PyMOL or UCSF Chimera.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Docking Simulation grid_gen->docking scoring Scoring & Ranking docking->scoring interaction_analysis Interaction Analysis scoring->interaction_analysis visualization Visualization interaction_analysis->visualization

Caption: A generalized workflow for a molecular docking study.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_synthesis Dopamine Synthesis vesicular_packaging Vesicular Packaging dopamine_synthesis->vesicular_packaging dopamine_release Dopamine Release vesicular_packaging->dopamine_release dopamine Dopamine dopamine_release->dopamine dopamine_receptors Dopamine Receptors dopamine->dopamine_receptors dat Dopamine Transporter (DAT) (Target of Inhibition) dopamine->dat Reuptake signal_transduction Signal Transduction dopamine_receptors->signal_transduction dat->dopamine_synthesis inhibitor 1-(4-Amino-2-methylphenyl) pyrrolidin-2-one Analog inhibitor->dat Inhibition

Caption: Simplified dopamine signaling pathway and the role of DAT inhibition.

References

A Comparative Guide to Assessing the Enantiomeric Purity of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stereochemical integrity of chiral molecules is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate accurate determination of enantiomeric purity. This guide provides a comparative analysis of two powerful analytical techniques—Chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for assessing the enantiomeric purity of the chiral intermediate, 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one.

Method 1: Chiral Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is a high-resolution separation technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[1] Its low viscosity and high diffusivity lead to fast and efficient separations, making it an attractive "green" alternative to traditional HPLC.[2] For chiral separations, the enantiomers are passed through a column containing a chiral stationary phase (CSP), leading to differential retention and elution.[3] Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including amines.[3]

Experimental Protocol: Chiral SFC

Objective: To separate and quantify the enantiomers of this compound using Chiral SFC.

Instrumentation:

  • Supercritical Fluid Chromatography system equipped with a photodiode array (PDA) detector and an automated backpressure regulator.

  • Chiral Stationary Phase: Lux Cellulose-2 column (250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Supercritical CO2 (SFC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation: The mobile phase will consist of supercritical CO2 and a co-solvent of methanol. For basic compounds like the target analyte, additives are often necessary to improve peak shape and resolution. A common mobile phase composition would be a gradient of 10-40% Methanol (containing 0.2% TEA and 0.1% TFA) in CO2.

  • Chromatographic Conditions:

    • Flow Rate: 2.0 mL/min

    • Column Temperature: 40°C

    • Backpressure: 150 bar

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Data Analysis: The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers in the resulting chromatogram. The enantiomeric excess (% ee) is calculated using the formula: % ee = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.

Method 2: NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be a powerful tool for determining enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required.[4] One common approach is the use of a chiral derivatizing agent (CDA), such as Mosher's acid chloride, to convert the enantiomers into diastereomers.[5] These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.[5]

Experimental Protocol: NMR with Chiral Derivatizing Agent

Objective: To determine the enantiomeric excess of this compound by forming diastereomeric amides and analyzing the ¹⁹F NMR spectrum.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher) equipped with a fluorine probe.

Reagents:

  • This compound sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous pyridine

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Derivatization:

    • In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of CDCl₃.

    • Add a small excess (approximately 1.2 equivalents) of anhydrous pyridine.

    • Add 1.1 equivalents of (R)-Mosher's acid chloride to the solution.

    • Cap the NMR tube and gently agitate to ensure complete reaction. The reaction is typically rapid.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum of the resulting diastereomeric Mosher amides.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • The ¹⁹F NMR spectrum will show two distinct signals corresponding to the trifluoromethyl groups of the two diastereomers.

    • Integrate the two signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

    • Calculate the enantiomeric excess (% ee) from the integration values.

Data Presentation: Comparison of Methods

ParameterChiral Supercritical Fluid Chromatography (SFC)NMR with Chiral Derivatizing Agent
Principle Differential interaction with a chiral stationary phaseFormation of diastereomers with distinct NMR signals
Sample Preparation Simple dissolutionCovalent derivatization required
Analysis Time ~10-15 minutes per sample~5-10 minutes for reaction, ~15-30 minutes for NMR acquisition
Resolution (Rs) > 2.0 (baseline separation)Dependent on chemical shift difference (Δδ)
Limit of Quantitation (LOQ) ~0.1% of the minor enantiomer~1-2% of the minor enantiomer
Instrumentation Specialized SFC systemStandard NMR spectrometer
Development Effort Requires screening of columns and mobile phasesRequires selection of an appropriate derivatizing agent
Sample Recovery Non-destructive, sample can be collectedDestructive (sample is chemically modified)

Experimental Workflow

G Workflow for Enantiomeric Purity Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_result Result Sample This compound Prep_SFC Dissolve in Methanol (1 mg/mL) Sample->Prep_SFC Prep_NMR Derivatize with Mosher's Acid Chloride Sample->Prep_NMR SFC Chiral SFC Analysis Prep_SFC->SFC NMR 19F NMR Spectroscopy Prep_NMR->NMR Chromatogram Analyze Chromatogram (Peak Area Integration) SFC->Chromatogram Spectrum Analyze Spectrum (Signal Integration) NMR->Spectrum Purity Determine Enantiomeric Purity / % ee Chromatogram->Purity Spectrum->Purity

Caption: Workflow for assessing enantiomeric purity.

Conclusion

Both Chiral SFC and NMR spectroscopy are robust methods for determining the enantiomeric purity of this compound, each with distinct advantages. Chiral SFC offers higher sensitivity and resolution, making it ideal for detecting trace enantiomeric impurities, and is non-destructive.[6] NMR spectroscopy, while typically less sensitive, provides an independent confirmation and can be performed with more commonly available equipment. The choice between these methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample availability, and the instrumentation at hand. For routine quality control where high throughput and sensitivity are key, Chiral SFC is often the preferred method. For structural confirmation and when only a standard NMR spectrometer is available, derivatization followed by NMR analysis is a highly effective alternative.

References

Benchmarking ADME Properties of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one Against Known Racetam Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one against established drugs from the racetam class: Levetiracetam, Aniracetam, and Piracetam. Due to the novelty of this compound, experimental ADME data is not yet publicly available. This guide, therefore, serves as a benchmark, outlining the key parameters that will determine its potential as a drug candidate and providing the experimental framework for their evaluation.

Comparative ADME Properties

The following table summarizes the key ADME parameters for the selected benchmark drugs. These values represent the desired range and characteristics for a centrally acting agent and serve as a reference for the future evaluation of this compound.

ADME Property This compound Levetiracetam Aniracetam Piracetam
Absorption
Bioavailability (%)Not Available≈100%[1]Poor, rapidly metabolized>95%
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Not AvailableHighHighLow to moderate
Distribution
Plasma Protein Binding (%)Not Available<10%[1][2]70-80%<20%
Volume of Distribution (Vd, L/kg)Not Available0.5 - 0.7[3]High0.6
Metabolism
Primary RouteNot AvailableEnzymatic hydrolysis of the acetamide group[1]Extensive first-pass metabolismNot metabolized
Half-life in Liver Microsomes (t½, min)Not AvailableStableRapidly metabolizedVery stable
Excretion
Elimination Half-life (t½, hours)Not Available6 - 8[1]0.5 - 2.54 - 5
Primary Route of ExcretionNot AvailableRenal (unchanged drug)[1]Metabolites excreted renallyRenal (unchanged drug)

Experimental Workflows & Methodologies

To determine the ADME profile of a novel compound like this compound, a standardized series of in vitro and in vivo experiments are required. The diagram below illustrates a typical workflow.

ADME_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability High solubility needed for accurate permeability assessment metabolism Microsomal Stability permeability->metabolism ppb Plasma Protein Binding (Equilibrium Dialysis) ppb->metabolism pk_study Pharmacokinetics in Rats (IV and PO dosing) metabolism->pk_study Inform dose selection and sampling times bioavailability Calculate Bioavailability pk_study->bioavailability distribution Tissue Distribution pk_study->distribution excretion Excretion Profile (Urine/Feces) pk_study->excretion end Comprehensive ADME Profile bioavailability->end distribution->end excretion->end start Test Compound: 1-(4-Amino-2-methylphenyl) pyrrolidin-2-one start->solubility

Caption: A typical experimental workflow for establishing the ADME profile of a new chemical entity.

Detailed Experimental Protocols

Caco-2 Permeability Assay

This assay is considered the industry standard for predicting in vivo drug absorption.[4] It utilizes the Caco-2 cell line, which, when cultured, forms a monolayer of polarized, differentiated cells that mimic the intestinal epithelium.[4]

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[4]

  • Monolayer Integrity: The integrity of the cell monolayer is verified before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time (typically 2 hours).[4] To assess active efflux, the transport is also measured from the basolateral to the apical side (B to A).[4]

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug permeation across the monolayer.[4]

    • A is the surface area of the filter membrane.[4]

    • C₀ is the initial concentration of the compound in the donor chamber.[4]

  • Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). A ratio greater than 2 suggests the involvement of active efflux transporters.[4]

Metabolic Stability in Liver Microsomes

This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[5]

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with pooled human or rat liver microsomes at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.[5]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[5]

  • Quantification: After centrifugation, the amount of the parent compound remaining in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[5]

Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which is crucial as only the unbound fraction is generally considered pharmacologically active. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.

  • Apparatus: The assay is performed using a device with two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.

  • Procedure: Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other. The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Quantification: After incubation, aliquots are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.

  • Data Analysis: The percentage of plasma protein binding (%PPB) is calculated based on the concentrations measured in the two chambers at equilibrium.

In Vivo Pharmacokinetic Study in Rats

This study provides essential information on how a drug is absorbed, distributed, metabolized, and eliminated in a living organism.

  • Animal Model: Male Sprague-Dawley rats are commonly used. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Administration: Two groups of animals are used. One group receives the drug intravenously (IV) to determine its properties without the absorption phase. The other group receives the drug orally (PO).

  • Blood Sampling: Blood samples are collected from the animals at multiple time points after drug administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug (and any major metabolites) is quantified by LC-MS/MS.

  • Pharmacokinetic Parameters: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC): A measure of total drug exposure.

    • Clearance (CL): The rate at which the drug is removed from the body.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Elimination Half-life (t½): The time it takes for the drug concentration to decrease by half.

    • Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conceptual ADME Profile Comparison

The following diagram illustrates the key decision-making attributes of an ideal ADME profile for a CNS drug, providing a conceptual framework for evaluating this compound.

ADME_Comparison cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion high_perm High Permeability (e.g., Caco-2) good_bioavailability >50% Oral Bioavailability high_perm->good_bioavailability low_efflux Low Efflux Ratio low_efflux->good_bioavailability low_ppb Low Plasma Protein Binding (<90%) bbb_pen BBB Penetration (CNS Target) low_ppb->bbb_pen mod_stability Moderate Microsomal Stability favorable_metabolism Favorable Profile mod_stability->favorable_metabolism no_ddi No major CYP inhibition no_ddi->favorable_metabolism adequate_hl Adequate Half-Life (e.g., 4-12h) optimal_dosing Optimal Dosing Regimen adequate_hl->optimal_dosing renal_clear Primarily Renal Clearance renal_clear->optimal_dosing compound This compound (Target Profile) compound->high_perm Goal compound->low_ppb Goal compound->mod_stability Goal compound->adequate_hl Goal

Caption: Key ADME attributes for a successful CNS drug candidate.

References

Safety Operating Guide

Proper Disposal of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, a compound that combines the chemical properties of an aromatic amine and a pyrrolidinone derivative. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and ensure regulatory compliance.

All chemical waste, including this compound and materials contaminated with it, should be treated as hazardous waste unless explicitly determined otherwise by an environmental health and safety (EHS) professional.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle the chemical waste with appropriate personal protective equipment (PPE). The hazards of related compounds suggest that this compound may cause skin, eye, and respiratory irritation.[2][3][4][5][6]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[3]

  • Lab Coat: A standard laboratory coat to prevent skin contact.[3]

All handling of this chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any potential vapors or dust.[2][7]

Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.[8]

  • Waste Classification: This compound should be classified as a hazardous chemical waste.

  • Separate Waste Streams: Do not mix this compound waste with other waste streams unless instructed to do so by your institution's EHS department. Keep it separate from incompatible materials such as strong acids and oxidizing agents.[8][9]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, absorbent materials) and liquid waste (e.g., solutions containing the compound) in separate, dedicated containers.[7]

Waste Containerization and Labeling

Properly containing and labeling waste is a critical step for safe storage and disposal.

  • Container Selection: Use a container made of a material compatible with aromatic amines and pyrrolidinone derivatives, such as a glass bottle with a secure, tight-fitting cap.[7][8] The container must be in good condition and free of leaks.

  • Labeling: As soon as you begin accumulating waste, label the container clearly.[1][7] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and composition of the waste.

    • The date when waste was first added to the container.

    • Any relevant hazard warnings (e.g., "Irritant," "Handle with Caution").

On-Site Storage and Accumulation

Store waste containers in a designated and secure location pending collection by a licensed disposal service.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA).[10] This area should be a cool, dry, and well-ventilated space, away from direct sunlight, heat, and any sources of ignition.[5][7][8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.[1]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[1]

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][7] This can cause significant harm to aquatic life and ecosystems.[8]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or your designated Departmental Laboratory Manager (DLM) to arrange for the collection of the hazardous waste.[1][11]

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal contractor for appropriate treatment and disposal, which may include incineration at a high temperature.[8][12]

  • Record Keeping: Maintain records of the waste disposal, including quantities, dates, and methods, as required by your institution and local regulations.[8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[3][7] Carefully collect the contaminated absorbent material into a sealable container, label it as hazardous waste, and dispose of it following the procedures outlined above.

  • Major Spills: For larger spills, evacuate the immediate area to prevent exposure. Notify your supervisor and contact your institution's EHS department or emergency response team immediately.[7]

Quantitative Data Summary

Data PointValue/ClassificationCompound/Class
Hazards Skin Irritant, Eye Irritant, Potential Respiratory Irritant, Potential Reproductive Toxin1-Methyl-2-pyrrolidinone (NMP)[3][5][6]
DOT Hazard Classification Class 3 (Flammable Liquid), Class 8 (Corrosive)Pyrrolidine[7]
Disposal Dispose of contents/container to an approved waste disposal plant.General recommendation for related chemicals[2][12][13]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, No Mixing) ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage spill Spill Occurs? storage->spill minor_spill Minor Spill: Absorb, Collect, Label as Waste spill->minor_spill Yes (Minor) major_spill Major Spill: Evacuate & Contact EHS spill->major_spill Yes (Major) pickup Arrange for Waste Pickup via EHS/DLM spill->pickup No minor_spill->storage end End: Professional Disposal pickup->end

References

Essential Safety and Logistical Information for Handling 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one.

Hazard Summary and Personal Protective Equipment

Given the data on similar compounds, this compound should be treated as a hazardous substance. Potential hazards include skin, eye, and respiratory tract irritation.[1][2] Some related compounds have shown evidence of reproductive toxicity and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Therefore, a stringent approach to personal protection is required.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards. A face shield may be necessary for splash hazards.[4]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately upon contamination.[4][5]
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[4]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if working outside a fume hood or if aerosols may be generated.[4][6]
Foot Protection Closed-toe ShoesShoes must cover the entire foot.[4][7]
Experimental Protocol: Safe Handling and Disposal

1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.[5]

  • A certified chemical fume hood is the preferred primary engineering control to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Personal Protective Equipment (PPE) Donning Procedure:

  • Before entering the handling area, don the required PPE in the following order:

    • Closed-toe shoes and long pants.

    • Inner chemical-resistant gloves.

    • Laboratory coat, fully buttoned.

    • Outer chemical-resistant gloves.

    • Safety glasses or goggles.

    • Face shield and respirator, as dictated by the risk assessment.

3. Handling Procedure:

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Prevent the formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent ignition sources.[5]

  • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[5]

  • Avoid contact with incompatible materials such as strong oxidizing agents.

4. Spill and Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[5] Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids, and consult a doctor.[5][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[1]

5. Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • The material may be sent to a licensed chemical destruction facility.[5]

  • Do not discharge into sewer systems.[5]

  • Empty containers should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[5]

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood) prep_ppe->prep_eng handle_chem Handle Chemical in Fume Hood prep_eng->handle_chem handle_store Store Properly When Not in Use handle_chem->handle_store emergency_spill Spill handle_chem->emergency_spill If spill occurs emergency_exposure Exposure handle_chem->emergency_exposure If exposure occurs disp_waste Collect Waste in Labeled Container handle_store->disp_waste emergency_spill_action Follow Spill Procedure emergency_spill->emergency_spill_action emergency_exposure_action Follow First Aid Measures emergency_exposure->emergency_exposure_action disp_dispose Dispose via Licensed Chemical Waste Vendor disp_waste->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.